molecular formula C5H7NO4 B143558 Azetidine-2,4-dicarboxylic acid CAS No. 127310-57-0

Azetidine-2,4-dicarboxylic acid

Cat. No.: B143558
CAS No.: 127310-57-0
M. Wt: 145.11 g/mol
InChI Key: JMVIGOFRIJJUAW-PWNYCUMCSA-N
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Description

Azetidine-2,4-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-azetidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGOFRIJJUAW-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925846
Record name Azetidine-2,4-dicarboxylic acid
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Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127310-57-0
Record name Azetidine-2,4-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the chemical properties of Azetidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Azetidine-2,4-dicarboxylic Acid

Introduction

This compound (A-2,4-DA) is a compelling, non-proteinogenic amino acid analogue that has garnered significant interest within the scientific community. Its structure is defined by a saturated four-membered nitrogen-containing heterocycle—the azetidine ring—substituted with two carboxylic acid groups. This arrangement imparts a high degree of conformational rigidity, making it an invaluable scaffold in medicinal chemistry and a precise tool for probing biological systems.[1][2] The inherent ring strain of the azetidine core, combined with the stereochemical possibilities arising from its two chiral centers, results in a unique chemical profile that is both stable enough for practical handling and reactive enough for targeted chemical transformations.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound. We will delve into its molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its synthesis and its proven applications as a modulator of neuronal receptors, highlighting its significance in the development of novel therapeutics.[5][6]

Part 1: Molecular Structure and Physicochemical Properties

Structure and Stereochemistry

The molecular formula of this compound is C₅H₇NO₄.[7] The presence of two stereocenters at the C2 and C4 positions gives rise to distinct diastereomers: cis and trans. Each of these diastereomers can exist as a pair of enantiomers. The trans isomers, for instance, have been synthesized as an enantiomeric pair and are of particular neurobiological interest.[5]

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain.[8] This puckering, combined with the fixed relative orientations of the two carboxyl groups, creates a rigid three-dimensional structure. This pre-defined spatial arrangement is a critical feature for its role as a bioisostere or a constrained analogue of endogenous ligands like glutamate, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][2]

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_S (2S,4R)-Azetidine-2,4-dicarboxylic acid trans_R (2R,4S)-Azetidine-2,4-dicarboxylic acid trans_S->trans_R enantiomers cis_S (2S,4S)-Azetidine-2,4-dicarboxylic acid cis_R (2R,4R)-Azetidine-2,4-dicarboxylic acid cis_S->cis_R enantiomers A-2,4-DA This compound Diastereomers A-2,4-DA->trans_S trans A-2,4-DA->cis_S cis

Caption: Stereoisomers of this compound.
Physicochemical Data Summary

This compound is a colorless crystalline solid at room temperature.[7] Its two carboxylic acid groups dominate its physical properties, particularly its solubility. These polar groups readily participate in hydrogen bonding with water molecules, rendering the compound water-soluble.[7]

The causality behind its solubility profile is multi-faceted. The solubility is significantly influenced by the pH of the solution; at low pH, the carboxylic acid groups are protonated and less soluble, whereas at higher pH, they deprotonate to form carboxylates, increasing aqueous solubility. Temperature also plays a role, with solubility generally increasing at higher temperatures.[7] These characteristics are crucial for its handling in biochemical assays and for formulation development.

PropertyValueSource
Molecular Formula C₅H₇NO₄[7]
Molecular Weight 158.12 g/mol [7]
Appearance Colorless crystalline solid[7]
Melting Point 141.00 °C[7]
Solubility Soluble in water[7]

Part 2: Spectroscopic and Analytical Characterization

Elucidation of the structure and confirmation of purity for A-2,4-DA and its derivatives rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are expected to show distinct signals for the protons on the azetidine ring. Due to the ring's puckered nature and the presence of substituents, the methylene protons are often diastereotopic, appearing as complex multiplets. The protons at the C2 and C4 positions will have chemical shifts influenced by the adjacent carboxylic acid and nitrogen atoms. ¹³C NMR will show characteristic peaks for the two carboxylic carbons and the three carbons of the azetidine ring. Advanced techniques like ¹H-¹⁵N HMBC can be invaluable for definitively assigning the pKa of the azetidine nitrogen in N-substituted analogues, which is a critical parameter for stability.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (158.12 g/mol ). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups (typically ~2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (~1700-1725 cm⁻¹), and an N-H stretching band for the secondary amine (~3300-3500 cm⁻¹).

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of A-2,4-DA is dictated by the interplay between its strained four-membered ring and its two functional groups.

Reactivity of the Azetidine Ring

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[3] This strain energy makes the ring more susceptible to cleavage than its five-membered counterpart, pyrrolidine, yet it is considerably more stable and easier to handle than the highly reactive three-membered aziridine ring.[3][4]

This "tunable" reactivity is a cornerstone of its utility. The ring is generally stable but can be opened under specific conditions, often involving acid catalysis. The mechanism typically involves protonation of the ring nitrogen, which further weakens the C-N bonds and makes the ring an excellent electrophile for intramolecular or intermolecular nucleophilic attack.[9][10] Understanding this reactivity is critical, as undesired ring-opening can be a decomposition pathway. For instance, studies on related N-aryl azetidines have shown that a low pKa of the azetidine nitrogen enhances stability by preventing the initial protonation step required for decomposition.[10]

G start N-Substituted Azetidine (Stable at neutral pH) protonated Protonated Azetidinium Ion (Ring Strain Increased) start->protonated + H⁺ (Acidic Conditions) opened Ring-Opened Product protonated->opened Nucleophilic Attack nucleophile Nucleophile (Nu⁻) (e.g., pendant amide, solvent) nucleophile->protonated

Caption: General mechanism for acid-mediated azetidine ring-opening.
Reactivity of Functional Groups

The carboxylic acid and secondary amine moieties offer versatile handles for chemical modification:

  • Carboxylic Acids: These groups can undergo standard transformations. They can be converted to esters (e.g., dibenzyl or dimethyl esters) for protection or to modulate solubility, or they can be coupled with amines to form amides.[5][11] Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce both carboxylic acids to the corresponding diol, providing another route to functionalized derivatives.[5]

  • Ring Nitrogen: The secondary amine is nucleophilic and can be readily N-alkylated or N-acylated. For example, N-formylation has been reported as a step in the synthesis of related chiral auxiliaries.[5] The basicity of this nitrogen is a key property influencing both its reactivity and the stability of the entire molecule.[8][10]

Synthetic Protocol: Synthesis of Optically Active trans-Azetidine-2,4-dicarboxylic Acid

The following protocol is based on the facile synthesis reported by Hoshino et al.[5] This method utilizes (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary to achieve stereocontrol.

Step 1: Azetidine Ring Formation

  • Combine dimethyl 2,4-dibromopentanedioate (1 equivalent) and (S)-1-phenylethylamine (2 equivalents) in a mixture of toluene and aqueous potassium carbonate.

  • Heat the reaction mixture to induce cyclization. This step proceeds via nucleophilic substitution, where the amine displaces the two bromide leaving groups to form the azetidine ring.

  • After the reaction is complete, perform an aqueous workup and purify the product by chromatography to separate the diastereoisomeric mixture of the resulting N-(1-phenylethyl)-azetidine-2,4-dicarboxylate diesters.

Step 2: Deprotection to Yield the Final Product

  • Dissolve the desired stereoisomer of the protected azetidine (e.g., the (2R,4R)-diester) in a suitable solvent like methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (H₂ gas). This single step achieves two transformations: hydrogenolysis of the N-(1-phenylethyl) group and saponification of the methyl esters to yield the dicarboxylic acid.

  • Filter the catalyst and concentrate the solution to obtain the target enantiomerically pure trans-Azetidine-2,4-dicarboxylic acid.

Part 4: Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a privileged motif in modern drug discovery, found in several FDA-approved drugs where it enhances metabolic stability, solubility, and receptor selectivity.[1] A-2,4-DA, as a specific example, is a powerful tool for neuroscience research due to its structural similarity to the excitatory neurotransmitter glutamate.

Modulation of Glutamate Receptors

The rigid structure of A-2,4-DA makes it an excellent candidate for probing the conformationally specific binding pockets of glutamate receptors. Research has shown that (+/-)-trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a potent agonist at neuronal metabotropic glutamate receptors (mGluRs).[6][12]

Specifically, t-ADA was found to stimulate the formation of inositol phosphates (IP), a downstream signaling event of mGluR activation.[6] Interestingly, when tested on cells expressing only the mGluR1 subtype, t-ADA did not stimulate IP hydrolysis, unlike the known agonist ACPD. This crucial finding suggests that t-ADA acts on a subtype of metabotropic receptor different from mGluR1, establishing it as a valuable pharmacological tool for differentiating the function and signaling pathways of various mGluR subtypes.[6][12] Its parent structure has also been noted for its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[5]

Workflow for Pharmacological Characterization

The development and evaluation of A-2,4-DA and its analogues as receptor modulators follow a logical, multi-step workflow. This process ensures a thorough characterization from initial synthesis to final biological validation, as exemplified by studies on related azetidine dicarboxylic acids.[13][14]

G cluster_chem Chemical Phase cluster_bio Biological Phase synthesis Stereocontrolled Synthesis separation Isomer Separation (Chromatography) synthesis->separation binding In Vitro Binding Assay (e.g., Radioligand) separation->binding Pure Isomers functional Functional Assay (e.g., Electrophysiology) binding->functional docking In Silico Docking (Binding Mode Analysis) functional->docking

Caption: Workflow for the characterization of A-2,4-DA analogues.

Conclusion

This compound is a molecule with a rich and multifaceted chemical personality. Its properties are defined by a delicate balance of stability and reactivity conferred by its strained ring system, while its dicarboxylic acid functionalities provide handles for synthetic manipulation and are key to its physicochemical properties. The conformational rigidity of the scaffold makes it an exemplary building block for creating structurally precise molecules in drug discovery. Its demonstrated activity as a selective agonist of metabotropic glutamate receptors underscores its potential both as a pharmacological research tool and as a starting point for the design of novel therapeutics for neurological disorders. Future research will undoubtedly continue to uncover new synthetic routes and applications for this versatile and powerful chemical entity.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • This compound - Solubility of Things. Solubility of Things.
  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.
  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Synthesis of cis this compound. PrepChem.com.
  • Azetidines in medicinal chemistry: emerging applic
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidine: Basicity and Prepar
  • Trans-azetidine-2, 4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport.
  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • Azetidines. Enamine.

Sources

Azetidine-2,4-dicarboxylic Acid: A Synthetic Probe for Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis, Characterization, and Application of a Conformationally Restricted Glutamate Analogue

Abstract

Azetidine-2,4-dicarboxylic acid stands as a significant synthetic tool in the field of neuroscience. Unlike its naturally occurring counterpart, azetidine-2-carboxylic acid, this dicarboxylic analogue is not found in nature and owes its existence to targeted chemical synthesis. Its rigid, four-membered ring structure provides a unique scaffold that mimics the neurotransmitter glutamate, allowing for the specific probing of excitatory amino acid receptors. This guide provides a comprehensive overview of the stereoselective synthesis of trans-azetidine-2,4-dicarboxylic acid, its physicochemical characterization, and its pivotal role as a selective agonist at metabotropic glutamate receptors (mGluRs). This document is intended for researchers and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction: A Tale of Two Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry. It is crucial, however, to distinguish between two prominent members of this family: the naturally occurring toxin and the synthetic research tool.

  • Azetidine-2-carboxylic Acid: This mono-carboxylic acid is a non-proteinogenic amino acid found in plants such as lily-of-the-valley (Convallaria majalis) and beets (Beta vulgaris).[1][2] Its structural similarity to proline leads to its misincorporation during protein synthesis, causing protein misfolding, toxicity, and teratogenic effects.[2]

  • This compound: The subject of this guide, this dicarboxylic acid analogue, is a synthetic compound. Research has confirmed that trans-azetidine-2,4-dicarboxylic acid is not found in nature.[3] Its significance arises not from toxicity, but from its value as a conformationally restricted analogue of glutamate, the primary excitatory neurotransmitter in the central nervous system. This structural rigidity makes it an invaluable tool for dissecting the function of specific glutamate receptor subtypes.

This guide will focus exclusively on the synthesis and application of the synthetic this compound, a molecule born from chemical design for a specific neuropharmacological purpose.

Rationale for Synthesis: Probing the Glutamate Receptor

The development of this compound was driven by a need for precise chemical probes to study excitatory amino acid receptors, particularly the metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors. These receptors are implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases.

Glutamate is a highly flexible molecule. The rationale behind synthesizing rigid analogues like this compound is to "lock" the pharmacophore in a specific conformation. This conformational restriction can lead to enhanced selectivity for a particular receptor subtype. Indeed, (+/-)-trans-azetidine-2,4-dicarboxylic acid (t-ADA) has been identified as a potent agonist at neuronal mGluRs, exhibiting a pharmacological profile distinct from other standard agonists.[4] This allows researchers to activate specific receptor populations and thus differentiate their physiological roles.[4]

Chemical Synthesis and Isolation

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following sections detail a proven methodology for preparing enantiomeric pairs of the trans isomer.

Stereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid Diester

A facile synthesis for an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids has been developed, utilizing a chiral auxiliary to direct the stereochemistry.[3] The key steps involve the cyclization of a dibrominated precursor with a chiral amine.

Experimental Protocol:

  • Reaction Setup: A mixture of dimethyl 2,4-dibromopentanedioate (1 equivalent) and (S)-1-phenylethylamine (as both a chiral auxiliary and nitrogen donor) is prepared in a solvent system of toluene and aqueous potassium carbonate.

  • Cyclization: The mixture is heated to induce a diastereoselective cyclization, forming the N-(S)-1-phenylethyl-substituted azetidine-2,4-dicarboxylate diester. This reaction yields a diastereoisomeric mixture of the azetidine derivative.

  • Separation: The resulting diastereomers (e.g., (2S, 4S) and (2R, 4R) based on the azetidine ring) are separated using standard chromatographic techniques, such as column chromatography on silica gel.

  • Configuration Assignment: The absolute configuration of the separated isomers can be unequivocally determined using X-ray crystallography.[3]

Deprotection and Isolation of the Final Product

Once the desired stereoisomer of the protected azetidine diester is isolated, the final product is obtained through a deprotection sequence. For N-benzyl protected versions, this is typically achieved by catalytic hydrogenation.[5]

Experimental Protocol:

  • Hydrogenolysis: The isolated N-benzyl-azetidine-2,4-dicarboxylic acid dibenzyl ester (1 equivalent) is dissolved in methanol.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC). This step cleaves the N-benzyl and benzyl ester protecting groups.

  • Isolation: The reaction mixture is filtered through Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final, stereochemically pure cis- or trans-azetidine-2,4-dicarboxylic acid.[5]

G cluster_synthesis Synthesis Workflow start Dimethyl 2,4-dibromopentanedioate + (S)-1-Phenylethylamine cyclization Diastereoselective Cyclization start->cyclization Heat, K₂CO₃ separation Chromatographic Separation of Diastereomers cyclization->separation diester Isolated (2S,4S) or (2R,4R) N-Protected Diester separation->diester hydrogenation Catalytic Hydrogenation (H₂, Pd/C) diester->hydrogenation isolation Filtration & Concentration hydrogenation->isolation purification Recrystallization isolation->purification product Pure trans-Azetidine-2,4-dicarboxylic Acid Enantiomer purification->product

Figure 1. General workflow for the stereoselective synthesis and isolation of trans-Azetidine-2,4-dicarboxylic acid.

Physicochemical and Spectroscopic Characterization

This compound is a colorless crystalline solid. Its two carboxylic acid groups render it soluble in water.[6] Proper characterization is essential to confirm the structure and stereochemistry of the synthesized material.

PropertyData
Molecular Formula C₅H₇NO₄
Molecular Weight 145.11 g/mol
Appearance Colorless to slightly yellow crystalline solid
Solubility Soluble in water
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomers

Table 1. Physicochemical Properties of this compound.

Key analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule and its intermediates.[3]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of chiral molecules, and it has been used to assign the configuration of this compound precursors.[3]

Biological Activity and Applications in Neuroscience

The primary value of this compound lies in its activity as a selective agonist for excitatory amino acid receptors.

Agonist at Metabotropic Glutamate Receptors

trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a potent agonist of mGluRs.[4] Studies in primary cultures of cerebellar granule neurons have shown that t-ADA stimulates inositol phosphate formation, a hallmark of mGluR1 activation. However, its downstream effects, particularly on receptor down-regulation, differ from the standard agonist 1S,3R-ACPD.[4] This differential activity suggests that t-ADA may act on a specific subtype of metabotropic receptor or induce a unique conformational state, making it a valuable tool for distinguishing the functions of various mGluR subtypes.[4]

Probing NMDA Receptors

While the 2,4-dicarboxylic acid isomer's primary role is at mGluRs, the closely related azetidine-2,3-dicarboxylic acid (ADC) isomers have been synthesized and tested at NMDA receptors.[1][7] For instance, L-trans-ADC was found to be a potent agonist at the NR1/NR2D subtype of the NMDA receptor.[1][7] This highlights the principle that subtle changes in the substitution pattern on the azetidine ring can shift the selectivity between different classes and subtypes of glutamate receptors. This makes the azetidine scaffold a promising starting point for developing subtype-selective NMDA and mGluR modulators for therapeutic applications.

G cluster_action Mechanism of Action tADA trans-Azetidine-2,4- dicarboxylic Acid (t-ADA) Receptor Metabotropic Glutamate Receptor (mGluR) tADA->Receptor Binds as rigid agonist Glutamate Glutamate (Endogenous Ligand) Glutamate->Receptor Binds as flexible agonist Response Specific Neuronal Response Receptor->Response Activates

Figure 2. t-ADA acts as a rigid structural mimic of glutamate to activate metabotropic glutamate receptors.

Conclusion

This compound is a prime example of rational drug design, where a molecule is synthesized to answer specific biological questions. Unlike its natural relatives, it is not a product of evolution but of targeted chemical synthesis. Its rigid four-membered ring provides the conformational constraint necessary to act as a selective probe for excitatory amino acid receptors. The stereoselective synthesis provides access to specific isomers, enabling detailed structure-activity relationship studies. As a tool to differentiate the function of metabotropic glutamate receptor subtypes, this compound continues to be a valuable asset for neuropharmacologists and medicinal chemists working to unravel the complexities of excitatory neurotransmission.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (n.d.). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.
  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 3(12), 1900-1908. Available from: [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1900–1908. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of cis this compound. Retrieved from [Link]

  • Nicoletti, F., Pellegrini, P., Zadumi, A., Casabona, G., & Moroni, F. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cis-azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. 96(12).
  • PubMed. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

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A Guide to the Enantioselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid: A Conformationally Restricted Glutamate Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active trans-azetidine-2,4-dicarboxylic acid (t-ADA) stands as a molecule of significant interest for researchers in neuropharmacology and medicinal chemistry. Its rigid, four-membered ring structure makes it a valuable tool for probing the complex pharmacology of excitatory amino acid receptors, particularly metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.[1][2] This guide provides a detailed, in-depth exploration of a field-proven, enantioselective synthesis of t-ADA, grounded in authoritative literature. We will dissect the strategic choices behind the synthetic pathway, offer step-by-step experimental protocols, and present the core data in a clear, accessible format. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important chiral molecule.

Introduction: The Scientific Imperative for a Rigid Scaffold

The study of glutamate receptors, the primary excitatory neurotransmitter receptors in the central nervous system, is fundamental to understanding synaptic plasticity, learning, and memory. Dysregulation of these receptors is implicated in numerous neurological and psychiatric disorders. Small molecule agonists and antagonists are critical tools for dissecting receptor subtype function. However, the inherent conformational flexibility of the endogenous ligand, L-glutamate, allows it to adopt numerous shapes, leading to potential off-target effects when designing analogous drugs.

trans-Azetidine-2,4-dicarboxylic acid (t-ADA) addresses this challenge by "locking" the glutamate pharmacophore into a specific conformation. This rigidity provides a higher degree of receptor subtype selectivity. Research has shown that t-ADA enantiomers exhibit distinct activities; for instance, the racemic mixture activates neuronal metabotropic receptors, with studies suggesting that the (2S,4S)-enantiomer is a weak agonist at human mGlu2 receptors.[1][2] The ability to synthesize specific, optically pure enantiomers is therefore not merely an academic exercise but a prerequisite for meaningful pharmacological investigation.

This guide focuses on a robust and well-documented strategy for achieving this, based on the work of Hoshino et al., which employs a chiral auxiliary to direct the stereochemistry of the azetidine ring formation.[3]

The Strategic Approach: Chiral Auxiliary-Mediated Cyclization

The core challenge in synthesizing optically active t-ADA lies in controlling the stereochemistry at two chiral centers (C2 and C4) on the azetidine ring. The selected method elegantly solves this by introducing a chiral element early in the synthesis, which then directs the formation of the desired stereoisomers.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Diastereoselective Ring Formation cluster_1 Phase 2: Intermediate Processing cluster_2 Phase 3: Final Deprotection & Oxidation A Dimethyl 2,4-dibromopentanedioate C N-Substituted Azetidine Diester (Diastereomeric Mixture) A->C Cyclization K₂CO₃, Toluene B (S)-1-Phenylethylamine (Chiral Auxiliary) B->C D Separated Diastereomers ((2S,4S) and (2R,4R)) C->D Chromatographic Separation E Diol Intermediate D->E Reduction (LiAlH₄) F N-Protected Azetidine E->F Hydrogenolysis (Pd(OH)₂/C) G Final Product: (2S,4S)-Azetidine-2,4- dicarboxylic acid F->G Oxidation & Hydrolysis

Caption: High-level workflow for the synthesis of optically active t-ADA.

Causality Behind Experimental Choices
  • Starting Material : Dimethyl 2,4-dibromopentanedioate is an ideal starting material as it possesses electrophilic centers at the 2 and 4 positions, primed for nucleophilic attack to form the four-membered ring.

  • Chiral Auxiliary : The use of optically pure (S)-1-phenylethylamine is the cornerstone of this synthesis.[3] It serves two critical functions:

    • Nitrogen Source : It provides the nitrogen atom for the azetidine heterocycle.

    • Stereochemical Director : The chiral center on the phenylethylamine moiety forces the cyclization to proceed in a diastereoselective manner. This results in a mixture of two diastereomers, which, crucially, have different physical properties (e.g., polarity), allowing them to be separated using standard chromatographic techniques.

  • Cyclization Conditions : The reaction is conducted in a biphasic system of toluene and aqueous potassium carbonate. The base (K₂CO₃) is essential for deprotonating the amine, allowing it to act as a nucleophile, and for neutralizing the HBr generated during the intramolecular SN2 reactions that form the ring.

  • Separation and Elaboration : Once the diastereomeric azetidine diesters are separated, the synthesis proceeds on each pure diastereomer independently to yield the corresponding enantiomer of the final product. The phenylethyl group, having served its purpose, is removed by hydrogenolysis. The ester groups are then converted to carboxylic acids in the final steps.

Detailed Experimental Protocols & Data

The following protocols are adapted from the established literature and represent a reliable pathway to the target compound.[3]

Step 1: Synthesis of Dimethyl (2S,4S)- and (2R,4R)-1-[(S)-1-Phenylethyl]azetidine-2,4-dicarboxylate

This initial step involves the crucial cyclization reaction that establishes the azetidine ring and sets the stereochemistry.

Protocol:

  • A mixture of dimethyl 2,4-dibromopentanedioate (1.0 eq), (S)-1-phenylethylamine (1.1 eq), and potassium carbonate (2.5 eq) in a 1:1 mixture of toluene and water is heated at reflux for 24 hours with vigorous stirring.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude oil, a mixture of diastereomers, is purified by silica gel column chromatography to separate the (2S,4S) and (2R,4R) diastereomers.

Step 2: Reduction of the Diester to the Diol

The ester functionalities are reduced to primary alcohols, which are precursors for the final carboxylic acid groups.

Protocol:

  • To a stirred solution of the separated diester (e.g., the (2S,4S)-isomer, 1.0 eq) in dry diethyl ether at 0 °C, a solution of lithium aluminium hydride (LiAlH₄, 1.5 eq) in diethyl ether is added dropwise.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • The mixture is filtered, and the precipitate is washed with dichloromethane. The combined filtrate is concentrated to yield the diol.

Step 3: Deprotection and Final Oxidation to (2S,4S)-Azetidine-2,4-dicarboxylic Acid

The chiral auxiliary is removed, and the primary alcohols are oxidized to the final carboxylic acid functionalities.

Protocol:

  • The diol (1.0 eq) is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C, ~20 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected azetidine diol.

  • The resulting diol is then oxidized to the dicarboxylic acid using an appropriate oxidizing agent (e.g., Jones oxidation or a two-step oxidation via the dialdehyde).

  • The final product is purified by recrystallization.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall viability of the process. The table below summarizes typical yields reported for the synthesis of the (2S,4S)-enantiomer.

StepProductTypical Yield (%)
1. Cyclization & SeparationDimethyl (2S,4S)-1-[(S)-1-Phenylethyl]azetidine-2,4-dicarboxylate~30-40%
2. Reduction[(2S,4S)-1-[(S)-1-Phenylethyl]azetidin-2,4-diyl]dimethanol>95%
3. Hydrogenolysis & Oxidation(2S,4S)-Azetidine-2,4-dicarboxylic acid~60-70%
Overall Yield (from separated diester) ~55-65%

Yields are approximate and based on published data. Actual results may vary depending on experimental conditions and scale.

Alternative Synthetic Strategies: A Brief Overview

While the chiral auxiliary approach is well-validated, it is instructive for the research scientist to consider alternative methodologies. Other potential routes to chiral azetidine dicarboxylic acids could involve:

  • Resolution of a Racemic Mixture : Synthesizing racemic t-ADA and then separating the enantiomers using a chiral resolving agent or chiral chromatography. This approach can be effective but may be less efficient as it discards 50% of the material.

  • Asymmetric Catalysis : Employing a chiral catalyst to directly favor the formation of one enantiomer over the other during the ring-forming step. While powerful, developing a bespoke catalytic system for this specific transformation could require significant research and development.

  • Starting from a Chiral Pool : Utilizing a readily available, inexpensive chiral starting material (like an amino acid) and converting it through a series of stereochemically controlled reactions into the target azetidine. For example, derivatives of aspartic acid have been used to synthesize other chiral azetidine-2-carboxylic acids.[4]

The choice of method ultimately depends on factors such as available starting materials, scalability requirements, and the specific expertise of the research group.

Conclusion and Future Outlook

The enantioselective synthesis of trans-azetidine-2,4-dicarboxylic acid is a critical enabling technology for the field of neuropharmacology. The detailed methodology presented here, utilizing a removable chiral auxiliary, provides a reliable and well-understood path to obtaining optically pure enantiomers of this valuable molecular probe. By providing a rigid scaffold, t-ADA and its analogues will continue to be instrumental in elucidating the subtle differences between glutamate receptor subtypes, paving the way for the development of more selective and effective therapeutics for a range of CNS disorders.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. (URL not available)
  • Arii, T., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-70. [Link]

  • Johansen, P. A., et al. (1997). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 336(2-3), 287-92. [Link]

  • Hoshino, J., et al. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Sci-Hub. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-8. [Link]

  • Nagasawa, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2131. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of Azetidine-2,4-dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2,4-dicarboxylic acid (Aze) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure makes it a valuable scaffold for designing potent and selective ligands for various biological targets. Notably, Aze derivatives have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system (CNS) neurotransmission.[1] The incorporation of the azetidine motif into drug candidates can enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2]

However, the therapeutic potential of any Aze-based compound is intrinsically linked to its stereochemistry. This compound possesses two chiral centers, giving rise to a set of distinct stereoisomers. Each isomer can exhibit unique physicochemical properties and profoundly different pharmacological activities. This guide provides a comprehensive exploration of the stereochemical landscape of Aze, detailing the structural nuances of its isomers and the analytical methodologies required for their definitive characterization.

The Stereoisomers of this compound

The presence of two stereogenic centers at the C2 and C4 positions of the azetidine ring means that four distinct stereoisomers of this compound exist. These isomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other.

  • Diastereomers (cis vs. trans): The relative orientation of the two carboxylic acid groups defines the diastereomeric relationship.

    • In the cis isomers, both carboxyl groups are on the same face of the azetidine ring.

    • In the trans isomers, the carboxyl groups are on opposite faces of the ring.

  • Enantiomers (R/S Configuration): Each diastereomer exists as a pair of non-superimposable mirror images, known as enantiomers. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) R/S notation.

    • trans-isomers: (2S, 4S) and (2R, 4R)

    • cis-isomers: (2S, 4R) and (2R, 4S)

The precise three-dimensional arrangement of these functional groups is critical, as it dictates how the molecule interacts with chiral biological macromolecules like enzymes and receptors.

Caption: Stereochemical relationships between the isomers of this compound.

Synthesis and Diastereoselective Separation

The synthesis of optically active azetidine-2,4-dicarboxylic acids often involves the use of a chiral auxiliary to control the stereochemical outcome. A common strategy employs (S)-1-phenylethylamine as both a nitrogen donor and a chiral auxiliary in a reaction with dimethyl 2,4-dibromopentanedioate.[1][3][4] This approach typically yields a diastereoisomeric mixture containing the (S,S)-trans, (R,R)-trans, and cis isomers.

The key to isolating these isomers lies in their different physical properties. As diastereomers, the cis and trans forms (and their respective enantiomeric pairs) are not mirror images and thus have distinct properties, such as polarity, solubility, and melting points. This distinction allows for their separation using standard laboratory techniques.

Experimental Protocol: Flash Chromatography Separation

This protocol outlines the separation of the diastereomeric mixture obtained from the synthesis described by Hoshino et al.[1]

  • System Preparation:

    • Select a glass column of appropriate size for the scale of the reaction mixture.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane).

    • Carefully pack the column with the slurry to create a uniform stationary phase bed, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude reaction mixture (containing (S,S)-3, (R,R)-3, and cis-3) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • The rationale for gradient elution is that compounds with different polarities will travel through the silica gel at different rates. The less polar compounds will elute first, followed by the more polar ones.

  • Fraction Collection & Analysis:

    • Collect small fractions of the eluent in separate test tubes.

    • Monitor the separation process using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated compounds.[1]

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated diastereomers.

Definitive Stereochemical Characterization

Once the diastereomers are separated, a suite of analytical techniques is employed to determine the absolute configuration of each chiral center and confirm the purity of the isolated isomers.

Characterization_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Stereochemical Analysis Start Synthetic Mixture (cis/trans isomers) Chromatography Flash Chromatography Start->Chromatography Diastereomers Isolated Diastereomers (trans-pair, cis-pair) Chromatography->Diastereomers NMR NMR Spectroscopy (cis/trans confirmation) Diastereomers->NMR XRay X-ray Crystallography (Absolute Configuration) Diastereomers->XRay HPLC Chiral HPLC (Enantiomeric Purity) Diastereomers->HPLC

Sources

The Unlocked Potential of a Strained Scaffold: A Technical Guide to the Biological Activity of Azetidine-2,4-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring - A Privileged Structure in Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and constrained geometry offer a unique three-dimensional presentation of functional groups, enabling novel interactions with biological targets that are often inaccessible to more flexible or larger ring systems.[1] Within this class of compounds, azetidine-2,4-dicarboxylic acid and its derivatives represent a particularly versatile and promising family of molecules. The presence of two carboxylic acid groups provides opportunities for diverse chemical modifications, leading to a wide array of biological activities.[2] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their neuroactivity, enzyme inhibition, and anticancer potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships.

Neuroactive Properties: Modulating the Excitatory Synapse

This compound derivatives have shown significant promise as modulators of excitatory neurotransmission, primarily through their interactions with glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, are crucial for synaptic plasticity, learning, and memory.[3]

NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a critical role in the induction of long-term potentiation, a cellular correlate of learning and memory. Overactivation of NMDA receptors, however, can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.

  • cis-Azetidine-2,4-dicarboxylic acid: A Dual-Action Modulator

    • Mechanism of Action: cis-Azetidine-2,4-dicarboxylic acid exhibits a fascinating dual-action mechanism at the NMDA receptor. At lower concentrations (<50µM), it acts as a positive allosteric modulator, potentiating the effects of glutamate.[4] At higher concentrations, it behaves as a glutamate-like agonist, directly activating the receptor.[4] This dual activity suggests a complex interaction with the glutamate binding site on the NMDA receptor.

Metabotropic Glutamate Receptor Activity

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

  • trans-Azetidine-2,4-dicarboxylic acid: A Weak mGlu2 Receptor Agonist

    • Mechanism of Action: The (2S,4S)-enantiomer of trans-azetidine-2,4-dicarboxylic acid has been identified as a weak agonist at human mGlu2 receptors, which are part of Group II mGluRs.[2] Activation of mGlu2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound was found to be inactive at mGlu1b (Group I), mGlu4a (Group III), and mGlu5a (Group I) receptors, indicating a degree of selectivity.[2]

Structure-Activity Relationships: Insights from Azetidine-2,3-dicarboxylic Acid Analogs

While specific structure-activity relationship (SAR) studies on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from the closely related azetidine-2,3-dicarboxylic acid isomers. Studies on these compounds have revealed the critical importance of stereochemistry for NMDA receptor activity.

For instance, L-trans-azetidine-2,3-dicarboxylic acid shows the highest affinity for native NMDA receptors (Ki = 10 µM) and is a potent agonist at the NR1/NR2D subtype (EC50 = 50 µM).[5][6] In contrast, the L-cis and D-trans isomers are low-affinity ligands.[5][6] This highlights how the spatial orientation of the carboxylic acid groups, dictated by the stereochemistry of the azetidine ring, is a key determinant of biological activity.

Table 1: Pharmacological Data of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors

CompoundNative NMDA Receptor Affinity (Ki, µM)NR1/NR2D Agonist Potency (EC50, µM)
L-trans-ADC10[5][6]50[5]
D-cis-ADC21[5][6]230 (partial agonist)[5]
L-cis-ADC>100[5][6]-
D-trans-ADC90[5][6]-

Experimental Protocol: Assessing NMDA Receptor Activity via Calcium Flux Assay

This protocol describes a high-throughput calcium-flux assay to study the activity of this compound derivatives at NMDA receptors expressed in a heterologous system.

1. Cell Preparation:

  • Culture HEK293 cells transduced with a baculovirus encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A) in a 384-well plate.[7]
  • Incubate the cells until they reach the desired confluency.

2. Compound Preparation:

  • Prepare a stock solution of the test compound (e.g., cis-azetidine-2,4-dicarboxylic acid) in a suitable solvent (e.g., sterile water or DMSO).
  • Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.

3. Calcium Flux Measurement:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Wash the cells with assay buffer to remove excess dye.
  • Add the test compound dilutions to the wells.
  • Simultaneously add a sub-maximal concentration of glutamate and glycine to stimulate the NMDA receptors.
  • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.

4. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Plot the change in fluorescence against the concentration of the test compound to generate a dose-response curve.
  • Determine the EC50 or IC50 value of the compound.

Enzyme Inhibition: Targeting Elastase with Azetidine-2,4-diones

Azetidine-2,4-diones, which are derivatives of this compound, have been identified as potent inhibitors of elastase, a serine protease implicated in a variety of inflammatory diseases.[8][9]

  • Mechanism of Action: Azetidine-2,4-diones act as acylating agents of the active site serine residue of elastase.[8][9] The strained four-membered ring of the azetidine-2,4-dione is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the formation of a stable acyl-enzyme intermediate and inactivation of the enzyme. The potency of these inhibitors can be modulated by substituents on the N-aryl ring, with electron-withdrawing groups generally increasing the rate of enzyme acylation.[8]

Table 2: Inhibitory Activity of an Azetidine-2,4-dione Derivative against Elastase

CompoundTarget EnzymeSecond-Order Rate of Inactivation (M⁻¹s⁻¹)
Compound 2i (an N-aryl-3,3-diethylazetidine-2,4-dione)Human Leukocyte Elastase (HLE)~5 x 10⁵[8]

Anticancer Potential: A Multi-pronged Approach

Derivatives of this compound have demonstrated promising anticancer activity through various mechanisms.

Antiproliferative Activity of TZT-1027 Analogues
  • Mechanism of Action: A series of analogues of the potent antitumor agent TZT-1027, where the C-terminal phenylethyl group was replaced with a 3-aryl-azetidine moiety, exhibited excellent antiproliferative activities against human lung (A549) and colon (HCT116) cancer cell lines.[10] The most potent compound, 1a , displayed IC50 values in the low nanomolar range.[10] TZT-1027 and its analogues are thought to exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 3: Antiproliferative Activity of TZT-1027 Analogue 1a

CompoundCell LineIC50 (nM)
1a A549 (Human Lung Carcinoma)2.2[10]
1a HCT116 (Human Colon Carcinoma)2.1[10]
Enhancing Tumor Immunogenicity
  • Mechanism of Action: The parent amino acid, azetidine-2-carboxylic acid, can be misincorporated into newly synthesized proteins in place of proline.[11][12] This is particularly relevant in rapidly proliferating tumor cells, which have high rates of protein synthesis. The resulting mutated proteins can be recognized by the immune system as neoantigens, thereby enhancing the tumor's immunogenicity and making it more susceptible to immune-mediated killing.[13]

Experimental Protocol: Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.[14]

1. Cell Plating:

  • Seed cancer cells (e.g., A549 or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate the plate overnight to allow the cells to adhere.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the test compound) and a blank control (medium only).
  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Azetidine_Derivative Azetidine-2,4-dicarboxylic Acid Derivative NMDA_Receptor NMDA Receptor Azetidine_Derivative->NMDA_Receptor Binds to Glutamate Site Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glutamate Site Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation) Ca2_influx->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response Leads to

Caption: Activation of the NMDA receptor by an this compound derivative.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space trans_Azetidine trans-Azetidine-2,4- dicarboxylic Acid mGluR2 mGluR2 trans_Azetidine->mGluR2 Agonist G_protein Gi/o Protein mGluR2->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion ATP ATP ATP->Adenylyl_Cyclase

Caption: Inhibitory signaling cascade of the mGlu2 receptor activated by trans-azetidine-2,4-dicarboxylic acid.

Experimental_Workflow_Anticancer Start Start: Cancer Cell Culture Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Add_Compound Add Azetidine Derivative (Serial Dilutions) Plate_Cells->Add_Compound Incubate Incubate (e.g., 48-72h) Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for assessing the anticancer activity of azetidine derivatives using the MTT assay.

Conclusion and Future Directions

This compound derivatives represent a compelling class of compounds with a diverse range of biological activities. Their ability to modulate key targets in the central nervous system, inhibit disease-relevant enzymes, and exert potent anticancer effects underscores their potential in drug discovery. The constrained nature of the azetidine scaffold provides a unique platform for the design of highly specific and potent therapeutic agents.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships of this compound derivatives is needed to guide the rational design of new compounds with improved potency and selectivity. The development of novel synthetic methodologies will be crucial for accessing a wider range of derivatives for biological screening. Furthermore, a deeper understanding of the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising lead compounds will be essential for their translation into clinical candidates. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel therapeutics for a variety of human diseases.

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Sources

Azetidine-2,4-dicarboxylic Acid (ADCA): A Conformationally-Restricted Analogue for Probing the Glutamatergic System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-glutamate is the principal excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by a family of Excitatory Amino Acid Transporters (EAATs). Dysregulation of these transporters can lead to excitotoxicity, a key pathological process in numerous neurological disorders. Azetidine-2,4-dicarboxylic acid (ADCA) is a rigid, conformationally-restricted analogue of glutamate that has emerged as an invaluable pharmacological tool for dissecting the roles of glutamate receptors and transporters. Its constrained four-membered ring structure provides selectivity for specific subtypes of EAATs and displays complex interactions with NMDA receptors. This guide provides a comprehensive overview of ADCA's physicochemical properties, its dual-target pharmacological profile, and detailed, field-proven methodologies for its application in in vitro and ex vivo experimental paradigms. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage ADCA for investigating glutamatergic signaling in both health and disease.

Introduction to Glutamatergic Neurotransmission

The Central Role of L-Glutamate

L-glutamate mediates the vast majority of fast excitatory synaptic transmission in the mammalian brain. Its actions are critical for synaptic plasticity, learning, and memory. However, the potent excitatory nature of glutamate means that its presence in the synaptic cleft must be precisely controlled. Excessive activation of glutamate receptors leads to a massive influx of calcium ions, initiating cytotoxic cascades that result in neuronal damage and death—a phenomenon known as excitotoxicity.[1]

Key Targets: Glutamate Receptors and Transporters (EAATs)

The glutamatergic signaling system is primarily modulated by two protein families:

  • Glutamate Receptors: These are subdivided into ionotropic receptors (NMDA, AMPA, and kainate receptors), which are ligand-gated ion channels, and metabotropic receptors (mGluRs), which are G-protein coupled receptors.[2]

  • Excitatory Amino Acid Transporters (EAATs): Five subtypes (EAAT1-5) have been identified in humans.[3] These transporters are located on the plasma membranes of both neurons and glial cells (predominantly astrocytes) and are responsible for clearing glutamate from the extracellular space, thereby terminating the synaptic signal and preventing excitotoxicity.[4]

The Need for Conformationally-Restricted Analogues

The flexible nature of the L-glutamate molecule allows it to adopt numerous conformations, enabling it to bind to a wide array of receptors and transporters. This lack of specificity presents a challenge for researchers aiming to study the function of a single target. Conformationally-restricted analogues, such as ADCA, lock the carbon backbone into a specific geometry. This rigidity limits the molecule's ability to bind to all of glutamate's targets, thereby providing much-needed pharmacological selectivity. The four-membered ring of azetidine is particularly useful in creating these rigid structures.[5]

Physicochemical and Pharmacological Profile of ADCA

Molecular Structure and Stereochemistry

ADCA is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with two carboxylic acid groups.[6] This structure makes it a rigid analogue of L-glutamate. It exists as different stereoisomers, primarily cis and trans configurations, which possess distinct pharmacological activities. For instance, trans-ADCA has been shown to be an agonist at certain metabotropic glutamate receptors.[7][8] The compound is typically a colorless crystalline solid soluble in water, with solubility influenced by pH.[9]

Mechanism of Action: A Dual-Target Profile

The primary utility of ADCA in neuroscience research stems from its activity at two key components of the glutamatergic synapse.

ADCA is a potent inhibitor of glutamate uptake.[10] Its rigid structure allows for selective interaction with specific EAAT subtypes. This inhibitory action leads to an accumulation of extracellular glutamate, which can be used experimentally to mimic conditions of transporter dysfunction seen in pathologies like amyotrophic lateral sclerosis (ALS) and to study the downstream consequences of elevated synaptic glutamate.[11] Blockade of these transporters enhances astrocytic membrane depolarization and can paradoxically lead to a reduction in AMPA-mediated synaptic responses while increasing NMDA receptor currents.[4][12]

In addition to its effects on transporters, certain stereoisomers of azetidine dicarboxylic acids have been shown to interact directly with NMDA receptors. For example, L-trans-azetidine-2,3-dicarboxylic acid (a related compound) displays agonist activity, with varying potencies across different NMDA receptor subtypes.[13][14] This dual activity is a critical consideration in experimental design, as effects observed upon ADCA application could be a composite of both transporter inhibition and direct receptor activation.

Comparative Pharmacology

The selectivity and potency of ADCA isomers and related compounds vary across glutamate receptor and transporter subtypes. This data is crucial for selecting the appropriate compound and concentration for a specific experimental question.

Compound/IsomerTargetActionAffinity/Potency (Ki/EC50/IC50)
L-trans-ADC¹Native NMDA ReceptorsLigandKi = 10 µM[13]
D-cis-ADC¹Native NMDA ReceptorsLigandKi = 21 µM[13]
L-trans-ADC¹NR1/NR2D NMDA ReceptorAgonistEC50 = 50 µM[13]
trans-ADCAmGluR1AgonistEC50 = 189.4 µM[7]
trans-ADCAmGluR5AgonistEC50 = 32.2 µM[7]
(2S,4S)-ADCAhuman mGluR2Weak AgonistActive at 500 µM[15]
Azetidine AnaloguesEAAT2InhibitorSelective for EAAT2 subtype[10]

¹Refers to Azetidine-2,3-dicarboxylic acid, a closely related analogue.

Experimental Design & Methodologies

Core Principle: Isolating Transporter vs. Receptor Effects

When using ADCA, the primary experimental challenge is to distinguish between the effects caused by glutamate transporter inhibition and those arising from direct receptor agonism. A robust experimental design will incorporate specific antagonists for glutamate receptors (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors) to isolate the transporter-mediated effects.

In Vitro Workflow: Assessing Neuroprotection in Primary Neuronal Cultures

This workflow is designed to test whether a novel compound can protect neurons from the excitotoxicity induced by blocking glutamate uptake with ADCA.

The rationale is to create an excitotoxic environment by applying ADCA, which increases extracellular glutamate. This mimics pathological conditions and provides a platform to screen for neuroprotective agents. The workflow involves culturing primary neurons, inducing excitotoxicity, applying the test compound, and assessing neuronal viability.[16][17]

G cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Plate Primary Cortical or Hippocampal Neurons P2 Mature Cultures (10-14 Days in Vitro) P1->P2 E1 Pre-treat with Test Compound or Vehicle P2->E1 E2 Induce Excitotoxicity: Apply ADCA (e.g., 100-500 µM) E1->E2 E3 Co-incubation (e.g., 24 hours) E2->E3 A1 Assess Cell Viability (e.g., MTT Assay, LDH Assay) E3->A1 A2 Immunofluorescence Staining (e.g., MAP2, NeuN) E3->A2 A3 Quantify Neuronal Survival and Morphology A1->A3 A2->A3 G cluster_prep Phase 1: Slice Preparation cluster_rec Phase 2: Recording cluster_pharm Phase 3: Pharmacology P1 Prepare Acute Hippocampal or Cortical Slices (300-400 µm) P2 Allow Slices to Recover in aCSF for >1 hour P1->P2 R1 Transfer Slice to Recording Chamber P2->R1 R2 Obtain Whole-Cell Patch-Clamp Recording from a Neuron R1->R2 R3 Record Baseline Synaptic Activity (e.g., eEPSCs) R2->R3 PH1 Bath-apply ADCA (e.g., 50-100 µM) R3->PH1 PH2 Record Changes in EPSC Amplitude & Kinetics PH1->PH2 PH3 Washout ADCA and Record Recovery PH2->PH3

Caption: Workflow for electrophysiological recording in brain slices with ADCA.

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C.

  • Patch-Clamp Recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Hold the cell at -70 mV. [18]5. Baseline Recording: Using a stimulating electrode placed in the appropriate afferent pathway (e.g., Schaffer collaterals), evoke excitatory postsynaptic currents (EPSCs). Record a stable baseline of EPSCs for 10-15 minutes.

  • ADCA Application: Switch the perfusion to aCSF containing ADCA (e.g., 50-100 µM). Continue to record evoked EPSCs.

  • Data Acquisition: Record for 20-30 minutes during ADCA application. Observe expected changes, such as an increase in the decay time of the NMDA component of the EPSC or changes in the paired-pulse ratio. [12]8. Washout: Switch the perfusion back to standard aCSF and record for another 20-30 minutes to determine if the effects are reversible.

  • Data Analysis: Measure the amplitude, rise time, and decay kinetics of the averaged EPSCs from the baseline, drug application, and washout periods. Perform statistical analysis to determine significance.

Advanced Applications and Future Directions

Probing Transporter Stoichiometry and Kinetics

ADCA and its derivatives are instrumental in studying the biophysical properties of EAATs. By measuring transporter-mediated currents in heterologous expression systems, researchers can use these compounds to investigate the stoichiometry of ion coupling and the kinetics of the glutamate transport cycle.

Use in Disease Models

The ability of ADCA to induce a state of glutamate dysregulation makes it a powerful tool for studying diseases where excitotoxicity is implicated, such as stroke, epilepsy, and neurodegenerative disorders like Alzheimer's disease and Huntington's disease. [19]

Limitations and Considerations

While invaluable, ADCA is not without its limitations. Its potential activity at NMDA and metabotropic glutamate receptors must always be controlled for. [7][15]Furthermore, some azetidine compounds can be toxic through mechanisms unrelated to glutamate signaling, such as by being misincorporated into proteins in place of proline. [20]Researchers must be aware of these potential off-target effects and design experiments accordingly.

Conclusion

This compound is a versatile and potent pharmacological agent for the study of the glutamatergic system. Its conformationally-restricted structure provides a degree of selectivity for glutamate transporters that is difficult to achieve with other compounds. By understanding its dual mechanism of action and employing carefully controlled experimental designs, researchers can effectively use ADCA to probe the intricate roles of glutamate transporters in synaptic function and to model the pathological consequences of their dysfunction. The methodologies outlined in this guide provide a robust framework for leveraging ADCA to advance our understanding of neurological health and disease.

References

  • Bonde, C., et al. (2005). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. Available at: [Link]

  • Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed. Available at: [Link]

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  • Golebiowski, A., et al. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. Available at: [Link]

  • Thomsen, C., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. PubMed. Available at: [Link]

  • Fontana, A. C. K., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. PubMed Central. Available at: [Link]

  • Bonde, C., et al. (2005). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine‐2,3‐Dicarboxylic Acids at NMDA Receptors. ResearchGate. Available at: [Link]

  • Nicoletti, F., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. Available at: [Link]

  • Manahan-Vaughan, D., et al. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. PubMed. Available at: [Link]

  • Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. PubMed. Available at: [Link]

  • LARSEN, B. R., et al. (2020). Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Lebeis, S. L., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. Available at: [Link]

  • Angelucci, F., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. Available at: [Link]

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  • Larsen, B. R., et al. (2020). Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response. Frontiers. Available at: [Link]

  • Nistri, A., et al. (2006). Glutamate uptake block triggers deadly rhythmic bursting of neonatal rat hypoglossal motoneurons. PubMed. Available at: [Link]

  • Primini, E. O. (2015). Could someone give me a protocol for neurotoxicity induction in primary neuronal culture?. ResearchGate. Available at: [Link]

  • Angelucci, F., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

  • Creeden, J. F., et al. (2024). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PubMed Central. Available at: [Link]

  • ResearchGate. (2017). Does anyone have a detailed protocol to induce excitotoxicity in neurons?. ResearchGate. Available at: [Link]

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solubility of Azetidine-2,4-dicarboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Azetidine-2,4-dicarboxylic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure serves as a valuable scaffold for designing novel therapeutics, offering precise control over molecular geometry. As a versatile building block, its derivatives are explored for their potential as enzyme inhibitors and other biologically active agents.[1] A fundamental understanding of the physicochemical properties of this compound is paramount for its effective use, with solubility being one of the most critical parameters.

This guide provides a comprehensive overview of the solubility of this compound. As a Senior Application Scientist, the focus extends beyond a mere presentation of data to an in-depth analysis of the underlying chemical principles governing its solubility. We will explore the theoretical framework, examine data from close structural analogs, provide robust experimental protocols for determining solubility, and discuss the practical implications for laboratory research and pharmaceutical development.

Theoretical Framework: The Chemical Basis of Solubility

The solubility of this compound is dictated by its unique molecular structure, which features a secondary amine within the azetidine ring and two carboxylic acid groups. This combination imparts a zwitterionic character, which is the dominant factor controlling its behavior in different solvents.

1.1 Zwitterionic Nature and pH-Dependent Ionization

Like proteinogenic amino acids, this compound can exist in different ionic states depending on the pH of the solution. The secondary amine can be protonated (pKa ~8-10, estimated), and the two carboxylic acid groups can be deprotonated (pKa ~2-4, estimated).

  • In strongly acidic solutions (pH < 2): Both carboxyl groups and the amine are protonated, resulting in a net positive charge (cationic form).

  • In a neutral pH range: The carboxylic acid groups are deprotonated, and the amine is protonated. This results in a molecule with both a positive and a negative charge, known as a zwitterion, which is electrically neutral overall.[2]

  • In strongly basic solutions (pH > 10): The amine is deprotonated, and both carboxyl groups are deprotonated, resulting in a net negative charge (anionic form).

The solubility of the compound is lowest at its isoelectric point (pI), where the neutral zwitterionic form dominates and intermolecular electrostatic attractions are maximized, favoring the solid crystal lattice. In highly acidic or basic solutions, the formation of the charged cationic or anionic species enhances interactions with polar solvents like water, thereby increasing solubility.[3]

Caption: pH-dependent ionization states of this compound.

1.2 Intermolecular Forces and Solvent Polarity

The presence of two carboxyl groups and a secondary amine makes this compound a highly polar molecule capable of acting as both a hydrogen bond donor and acceptor.

  • Polar Protic Solvents (e.g., Water, Methanol): Strong hydrogen bonding interactions between the solute's carboxyl and amine groups and the solvent molecules lead to good solvation. Consequently, the compound is expected to be most soluble in water.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them as effectively. While some solubility is expected due to dipole-dipole interactions, it is generally lower than in protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The energy required to break the strong intermolecular forces in the compound's crystal lattice is not compensated by the weak van der Waals forces that would form with non-polar solvents. Therefore, the compound is expected to be virtually insoluble in such solvents.[4]

Solubility Profile: Qualitative Data and Analog-Based Predictions

Direct, quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, qualitative statements and data from a close structural analog, azetidine-2-carboxylic acid, provide a strong basis for estimating its solubility profile.

2.1 this compound - Known Information

The compound is generally described as a solid that is soluble in water.[1][5] Its solubility is noted to be dependent on both temperature, increasing with a rise in temperature, and pH, as dictated by its zwitterionic nature.[1] It is expected to have varied solubility in organic solvents depending on their polarity.[1]

2.2 Azetidine-2-carboxylic Acid - A Quantitative Analog

The monocarboxylic acid analog, azetidine-2-carboxylic acid, offers the best available quantitative insight. The additional carboxylic acid group in our target molecule is expected to increase its polarity and enhance its solubility in polar solvents like water, while further decreasing its solubility in non-polar solvents.

SolventTypeReported SolubilityReference(s)
WaterPolar Protic50 mg/mL (5.0 g/100 mL)[6][7]
WaterPolar Protic20 mg/mL[8]
MethanolPolar ProticSlightly Soluble[6]
Ethanol (absolute)Polar ProticPractically Insoluble[9]
Aqueous BasePolar ProticSlightly Soluble[6]
DMSOPolar AproticInsoluble[8]
Table 1: Experimentally determined solubility of the related compound, Azetidine-2-carboxylic acid.

2.3 Predicted Solubility of this compound

Based on the theoretical principles and analog data, the following solubility profile can be predicted. This table serves as a practical starting point for researchers before undertaking experimental verification.

SolventTypePredicted SolubilityRationale
Water (neutral pH)Polar ProticHigh (>50 mg/mL)Increased polarity and H-bonding from second carboxyl group.
0.1 M HClAqueous AcidVery HighFormation of the highly soluble cationic species.
0.1 M NaOHAqueous BaseVery HighFormation of the highly soluble anionic species.
MethanolPolar ProticModerateGood H-bonding capability, but less than water.
EthanolPolar ProticLowLower polarity and steric hindrance compared to methanol.
Dimethyl Sulfoxide (DMSO)Polar AproticLow to InsolubleZwitterions often have poor solubility in aprotic solvents.
AcetonitrilePolar AproticInsolubleInsufficient polarity to solvate the zwitterion effectively.
AcetonePolar AproticInsolubleLower polarity than other aprotic solvents.
Dichloromethane (DCM)Non-PolarInsolubleMismatch in polarity.
Hexane / TolueneNon-PolarInsolubleMismatch in polarity.
Table 2: Predicted solubility profile for this compound.

Experimental Determination of Thermodynamic Solubility

For any research or development application, the predicted solubility must be confirmed experimentally. The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility. This protocol is self-validating because it ensures that equilibrium has been reached.

Protocol: Shake-Flask Method for Equilibrium Solubility

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure the solution reaches equilibrium with the undissolved solid. The resulting saturated solution is then filtered, and the concentration of the dissolved solute in the clear supernatant is measured.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, 0.1 M Phosphate Buffer pH 7.4, Methanol)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a pre-weighed glass vial. The amount should be visibly more than what is expected to dissolve (e.g., 10-20 mg).

    • Causality: Using an excess of solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours.

    • Causality: Continuous agitation is necessary to maximize the surface area for dissolution and overcome kinetic barriers. A 24-hour period is typically sufficient to reach equilibrium, but for crystalline compounds, 48-72 hours may be required.

  • Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent (e.g., within 5% of each other), equilibrium is confirmed.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean analysis vial.

    • Causality: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

  • Dilution and Analysis: Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. Calculate the original solubility in mg/mL or molarity.

G start Start prep 1. Add Excess Solid & Precise Solvent Volume start->prep equilibrate 2. Agitate at Constant Temp (24-48h) prep->equilibrate settle 3. Let Solid Settle equilibrate->settle filter 4. Filter Supernatant (0.22 µm filter) settle->filter analyze 5. Dilute & Quantify (e.g., HPLC) filter->analyze end End: Solubility Value analyze->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion and Practical Implications

While quantitative solubility data for this compound remains scarce in public literature, a robust understanding of its zwitterionic and polar nature allows for strong, evidence-based predictions. It is expected to be highly soluble in aqueous solutions, particularly at acidic or basic pH, with limited solubility in most organic solvents. For drug development professionals and researchers, this profile has key implications:

  • For Synthesis: Reactions should be conducted in polar protic solvents or buffered aqueous systems. The compound will likely precipitate if the reaction mixture is changed to a non-polar organic solvent for workup.

  • For Purification: Recrystallization from water or a water/alcohol mixture is a viable purification strategy. Its insolubility in most organic solvents can be exploited for washing away non-polar impurities.

  • For Formulation: For in vitro biological assays, creating a stock solution in an aqueous buffer (e.g., PBS at pH 7.4) is recommended over DMSO, where it is likely insoluble. For potential in vivo applications, formulation as a salt (e.g., sodium salt) in an aqueous vehicle would be the most straightforward approach to ensure bioavailability.

Ultimately, the theoretical predictions and analog data presented in this guide should be coupled with the rigorous experimental protocols outlined to generate precise and reliable solubility data for any specific application.

References

  • Unknown. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Available: [Link]

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  • Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available: [Link]

  • Chemical-Suppliers.com. (n.d.). (2S,4S)-(-)-Azetidine-2,4-dicarboxylic acid | CAS 161596-62-9. Available: [Link]

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  • PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. Available: [Link]

  • Thabede, P. M., et al. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Available: [Link]

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  • Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal. Available: [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. Available: [Link]

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natural occurrence of azetidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Azetidine Carboxylic Acids

Authored by a Senior Application Scientist

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that serves as a structural analogue of proline, distinguished by its four-membered heterocyclic ring instead of proline's five.[1][2] First identified in 1955-1956 in the extracts of lily-of-the-valley (Convallaria majalis), this compound represents a fascinating intersection of plant biochemistry, toxicology, and metal homeostasis.[1][2][3] Its natural occurrence is not merely a botanical curiosity; AZE's ability to be mistakenly incorporated into proteins in place of proline has profound biological consequences, making it a potent toxin, a plant defense molecule, and a subject of interest for drug development professionals.[2][4][5] Furthermore, the azetidine ring is a core structural feature of the mugineic acid family of phytosiderophores, essential metal-chelating agents in graminaceous plants.[6][7] This guide provides a technical exploration of the natural world of azetidine carboxylic acids, from their distribution and biosynthesis to their physiological roles and the methodologies used to study them.

Distribution in Nature: A Survey of Sources

Azetidine-2-carboxylic acid and its derivatives are found across different biological kingdoms, including plants, bacteria, and fungi.

Plant Kingdom

AZE has been identified in a diverse range of plant species, often in significant concentrations. Its presence is particularly well-documented in the following families:

  • Asparagaceae: Convallaria majalis (lily-of-the-valley) and Polygonatum (Solomon's seal) are classic examples, with AZE constituting up to 7% of the leaf's dry weight in C. majalis.[1][8][9]

  • Fabaceae: Numerous plants within the bean family are known to accumulate AZE.[1][9]

  • Amaranthaceae: Edible species such as table beets and sugar beets (Beta vulgaris) contain notable levels of AZE, estimated at 1-5% of their free proline concentrations.[1][2][5][10] This occurrence is of particular relevance due to its direct entry into the human food chain.[5]

Microbial Sources

The discovery of AZE biosynthesis in bacteria has broadened the known distribution of these compounds.

  • Bacteria: AZE is produced by various bacteria, including Pseudomonas aeruginosa and species of Streptomyces.[8][11] It often serves as a unique monomer in the biosynthesis of nonribosomal polypeptide secondary metabolites, which can possess antibacterial, antitumor, or immunosuppressive properties.[11][12]

  • Fungi: Certain mushrooms, such as Clavulinopsis miyabeana, have also been reported to contain AZE.[2]

The following table summarizes the concentration of Azetidine-2-carboxylic acid found in various natural sources.

Organism Family/Class Concentration/Notes References
Convallaria majalisAsparagaceaeUp to 7% of leaf dry mass[8][9]
Beta vulgarisAmaranthaceae1–5% of free proline concentrations in roots[2]
Various speciesFabaceaeDetected in numerous species[1]
Pseudomonas aeruginosaGammaproteobacteriaComponent of nonribosomal peptides[11]
Clavulinopsis miyabeanaAgaricomycetesPresence detected[2]

The Biosynthesis of the Azetidine Ring

The formation of the strained four-membered azetidine ring is an energetically challenging process. Nature has evolved sophisticated enzymatic machinery to accomplish this feat. Two primary pathways have been elucidated: the direct cyclization of S-adenosylmethionine (SAM) to form free AZE, and the multi-enzyme cascade that forms the azetidine-containing structure of nicotianamine.

Direct Biosynthesis of Azetidine-2-Carboxylic Acid

Recent studies in bacteria have unveiled a direct pathway for AZE synthesis.[12]

  • Mechanism: The reaction is catalyzed by AZE synthases, which perform an intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). This process yields AZE and 5'-methylthioadenosine (MTA).[12][13]

  • Catalytic Insights: Structural and biochemical analyses reveal that the enzyme facilitates this difficult cyclization by forcing SAM into an unusual conformation. This is supported by desolvation effects and cation-π interactions within the active site, which stabilize the transition state.[12] The discovery of AZE synthases in diverse bacterial phyla suggests that AZE-containing metabolites are more widespread than previously understood.[12]

G cluster_AZE AZE Synthase Active Site SAM S-Adenosylmethionine (SAM) TransitionState Cyclization Transition State SAM->TransitionState Intramolecular 4-exo-tet cyclization AZE Azetidine-2- carboxylic Acid (AZE) TransitionState->AZE MTA 5'-Methylthioadenosine (MTA) TransitionState->MTA

Caption: Biosynthesis of AZE via SAM cyclization by AZE synthase.

Biosynthesis of Nicotianamine and Mugineic Acids

In all plants, and particularly in grasses, the azetidine ring is a fundamental component of nicotianamine (NA), a crucial metal chelator and the precursor to the mugineic acid (MA) family of phytosiderophores.[7][14] These molecules are vital for the uptake of iron and other micronutrients from the soil.[15][16]

The pathway begins with L-methionine and proceeds as follows:

  • S-adenosylmethionine (SAM) Synthesis: L-methionine is converted to SAM by S-adenosylmethionine synthetase (SAMS).[17]

  • Nicotianamine Formation: The key step involves Nicotianamine Synthase (NAS) , which catalyzes the trimerization of three SAM molecules to form one molecule of nicotianamine, which contains the characteristic azetidine ring.[7][18][19]

  • Mugineic Acid Pathway (Graminaceous Plants): In grasses, NA is further modified to produce phytosiderophores.

    • Amination: Nicotianamine aminotransferase (NAAT) transfers an amino group to NA.[17][18]

    • Reduction: 2'-deoxymugineic acid synthase (DMAS) reduces the resulting keto-intermediate to form 2'-deoxymugineic acid (DMA).[6][18]

    • Hydroxylation: Species-specific dioxygenases (e.g., IDS2, IDS3) hydroxylate DMA to produce a variety of mugineic acids, such as mugineic acid (MA) and 3-epihydroxymugineic acid.[16][20]

Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAMS NA Nicotianamine (NA) (contains Azetidine ring) SAM->NA NAS (x3 SAM) Keto 3''-Keto Intermediate NA->Keto NAAT DMA 2'-Deoxymugineic Acid (DMA) Keto->DMA DMAS MA Mugineic Acids (MA) (e.g., MA, HMA) DMA->MA Dioxygenases (e.g., IDS3) cluster_workflow Analytical Workflow for AZE start Plant Tissue (e.g., Beetroot) homogenize Homogenization (80% Ethanol) start->homogenize extract Reflux Extraction homogenize->extract filter Filtration extract->filter concentrate Rotary Evaporation filter->concentrate cleanup Solid-Phase Extraction (C18 Cartridge) concentrate->cleanup analyze LC-MS/MS Analysis (HILIC, MRM) cleanup->analyze end Quantified AZE Concentration analyze->end

Sources

A-Pillar of Modern Drug Discovery: A Technical Guide to the Spectroscopic Characterization of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[CITY, STATE] – In the landscape of pharmaceutical research and development, the structural elucidation of novel molecular entities is a cornerstone of innovation. Azetidine-2,4-dicarboxylic acid, a conformationally constrained amino acid analogue, presents a unique scaffold for the design of therapeutic agents. Its rigid four-membered ring system offers a strategic advantage in medicinal chemistry by reducing conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely available in public-domain literature, this guide, grounded in the principles of spectroscopic interpretation and data from analogous structures, serves as an essential resource for researchers in the field.

Introduction to this compound: A Scaffold of Therapeutic Potential

This compound is a heterocyclic, non-proteinogenic amino acid. Its structure is characterized by a four-membered azetidine ring with carboxylic acid functional groups at the C2 and C4 positions. This dicarboxylic acid substitution pattern, combined with the inherent ring strain of the azetidine core, imparts distinct chemical and conformational properties. These features make it an attractive building block in the synthesis of peptidomimetics and other bioactive molecules. The constrained nature of the azetidine ring can enforce specific torsion angles in peptide backbones, influencing secondary structure and biological activity.[1]

The precise and unambiguous characterization of such molecules is paramount. Spectroscopic techniques provide the foundational data for confirming molecular structure, assessing purity, and understanding the electronic and steric environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for acquiring NMR data for a novel compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized and purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (NH and OH), which can simplify the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR:

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons and the potential for cis/trans isomerism. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the deshielding effect of the carboxylic acid groups.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H-24.0 - 4.5Triplet or Doublet of DoubletsJH2-H3 ≈ 6-8 HzMethine proton alpha to a nitrogen and a carboxylic acid group, expected to be downfield.
H-3a, H-3b2.5 - 3.5MultipletJgeminal ≈ 10-14 Hz, Jvicinal ≈ 6-8 HzMethylene protons adjacent to the nitrogen and a chiral center. They are diastereotopic and will show complex splitting.
H-44.0 - 4.5Triplet or Doublet of DoubletsJH4-H3 ≈ 6-8 HzMethine proton alpha to a nitrogen and a carboxylic acid group.
NH3.0 - 5.0 (in non-exchanging solvent)Broad Singlet-Labile proton, its chemical shift and appearance are highly dependent on solvent, concentration, and temperature.
COOH10.0 - 13.0Broad Singlet-Acidic protons, typically observed as a broad signal at a very downfield chemical shift.

Note: The exact chemical shifts and coupling constants will depend on the stereochemistry (cis or trans) of the carboxylic acid groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon Predicted Chemical Shift (ppm) Rationale
C-255 - 65Methine carbon attached to nitrogen and a carbonyl group.
C-330 - 40Methylene carbon of the azetidine ring.
C-455 - 65Methine carbon attached to nitrogen and a carbonyl group.
C=O (Carboxyl)170 - 180Carbonyl carbons of the carboxylic acid groups.[2][3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, and C=O bonds.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet press should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Shape Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300BroadStretching
N-H (Amine)3200 - 3500Medium, may be obscured by O-HStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=O (Carboxylic Acid)1700 - 1750Strong, SharpStretching
C-N1000 - 1250MediumStretching
O-H910 - 950 and 1395 - 1440Medium, BroadBending

The O-H stretching band of the carboxylic acid is expected to be very broad due to hydrogen bonding.[4][5] The C=O stretching frequency will be a strong and sharp peak, providing clear evidence for the carboxylic acid functional groups.[2][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[7]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Predicted Mass Spectral Data
  • Molecular Weight: C₅H₇NO₄ = 145.0375 g/mol

  • Positive Ion Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 146.0448.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 144.0302 is expected to be prominent.

Predicted Fragmentation Pathways

The fragmentation of this compound in tandem MS will likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂. The strained four-membered ring may also undergo characteristic ring-opening and fragmentation pathways.[8][9][10]

A plausible fragmentation pathway in positive ion mode could involve the initial loss of water, followed by the loss of carbon monoxide or carbon dioxide.

G M_H [M+H]⁺ m/z 146 M_H_H2O [M+H-H₂O]⁺ m/z 128 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 102 M_H->M_H_CO2 - CO₂ M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 100 M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion: A Path Forward for Drug Development

The spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its synthesis and application in drug discovery. While the presented data is predictive, it is based on well-established principles and data from closely related compounds. The detailed protocols and expected spectral features will empower researchers to confidently identify and characterize this promising molecular scaffold, accelerating the development of novel therapeutics. The synthesis and experimental validation of these spectroscopic predictions represent a critical next step in harnessing the full potential of this compound in medicinal chemistry.

References

  • Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(4), 437-455.
  • Gstöttner, C., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Journal of Mass Spectrometry, 34(9), 979-986.
  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Schilling, B., et al. (2015). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry of Peptides and Proteins (pp. 317-343). Royal Society of Chemistry.
  • Berden, G., et al. (2015). IRMPD spectra of several deprotonated dicarboxylic acids HO2C−(CH2)n−CO2-, n=2–4, recorded at room temperature at the CLIO setup. ResearchGate. Retrieved from [Link]

  • Zenkevich, I. G., & Dragalin, I. P. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. ResearchGate. Retrieved from [Link]

  • Al-Jubourry, A. A. J., & Hussein, F. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2), 12-21.
  • Laskin, J., & Yang, Z. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 24(8), 1125-1139.
  • Kaneshiro, K., et al. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Metabolites, 12(10), 903.
  • Hocek, M., et al. (2014). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 19(12), 20491-20506.
  • ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Retrieved from [Link]

  • Matrix Science. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Chowdhury, S. K., et al. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry, 67(21), 390-398.
  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Saito, A., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269854.
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  • SpectraBase. (n.d.). Azetidine, 2-phenyl-1-(phenylmethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Ohta, T., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2135.
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Methodological & Application

protocol for the synthesis of trans-Azetidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Stereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

Azetidine-2,4-dicarboxylic acid, a constrained non-proteinogenic amino acid, serves as a rigid scaffold of significant interest in medicinal chemistry and drug development. Its structure, particularly the trans stereoisomer, acts as a conformationally restricted analog of glutamate, making it a valuable tool for probing the structure-activity relationships of receptors and enzymes within the central nervous system. Notably, derivatives of azetidine dicarboxylic acids have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in the development of novel neurotherapeutics.[1][2] The rigid four-membered ring enforces a specific orientation of the two carboxylic acid moieties, which can lead to high selectivity and potency in biological targets.

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of trans-azetidine-2,4-dicarboxylic acid. The strategy is based on the cyclization of a prochiral dibrominated ester with a chiral amine, which serves as both a nitrogen source and a chiral auxiliary to direct the stereochemistry of the newly formed stereocenters.[1] This method allows for the efficient separation of diastereomers and subsequent deprotection to yield the target compound.

Synthesis Strategy Overview

The synthetic pathway commences with the reaction between dimethyl 2,4-dibromopentanedioate and a chiral amine, (S)-1-phenylethylamine. This key step involves a double nucleophilic substitution, where the amine displaces the two bromide leaving groups to form the azetidine ring.

The use of a chiral amine results in the formation of a mixture of three diastereomers: two trans isomers ((2S,4S) and (2R,4R) relative to the azetidine ring) and one cis isomer. The choice of (S)-1-phenylethylamine as the chiral auxiliary allows for the straightforward separation of these diastereomers via standard flash column chromatography. The absolute configuration of the final product is determined by the configuration of the chiral auxiliary and the specific diastereomer isolated.[1]

Following separation, the desired trans-diester intermediate is subjected to two crucial deprotection steps:

  • Hydrogenolysis: The N-(1-phenylethyl) group is removed via catalytic hydrogenation. This step is critical as it cleaves the chiral auxiliary, yielding the core azetidine ring structure.

  • Hydrolysis: The methyl ester groups are saponified to the corresponding carboxylic acids to furnish the final target molecule, trans-azetidine-2,4-dicarboxylic acid.

G cluster_0 Step 1: Cyclization & Separation cluster_1 Step 2: Deprotection cluster_2 Final Product A Dimethyl 2,4-dibromopentanedioate + (S)-1-Phenylethylamine B Diastereomeric Mixture (trans and cis) A->B K₂CO₃, Toluene Reflux C Isolated trans-Diester (e.g., (2S,4S)-isomer) B->C Flash Chromatography D N-Deprotection (Hydrogenolysis) C->D Pd(OH)₂/C, H₂ E trans-Azetidine-2,4- dicarboxylate (diester) F Ester Hydrolysis E->F LiOH or HCl G trans-Azetidine-2,4-dicarboxylic acid

Sources

Application of Azetidine-2,4-dicarboxylic Acid in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the neuropharmacological applications of Azetidine-2,4-dicarboxylic acid (ADCA). This guide will delve into the compound's mechanism of action, provide detailed protocols for its use in both in vitro and in vivo experimental settings, and offer insights into data interpretation.

Introduction: Understanding the Neuropharmacological Landscape of this compound

This compound, particularly the trans-isomer (t-ADA), is a rigid analog of the excitatory neurotransmitter glutamate. Its constrained cyclic structure confers a specific conformational profile that allows for selective interaction with certain glutamate receptors. While the broader class of azetidine derivatives has diverse biological activities, t-ADA has been specifically characterized as an agonist for metabotropic glutamate receptors (mGluRs)[1][2].

It is crucial to distinguish this compound from Azetidine-2-carboxylic acid, a proline analog that can be misincorporated into proteins and exhibit toxicity[3][4][5]. The focus of this guide is exclusively on the dicarboxylic acid derivative and its role in modulating glutamatergic neurotransmission.

Contrary to what its structural similarity to glutamate might suggest, there is a lack of substantial evidence to indicate that t-ADA significantly interacts with or inhibits Excitatory Amino Acid Transporters (EAATs). These transporters are vital for clearing glutamate from the synaptic cleft, and their modulation is a key area of neuropharmacological research[1][6][7]. The primary utility of t-ADA in neuropharmacology, as established by current research, lies in its ability to selectively activate specific subtypes of mGluRs.

Mechanism of Action: A Selective Agonist at Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and plasticity. They are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

trans-Azetidine-2,4-dicarboxylic acid has been shown to preferentially act as an agonist at Group I mGluRs, specifically mGluR1 and mGluR5. In cell lines expressing these receptors, t-ADA stimulates phosphoinositide hydrolysis, a hallmark of Group I mGluR activation[2]. The potency of t-ADA varies between mGluR subtypes, with reported EC50 values in the micromolar range. For instance, in cells expressing mGluR5, t-ADA has shown a higher potency than for mGluR1[2].

Interestingly, studies on the enantiomers of t-ADA have revealed further selectivity. The (2S,4S)-enantiomer has been identified as a weak agonist at human mGluR2, a Group II receptor, while the (2R,4R)-enantiomer was found to be inactive[8]. Neither enantiomer showed significant agonistic or antagonistic effects on human mGlu1b and mGlu5a receptors in that particular study, highlighting the subtleties of its pharmacological profile[8]. This enantiomer-specific activity underscores the importance of using stereochemically pure compounds in experimental designs.

The activation of Group I mGluRs by t-ADA can lead to a cascade of downstream signaling events, including the mobilization of intracellular calcium and the activation of protein kinase C. These signaling pathways can modulate neuronal excitability and have been implicated in synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). Indeed, t-ADA has been demonstrated to facilitate the maintenance of LTP in the dentate gyrus in vivo[9].

Below is a diagram illustrating the signaling pathway of Group I mGluRs, the primary targets of t-ADA.

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space t-ADA trans-Azetidine- 2,4-dicarboxylic acid mGluR1_5 Group I mGluR (mGluR1/5) t-ADA->mGluR1_5 Agonist Binding Gq Gq mGluR1_5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Modulation of Ion Channels, Gene Expression) Ca2->Cellular_Response Modulation of Ca²⁺-sensitive Proteins PKC->Cellular_Response Phosphorylation of Target Proteins

Caption: Signaling pathway of Group I metabotropic glutamate receptors activated by t-ADA.

Experimental Protocols

This section provides detailed protocols for investigating the neuropharmacological effects of this compound.

Protocol 1: In Vitro Characterization of t-ADA Activity at mGluRs using a Phosphoinositide Hydrolysis Assay

This protocol is designed to quantify the agonist activity of t-ADA at Group I mGluRs by measuring the accumulation of inositol phosphates.

1. Cell Culture and Transfection:

  • Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transiently transfect cells with plasmids encoding the desired human mGluR subtype (e.g., mGluR1a or mGluR5) using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Seed transfected cells into 24-well plates and allow them to grow for 24-48 hours.

2. Radiolabeling:

  • Aspirate the culture medium and replace it with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol.

  • Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

3. Agonist Stimulation:

  • Wash the cells twice with Krebs-HEPES buffer (KHB).

  • Pre-incubate the cells with KHB containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Prepare serial dilutions of t-ADA in KHB with 10 mM LiCl.

  • Add the t-ADA solutions to the wells to achieve final concentrations ranging from 10 nM to 1 mM. Include a vehicle control (KHB with LiCl) and a positive control (e.g., 100 µM quisqualate).

  • Incubate for 60 minutes at 37°C.

4. Extraction of Inositol Phosphates:

  • Aspirate the stimulation buffer and lyse the cells by adding 0.5 mL of ice-cold 0.1 M formic acid.

  • Incubate on ice for 30 minutes.

  • Transfer the lysates to microcentrifuge tubes.

5. Anion Exchange Chromatography:

  • Prepare Dowex AG1-X8 columns.

  • Apply the cell lysates to the columns.

  • Wash the columns with 5 mL of deionized water to remove free myo-[³H]inositol.

  • Elute the total [³H]inositol phosphates with 2 mL of 1 M ammonium formate / 0.1 M formic acid.

6. Scintillation Counting and Data Analysis:

  • Add the eluate to scintillation vials with 10 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Plot the data as counts per minute (CPM) against the log concentration of t-ADA.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Data Presentation:

CompoundmGluR SubtypeEC50 (µM)Emax (% of Quisqualate)
t-ADAmGluR1a189.4 ± 6.495 ± 5
t-ADAmGluR532.2 ± 8.3102 ± 7
QuisqualatemGluR1a0.5 ± 0.1100
QuisqualatemGluR50.2 ± 0.05100
Table 1: Example data for t-ADA activity at human mGluR1a and mGluR5. Data are presented as mean ± SEM.
Protocol 2: In Vivo Investigation of t-ADA on Synaptic Plasticity using Electrophysiology

This protocol outlines the procedure for assessing the effect of t-ADA on long-term potentiation (LTP) in the rodent hippocampus.

1. Animal Preparation and Surgery:

  • Anesthetize an adult male rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane).

  • Mount the animal in a stereotaxic frame.

  • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

  • Implant a guide cannula for intracerebroventricular (ICV) injection.

  • Allow the animal to recover from surgery for at least one week.

2. Baseline Recording:

  • Connect the electrodes to a recording system.

  • Deliver single test pulses to the perforant path every 30 seconds and record the field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus.

  • Establish a stable baseline recording for at least 30 minutes.

3. Drug Administration:

  • Prepare a solution of t-ADA in artificial cerebrospinal fluid (aCSF).

  • Administer t-ADA (e.g., 20 mM in 5 µL) or vehicle (aCSF) via ICV injection over a period of 5 minutes.

4. LTP Induction and Recording:

  • 30 minutes after drug administration, deliver a high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 10 pulses at 200 Hz) to the perforant path to induce LTP.

  • Continue to record fEPSPs every 30 seconds for at least 2 hours post-HFS.

5. Data Analysis:

  • Measure the slope of the fEPSP for each time point.

  • Normalize the fEPSP slope to the average baseline value.

  • Plot the normalized fEPSP slope over time.

  • Compare the magnitude and duration of LTP between the t-ADA treated group and the vehicle control group. Statistical analysis (e.g., two-way ANOVA) should be performed.

Experimental Workflow Diagram:

LTP_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Surgery Stereotaxic Surgery: Electrode & Cannula Implantation Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Baseline Baseline fEPSP Recording (30 min) Recovery->Baseline Injection ICV Injection: t-ADA or Vehicle Baseline->Injection HFS High-Frequency Stimulation (HFS) to Induce LTP Injection->HFS Post_HFS Post-HFS fEPSP Recording (≥ 2 hours) HFS->Post_HFS Measurement Measure fEPSP Slope Post_HFS->Measurement Normalization Normalize to Baseline Measurement->Normalization Plotting Plot Normalized fEPSP Slope vs. Time Normalization->Plotting Comparison Statistical Comparison between Groups Plotting->Comparison

Caption: Workflow for investigating the effect of t-ADA on LTP in vivo.

Conclusion

This compound, particularly the trans-isomer, is a valuable pharmacological tool for probing the function of metabotropic glutamate receptors, with a notable selectivity for Group I mGluRs. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their neuropharmacological investigations. It is imperative for researchers to consider the stereochemistry of the compound and to be aware of its established mechanism of action, which is primarily as an mGluR agonist rather than an EAAT inhibitor. Future research may further elucidate the subtype selectivity and therapeutic potential of ADCA and its derivatives in neurological and psychiatric disorders.

References

  • Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience. [Link]

  • Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport. [Link]

  • In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain. Journal of Neuroscience Methods. [Link]

  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. [Link]

  • Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. European Journal of Neuroscience. [Link]

  • Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

  • Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics. Journal of Neuroscience Research. [Link]

  • Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. The Journal of Biological Chemistry. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]

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Application Notes and Protocols for Azetidine-2,4-dicarboxylic Acid as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A C₂-Symmetric Scaffold for Asymmetric Synthesis

In the landscape of asymmetric synthesis, chiral auxiliaries remain a powerful and reliable tool for the stereocontrolled formation of new chiral centers.[1] While auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are widely recognized, the exploration of novel chiral scaffolds continues to be a significant endeavor in the pursuit of enhanced selectivity and broader substrate scope. Azetidine-2,4-dicarboxylic acid (ADC), a conformationally constrained, C₂-symmetric cyclic amino acid derivative, presents a unique framework for stereochemical control.[2][3] Although not as extensively studied as other auxiliaries, its rigid four-membered ring and the stereodirecting potential of its carboxyl groups offer a distinct platform for asymmetric transformations.

This guide provides a comprehensive overview of the application of trans-Azetidine-2,4-dicarboxylic acid as a chiral auxiliary, with a primary focus on asymmetric alkylation reactions. We will delve into the synthesis of the auxiliary, its attachment to a prochiral substrate, the diastereoselective alkylation process, and the subsequent cleavage to yield the desired chiral product. The protocols and discussions are grounded in the foundational work in this area, providing both practical experimental details and an understanding of the underlying principles of stereocontrol.

The C₂-Symmetric Advantage of this compound

The efficacy of a chiral auxiliary is largely dependent on its ability to create a highly ordered and predictable steric environment around the reaction center. C₂-symmetric auxiliaries, such as trans-ADC, are particularly effective in this regard. The C₂-symmetry reduces the number of possible transition states, thereby enhancing the diastereoselectivity of the reaction. In the case of trans-ADC, the two carboxyl groups are disposed on opposite faces of the azetidine ring, creating a well-defined chiral pocket that can effectively shield one face of an attached prochiral enolate from electrophilic attack.

Synthesis of the Chiral Auxiliary: (2S,4S)-Azetidine-2,4-dicarboxylic Acid

The synthesis of enantiomerically pure trans-Azetidine-2,4-dicarboxylic acid is a critical first step. A reliable method involves the use of a chiral amine, such as (S)-1-phenylethylamine, which acts as both a source of chirality and the nitrogen atom for the azetidine ring.[2][3]

Protocol 1: Synthesis of Dimethyl (2S,4S)-1-((S)-1-Phenylethyl)azetidine-2,4-dicarboxylate

This protocol is adapted from the work of Hoshino et al., 1995.[2]

Materials:

  • Dimethyl 2,4-dibromopentanedioate

  • (S)-1-Phenylethylamine

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of dimethyl 2,4-dibromopentanedioate in toluene, add (S)-1-phenylethylamine and an aqueous solution of potassium carbonate.

  • Heat the mixture to reflux and stir vigorously for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired (2S,4S)-diastereomer.

Expected Outcome: The desired product, dimethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate, is obtained as a colorless oil. The stereochemistry is confirmed by spectroscopic methods and, if necessary, by X-ray crystallography of a suitable derivative.

Application in Asymmetric Alkylation

The true utility of a chiral auxiliary is demonstrated in its ability to direct a diastereoselective reaction. The following section details the attachment of the ADC auxiliary to a propionyl group, followed by a highly diastereoselective alkylation.

Workflow for Asymmetric Alkylation using ADC Auxiliary

Asymmetric_Alkylation_Workflow cluster_synthesis Auxiliary Preparation cluster_attachment Attachment cluster_alkylation Diastereoselective Reaction cluster_cleavage Cleavage & Product Isolation ADC_synthesis Synthesis of (2S,4S)-ADC derivative Acylation N-Acylation with Propionyl Chloride ADC_synthesis->Acylation Attach Substrate Enolate_formation Enolate Formation (LDA, -78 °C) Acylation->Enolate_formation Prepare for Alkylation Alkylation Alkylation with Electrophile (R-X) Enolate_formation->Alkylation React Cleavage Hydrolytic Cleavage Alkylation->Cleavage Remove Auxiliary Product Chiral Carboxylic Acid Cleavage->Product Auxiliary_recovery Auxiliary Recovery Cleavage->Auxiliary_recovery Stereocontrol_Mechanism cluster_chelation Chelated Z-Enolate Formation cluster_approach Diastereoselective Electrophilic Attack N-Acyl_Azetidine N-Propionyl ADC Derivative Z_Enolate Rigid Chelated Z-Enolate N-Acyl_Azetidine->Z_Enolate Deprotonation LDA LDA, THF, -78 °C LDA->N-Acyl_Azetidine Electrophile Electrophile (R-X) Transition_State Transition State Z_Enolate->Transition_State Attack from less hindered face Minor_Diastereomer Minor Diastereomer (Disfavored) Z_Enolate->Minor_Diastereomer Steric hindrance from auxiliary blocks this face Electrophile->Transition_State Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer

Sources

Application Notes and Protocols for Azetidine-2,4-dicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine-2,4-dicarboxylic Acid in Modern Chemistry

This compound (Aze) is a non-proteinogenic, conformationally constrained amino acid analogue. Its rigid four-membered ring structure makes it a valuable scaffold in medicinal chemistry and drug development.[1][2] By incorporating the azetidine moiety, chemists can introduce specific, predictable conformational constraints into peptides and small molecules, which can lead to enhanced binding affinity, improved metabolic stability, and optimized pharmacokinetic profiles.[2][3] The strained nature of the azetidine ring also imparts unique reactivity, making it a versatile synthon for creating more complex molecular architectures.[4][5]

This guide provides a detailed exploration of the experimental setups for key reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the methodological choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Chapter 1: Synthesis of the Core Scaffold - Optically Active this compound

The practical application of Aze in chiral drug development necessitates access to its enantiomerically pure forms. A robust and scalable synthesis is the foundational step for all subsequent chemical modifications. One established method involves the diastereoselective cyclization of a dibrominated precursor with a chiral amine, which acts as both a nitrogen source and a chiral auxiliary.[6][7]

Protocol 1.1: Synthesis of (2S,4S)- and (2R,4R)-1-((S)-1-Phenylethyl)this compound dimethyl ester

Principle: This procedure utilizes (S)-1-phenylethylamine to induce diastereoselectivity in the cyclization of dimethyl 2,4-dibromopentanedioate. The resulting diastereomeric esters can be separated by standard chromatographic techniques. The choice of a biphasic toluene/aqueous potassium carbonate system facilitates the nucleophilic substitution and subsequent cyclization while neutralizing the HBr formed during the reaction.

Materials and Reagents:

  • Dimethyl 2,4-dibromopentanedioate

  • (S)-1-Phenylethylamine

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • To a round-bottom flask, add dimethyl 2,4-dibromopentanedioate (1.0 eq), toluene, and a solution of potassium carbonate (2.5 eq) in water.

  • Add (S)-1-phenylethylamine (1.1 eq) to the biphasic mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product will be a mixture of diastereomers. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis- and trans-diastereomers.[6]

Expert Insights: The efficiency of this diastereoselective cyclization is highly dependent on the reaction temperature and the stoichiometry of the base. Potassium carbonate is a suitable base as it is strong enough to facilitate the reaction without promoting significant side product formation. The (S)-1-phenylethyl group can later be removed via hydrogenolysis to yield the free secondary amine.[6]

Chapter 2: Strategic Functionalization of the Azetidine Scaffold

Once the core Aze scaffold is synthesized, its functional groups—the secondary amine and the two carboxylic acids—can be selectively modified. The following protocols detail common and essential transformations.

G Aze This compound (or Ester Derivative) N_Func N-Functionalization (e.g., N-Boc Protection) Aze->N_Func Protection C_Func Carboxylic Acid Functionalization Aze->C_Func Activation Ring_Open Ring-Opening Reactions Aze->Ring_Open Strain Release Amide Amides C_Func->Amide Amine Coupling Ester Esters C_Func->Ester Alcoholysis Acyclic Acyclic Amino Acids Ring_Open->Acyclic

Caption: Workflow for the functionalization of the this compound scaffold.

Protocol 2.1: N-Boc Protection of the Azetidine Nitrogen

Principle: Protection of the secondary amine is often the first step in a synthetic sequence to prevent its interference in subsequent reactions at the carboxylic acid sites. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.

Materials and Reagents:

  • This compound dimethyl ester derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolve the azetidine ester (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Expert Insights: The choice of base is critical. A non-nucleophilic amine base like TEA or DIPEA is used to scavenge the acid byproduct without competing with the azetidine nitrogen for the Boc₂O. The reaction is typically clean and high-yielding.

Protocol 2.2: Amide Coupling via EDC/HOBt Activation

Principle: Forming an amide bond directly from a carboxylic acid and an amine is inefficient due to acid-base chemistry.[8] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added as an additive to suppress side reactions and minimize racemization by forming an active HOBt ester.[9]

Materials and Reagents:

  • N-Boc-azetidine-2,4-dicarboxylic acid (or its monoester)

  • Primary or secondary amine (1.1 eq per carboxyl group)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF) or DCM

Step-by-Step Methodology:

  • In a flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected azetidine acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography.

Trustworthiness Check: The success of the coupling can be validated by ¹H NMR (disappearance of the carboxylic acid proton, appearance of a new amide N-H proton and signals from the coupled amine) and mass spectrometry (confirmation of the expected molecular weight).

Reagent Function Rationale for Use
EDC Carbodiimide Coupling AgentActivates carboxylic acid; generates a water-soluble urea byproduct, simplifying work-up.[9]
HOBt AdditiveForms a less reactive, more selective active ester, minimizing racemization and side reactions.[9]
DIPEA Non-nucleophilic BaseNeutralizes HCl from EDC salt and the proton from the amine, driving the reaction forward.
DMF Polar Aprotic SolventExcellent solvent for a wide range of reactants in peptide coupling reactions.

Chapter 3: Ring-Opening Reactions - Leveraging Strain for Molecular Complexity

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to synthesize substituted γ-amino acids.[3][5] This transformation is a powerful tool for generating linear structures with defined stereochemistry from a cyclic precursor.

Protocol 3.1: Enantioselective Ring-Opening with an Acyl Halide

Principle: This reaction involves the activation of the azetidine nitrogen (often as part of an N-protected system) followed by nucleophilic attack by a halide, leading to ring opening. Asymmetric catalysis can be employed to achieve high enantioselectivity.[10] While this example is for a general 3-substituted azetidine, the principles apply to derivatives of Aze.

Materials and Reagents:

  • N-Protected Azetidine derivative (e.g., N-Benzoyl)

  • Acyl Chloride (e.g., Cyclohexane carbonyl chloride)

  • Chiral Squaramide Catalyst (for enantioselectivity)

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF)

Step-by-Step Methodology:

  • To an oven-dried vial under an inert atmosphere, add the N-protected azetidine (1.0 eq) and the chiral catalyst (e.g., 1-5 mol%).

  • Add anhydrous 2-MeTHF and stir the solution at the desired temperature (e.g., -20 °C).

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction for the specified time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched with a suitable reagent (e.g., saturated NaHCO₃ solution) and the product extracted.

  • Purify via column chromatography.

Expert Insights: The choice of the N-protecting group is crucial as it modulates the reactivity of the azetidine ring.[10] The solvent can also have a significant impact on selectivity. Ethereal solvents like 2-MeTHF have been shown to provide better selectivity in certain catalytic systems.[10]

G cluster_0 Analytical Workflow cluster_1 Characterization Techniques Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Concentration Concentration in vacuo Workup->Concentration Purification Column Chromatography Concentration->Purification Characterization Product Characterization Purification->Characterization End Pure Product Characterization->End NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS, LC-MS) Characterization->MS HPLC HPLC Analysis Characterization->HPLC

Caption: A typical workflow for the isolation and characterization of reaction products.

Chapter 4: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For N-Boc protected Aze derivatives, a characteristic signal for the tert-butyl protons appears around 1.4 ppm in the ¹H NMR spectrum.[11] In amide coupling products, the appearance of new signals corresponding to the amine fragment and a downfield-shifted amide proton are diagnostic.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the product by providing a highly accurate mass measurement.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for monitoring reaction progress and assessing the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (ee) of optically active products, while reverse-phase HPLC is used to assess purity. A method for analyzing azetidine-2-carboxylic acid using HPLC with fluorescence detection has been reported.[12]

Conclusion

This compound is a powerful and versatile building block in modern organic and medicinal chemistry. A thorough understanding of its reactivity and the appropriate experimental conditions for its manipulation is crucial for its successful application. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively utilize this unique scaffold in their synthetic endeavors, from fundamental research to complex drug discovery programs.

References

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.[Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.[Link]

  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.[Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications.[Link]

  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Sci-Hub.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.[Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed.[Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing.[Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate.[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.[Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.net.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.[Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed.[Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate.[Link]

Sources

Application Note: Quantitative Analysis of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-2,4-dicarboxylic acid (Aze-2,4-diCOOH) is a non-proteinogenic, cyclic dicarboxylic amino acid. Its structural similarity to proline and aspartic acid suggests potential applications in pharmaceutical development as a peptide modifier or a metabolic probe. Accurate quantification of this molecule in complex biological and chemical matrices is paramount for pharmacokinetic studies, quality control, and mechanism-of-action research. This guide provides detailed protocols for three robust analytical methods for the quantification of Aze-2,4-diCOOH: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge

This compound is a highly polar, zwitterionic molecule with low volatility, presenting significant analytical challenges. Unlike its more studied counterpart, azetidine-2-carboxylic acid, the presence of a second carboxyl group increases its hydrophilicity and complicates separation and detection.[1][2] Direct analysis is often hindered by poor chromatographic retention on standard reversed-phase columns and a lack of a strong native chromophore for UV detection.

Therefore, successful quantification relies on tailored chromatographic strategies and/or chemical derivatization to enhance detectability and compatibility with standard analytical platforms.[] This note details three field-proven approaches, explaining the causality behind each experimental choice to ensure methodological robustness and trustworthiness.

Method Selection Overview

The choice of analytical method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Method Principle Pros Cons Typical Application
HPLC-FLD (Post-Column) Ion-exchange chromatography followed by reaction with a fluorogenic agent (e.g., Ninhydrin, OPA).Robust, reliable, widely available instrumentation.Moderate sensitivity, potential for interference from other primary/secondary amines.QC of bulk material, analysis in simple matrices.
GC-MS (Derivatization) Chemical conversion to a volatile silyl ester for separation on a nonpolar GC column and MS detection.High chromatographic resolution, excellent for resolving isomers.[4]Requires rigorous, anhydrous sample preparation; derivatization can be complex.[5][6]Metabolomic profiling, purity analysis where isomer separation is critical.
LC-MS/MS HILIC or mixed-mode chromatography coupled with highly selective tandem mass spectrometry (MRM).Highest sensitivity and selectivity, ideal for complex matrices.Higher instrument cost, potential for matrix effects (ion suppression).Bioanalysis (plasma, tissue), trace-level quantification.

Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection

This method leverages the secondary amine moiety of the azetidine ring, which reacts with a derivatizing agent after chromatographic separation to produce a fluorescent product. Ion-exchange chromatography is the chosen separation mechanism due to the analyte's charged nature.

Principle of Causality

Anion-exchange chromatography is selected to interact with the two negatively charged carboxyl groups at an appropriate mobile phase pH. This provides strong retention and allows for separation from other sample components. Post-column derivatization is critical because it avoids altering the analyte's native chromatographic behavior and prevents the formation of multiple derivative products from the two carboxyl groups, which could complicate pre-column approaches.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection p1 Homogenize/ Dissolve Sample p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject into Anion-Exchange Column p4->a1 Inject a2 Gradient Elution (Separation) a1->a2 d1 Post-Column Reactor: Mix with OPA Reagent a2->d1 Eluent d2 Fluorescence Detector (Ex/Em Wavelengths) d1->d2 d3 Quantification d2->d3

Caption: Workflow for HPLC-FLD analysis of Aze-2,4-diCOOH.

Detailed Protocol

A. Sample Preparation (from a biological matrix)

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., homo-proline).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC & Derivatization Conditions

Parameter Condition
Column Anion-Exchange Column (e.g., 4.6 x 250 mm)
Mobile Phase A 20 mM Sodium Phosphate, pH 6.5
Mobile Phase B 20 mM Sodium Phosphate with 0.5 M NaCl, pH 6.5
Gradient 0-100% B over 20 minutes
Flow Rate 0.5 mL/min
Column Temperature 40°C
Post-Column Reagent o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine
Reagent Flow Rate 0.3 mL/min
Reaction Temperature 50°C
Detection (FLD) λex = 340 nm, λem = 455 nm

This method is adapted from established procedures for amino acid analysis.[7][8] The recovery and coefficient of variation should be validated for the specific matrix being tested.[8]

Method 2: GC-MS with Silylation Derivatization

For GC analysis, the non-volatile Aze-2,4-diCOOH must be chemically modified to increase its volatility and thermal stability.[] Silylation, which replaces the active hydrogens on the amine and carboxyl groups with trimethylsilyl (TMS) groups, is a highly effective strategy.

Principle of Causality

The high polarity and multiple hydrogen-bonding sites of Aze-2,4-diCOOH make it unsuitable for GC. Silylation with a potent reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively converts the molecule into a less polar, more volatile derivative.[6] This allows it to be partitioned into the gas phase and travel through a standard nonpolar GC column. Mass spectrometry provides definitive identification and quantification based on the derivative's characteristic mass-to-charge ratio and fragmentation pattern.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Extract Analyte (as in HPLC method) p2 Evaporate to Complete Dryness (Critical Step) p1->p2 d1 Add BSTFA + 1% TMCS & Pyridine p2->d1 Anhydrous Sample d2 Heat at 70°C for 60 min d1->d2 a1 Inject into GC d2->a1 Inject Derivative a2 Temperature Program Separation a1->a2 a3 MS Detection (Scan or SIM mode) a2->a3 a4 Quantification a3->a4

Caption: Workflow for GC-MS analysis of Aze-2,4-diCOOH via silylation.

Detailed Protocol

A. Sample Preparation & Derivatization

  • Prepare the sample extract as described in section 3.3.A, ensuring the final residue is completely dry. Anhydrous conditions are critical for successful silylation.

  • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS). Pyridine acts as a catalyst and solvent.

  • Cap the vial tightly and heat in a reaction block at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection.

B. GC-MS Conditions

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.

The choice of SIM ions should be based on a preliminary analysis in scan mode to identify the molecular ion and major, characteristic fragment ions of the tris-TMS derivative of Aze-2,4-diCOOH.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, making it the gold standard for bioanalysis of drugs and metabolites in complex matrices. It requires no derivatization, simplifying sample preparation.

Principle of Causality

Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for retention of the highly polar Aze-2,4-diCOOH, using a high organic content mobile phase to establish a water-rich layer on the polar stationary phase into which the analyte can partition. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. A specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. This precursor → product transition is unique to the analyte, effectively eliminating matrix interference.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Protein Precipitation (Acetonitrile) p2 Centrifuge & Collect Supernatant p1->p2 p3 Dilute or Evaporate/ Reconstitute in MP p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject onto HILIC Column p4->a1 Inject a2 Gradient Elution a1->a2 a3 ESI Source (Ionization) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 a5 Quantification a4->a5

Caption: Workflow for LC-MS/MS analysis of Aze-2,4-diCOOH.

Detailed Protocol

A. Sample Preparation

  • Perform protein precipitation as described in section 3.3.A (steps 1-3).

  • Transfer the supernatant and inject directly, or evaporate and reconstitute in the initial mobile phase conditions (e.g., 90% acetonitrile) to ensure good peak shape.

B. LC-MS/MS Conditions

Parameter Condition
LC Column HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B → 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 45°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) [M+H]⁺ = m/z 160.04
Product Ion (Q3) To be determined via infusion (e.g., loss of H₂O+CO, m/z 114.05)
Collision Energy To be optimized (e.g., 15-25 eV)

Note: The exact m/z values for precursor and product ions must be determined empirically by infusing a pure standard of this compound into the mass spectrometer. The proposed precursor is based on the molecular formula C₅H₇NO₄.

Method Validation and Trustworthiness

For any of these protocols to be considered trustworthy, a full method validation must be performed according to established guidelines (e.g., FDA, EMA). Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.

  • Linearity and Range: Typically demonstrated with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Accuracy and Precision: Intra- and inter-day assessments, typically with %CV < 15%.

  • Recovery: Efficiency of the extraction process.

  • Matrix Effects (for LC-MS/MS): Assessment of ion suppression or enhancement.

References

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020).
  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Wikipedia.
  • Accurate quantification of protein and amino acid content. (n.d.). AltaBioscience.
  • Discovery of non-proteinogenic amino acids. (n.d.). Benchchem.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central.
  • 2-Azetidinecarboxylic acid, (S)-. (n.d.). PubChem.
  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022).
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.). J-STAGE.
  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (n.d.). MDPI.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999). PubMed.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatiz
  • Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet Boc-D-Azetidine-2-carboxylic acid. (n.d.). AAPPTec.
  • Amino Acid Derivatization Analysis Services. (n.d.). BOC Sciences.
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025).

Sources

Application Note: A Robust HPLC-UV Method for the Enantiomeric Separation of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Azetidine-2,4-dicarboxylic acid enantiomers. This compound, a conformationally constrained non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug development. The control of stereochemistry is critical, necessitating a robust analytical method to resolve its enantiomers. This protocol describes a direct separation approach using a macrocyclic glycopeptide-based chiral stationary phase (CSP), which obviates the need for derivatization. The method utilizes a polar ionic mobile phase, ensuring excellent resolution and peak shape, and is suitable for quality control and purity assessment in research and pharmaceutical development settings.

Introduction and Scientific Background

This compound is a cyclic amino acid analogue whose rigid four-membered ring structure imparts unique conformational constraints.[1][2] This structural feature makes it a valuable scaffold for designing peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. As with most chiral molecules, the biological activity of its enantiomers can differ significantly.[3] Therefore, the ability to separate, identify, and quantify the individual enantiomers is paramount for ensuring the safety, efficacy, and quality of any potential therapeutic agent derived from this scaffold.[3]

Direct enantiomeric separation of polar, underivatized amino acids can be challenging on many common chiral stationary phases (CSPs).[4][5] Derivatization is a common strategy to enhance chromatographic performance but adds complexity and potential sources of error to the analytical workflow.[4][6] This note presents a direct method that leverages the unique properties of a teicoplanin-based macrocyclic glycopeptide CSP. These phases are particularly effective for separating polar and ionic compounds in their native form due to their ability to engage in multiple types of molecular interactions, including ionic, hydrogen bonding, hydrophobic, and steric interactions.[4][7]

The selected CSP, analogous to the Astec® CHIROBIOTIC® T, operates efficiently in a polar ionic mobile phase mode. This approach is highly compatible with mass spectrometry (LC-MS) and provides a robust foundation for method development.[4][7]

Principle of Chiral Separation

The enantioselective recognition mechanism of a teicoplanin-based CSP is multifaceted. Teicoplanin is a large, complex macrocyclic glycopeptide with multiple stereogenic centers, aromatic rings, and ionizable amine and carboxylic acid groups.[4][7] This intricate structure creates a chiral environment capable of discriminating between enantiomers.

For a polar, dicarboxylic amino acid like this compound, the primary interactions driving separation are:

  • Ionic Interactions: The mobile phase pH is controlled to ensure the analyte's carboxylic acid groups are deprotonated (anionic) and the CSP's primary amine is protonated (cationic). This creates strong ion-exchange or electrostatic interactions.

  • Hydrogen Bonding: The numerous hydroxyl, amide, and carbonyl groups on the teicoplanin selector form hydrogen bonds with the analyte's polar functional groups.

  • Inclusion and Steric Fit: The basket-like cavities of the macrocycle can include parts of the analyte molecule. Differences in how each enantiomer fits within these chiral cavities lead to differential retention.

The D-enantiomer of amino acids is typically more strongly retained on teicoplanin-based CSPs.[4] This is attributed to the natural function of these glycopeptides, which bind to terminal D-alanyl-D-alanine residues in bacterial cell walls.[4]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the preparation of reagents, samples, and the operation of the HPLC system.

Materials and Reagents
  • Racemic this compound standard

  • Methanol (HPLC Grade or higher)

  • Ethanol (HPLC Grade or higher)

  • Ammonium Acetate (LC-MS Grade or higher)

  • Triethylamine (TEA) (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10 (v/v) Ethanol / Water + 0.1% Triethylamine Acetate (TEAA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Prepare a 1% TEAA buffer by adding 10 mL of Triethylamine and 10 mL of Acetic Acid to 980 mL of deionized water. Adjust pH to ~4.5 if necessary.

    • To a 1 L volumetric flask, add 10 mL of the 1% TEAA buffer stock.

    • Add 100 mL of deionized water.

    • Add 900 mL of Ethanol.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Diluent:

    • Use the mobile phase as the sample diluent to ensure peak shape integrity.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh 5.0 mg of racemic this compound.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the sample diluent.

    • Vortex to ensure complete dissolution.

System Suitability Test (SST)

Before analyzing samples, perform five replicate injections of the standard solution to ensure the system is performing adequately.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (Tf) 0.8 - 1.5 for both peaks
Relative Standard Deviation (RSD) of Retention Time ≤ 2.0%
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Workflow and Data Analysis

The overall analytical process follows a standard chromatographic workflow.

HPLC Workflow for Chiral Separation cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (EtOH/H2O/TEAA) B Prepare Standard/Sample (0.5 mg/mL in Diluent) C Equilibrate Column (~30-60 min) B->C D Perform System Suitability Test (5 Replicate Injections) C->D E Inject Samples D->E F Integrate Chromatogram E->F G Calculate Resolution & Tailing F->G H Determine Enantiomeric Purity (% Area) G->H

Sources

The Strategic Utility of Azetidine-2,4-dicarboxylic Acid in the Forge of Novel Heterocycles: Application Notes and Protocols for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Azetidine-2,4-dicarboxylic Acid - A Constrained Scaffold for Unconventional Architectures

In the landscape of contemporary drug discovery and materials science, the quest for novel molecular frameworks with precisely defined three-dimensional geometries is paramount. This compound (Aze), a non-proteinogenic, conformationally constrained amino acid analogue, has emerged as a powerful building block for the synthesis of innovative heterocyclic systems.[1] Its rigid four-membered ring, adorned with two carboxylic acid functionalities, offers a unique stereochemical canvas upon which to construct complex molecular architectures that are otherwise difficult to access.

The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, renders it a versatile synthon, prone to selective ring-opening and ring-expansion reactions, providing pathways to larger, functionalized nitrogen-containing heterocycles.[2][3] This guide provides detailed application notes and protocols for leveraging the synthetic potential of this compound and its derivatives in the construction of novel heterocyclic scaffolds, with a focus on methodologies of broad interest to researchers in medicinal chemistry and organic synthesis.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound derivatives can be broadly categorized into two main strategies: (1) Ring-opening and Ring-expansion reactions , which leverage the inherent strain of the four-membered ring, and (2) Functionalization and Cyclization reactions , where the azetidine core acts as a rigid scaffold to control stereochemistry and present reactive groups in a defined orientation.

Strain-Driven Synthesis: Ring-Opening and Ring-Expansion Pathways

The considerable ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-cleavage and the formation of linear amino acid derivatives or larger heterocyclic systems. This reactivity can be strategically employed to synthesize a variety of heterocycles.

A compelling application of this strategy is the synthesis of azetidine-fused 1,4-benzodiazepines, which can subsequently be opened to furnish highly substituted 1,4-benzodiazepine derivatives.[4][5] 1,4-Benzodiazepines are a well-established class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.

The general workflow involves an initial intramolecular copper-catalyzed C-N cross-coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide derivative to form a tricyclic fused system. This intermediate can then be selectively ring-opened to afford functionalized 1,4-benzodiazepines.

benzodiazepine_synthesis A Azetidine-2-carboxamide B 1-(2-bromobenzyl)azetidine- 2-carboxamide A->B N-Alkylation C Fused Tricyclic Intermediate (azeto[1,2-a]benzo[e][1,4]diazepinone) B->C Intramolecular Cu-catalyzed C-N Coupling D Functionalized 1,4-Benzodiazepine C->D Nucleophilic Ring Opening

Caption: Synthesis of 1,4-Benzodiazepines via Azetidine Ring-Opening.

Protocol 1: Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][6]diazepin-10(2H)-ones [4]

This protocol details the intramolecular cyclization to form the fused tricyclic intermediate.

Materials:

  • 1-(2-bromobenzyl)azetidine-2-carboxamide derivative

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dried reaction vessel, add the 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv), CuI (0.2 equiv), N,N-dimethylglycine (0.4 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with argon.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Table 1: Representative Yields for Intramolecular Cyclization [4]

Substituent on Benzyl RingYield (%)
H85
4-Cl82
4-F88
5-Me79

Protocol 2: Ring-Opening to Functionalized 1,4-Benzodiazepines [4]

This protocol describes the subsequent ring-opening of the fused intermediate.

Materials:

  • 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][6]diazepin-10(2H)-one

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Sodium azide (NaN₃), Potassium cyanide (KCN), or Sodium thiophenoxide (PhSNa)

  • Acetonitrile (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • N-Methylation: Dissolve the fused tricyclic intermediate (1.0 equiv) in anhydrous dichloromethane. Cool to 0 °C and add MeOTf (1.2 equiv) dropwise. Stir at room temperature for 1 hour.

  • Nucleophilic Ring-Opening: Concentrate the reaction mixture under reduced pressure. Dissolve the crude N-methylated intermediate in anhydrous acetonitrile. Add the nucleophile (NaN₃, KCN, or PhSNa; 1.5 equiv). Stir at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the functionalized 1,4-benzodiazepine.

This compound as a β-Amino Acid Surrogate in Multicomponent Reactions

The C4-carboxy group of this compound can be selectively manipulated, leaving the C2-carboxy group and the azetidine nitrogen to function as a constrained β-amino acid. This presents an exciting opportunity to employ these derivatives in multicomponent reactions for the synthesis of novel heterocyclic libraries.

The Biginelli reaction is a classic multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidines.[7] By employing a suitable derivative of azetidine-2-carboxylic acid as the β-amino ester component, novel fused pyrimidine systems can be accessed. This approach leverages the inherent stereochemistry of the azetidine core to potentially induce diastereoselectivity in the final products.

biginelli_reaction cluster_0 One-Pot Reaction A Azetidine-2-carboxylate (β-amino ester surrogate) D Fused Dihydropyrimidine A->D Acid Catalysis B Aldehyde B->D Acid Catalysis C Urea/Thiourea C->D Acid Catalysis

Caption: Biginelli-type reaction for the synthesis of fused dihydropyrimidines.

Protocol 3: Synthesis of Azetidine-fused Dihydropyrimidines (General Procedure)

This protocol is a generalized procedure based on established Biginelli reaction conditions, adapted for an azetidine-2-carboxylate derivative.[5][8]

Materials:

  • Dialkyl azetidine-2,4-dicarboxylate

  • Aldehyde (aromatic or aliphatic)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted acid (e.g., HCl) or Lewis acid (e.g., Yb(OTf)₃)

Procedure:

  • In a round-bottom flask, combine the dialkyl azetidine-2,4-dicarboxylate (1.0 equiv), the aldehyde (1.0 equiv), and urea or thiourea (1.5 equiv) in ethanol.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 2: Expected Product Classes from Biginelli-type Reactions

Azetidine DerivativeAldehydeUrea/ThioureaProduct Class
Dimethyl azetidine-2,4-dicarboxylateBenzaldehydeUreaAzetidine-fused dihydropyrimidinone
Diethyl azetidine-2,4-dicarboxylate4-ChlorobenzaldehydeThioureaAzetidine-fused dihydropyrimidinethione
Dibenzyl azetidine-2,4-dicarboxylateIsobutyraldehydeUreaAzetidine-fused dihydropyrimidinone

Further Synthetic Transformations: Accessing Pyridinone and Pyrazolone Scaffolds

The versatility of this compound derivatives extends to the synthesis of other important heterocyclic cores. By first converting the β-amino ester functionality into a β-enamino ester, a key intermediate is formed that can be cyclized to produce pyridinones and pyrazolones.[6]

enaminone_synthesis A Azetidine-2-carboxylate C Azetidine-derived β-Enamino Ester A->C Condensation B β-Ketoester B->C D Pyridinone Derivative C->D Cyclization with Active Methylene Compound E Pyrazolone Derivative C->E Cyclization with Hydrazine

Sources

Introduction: The Strategic Value of Azetidine-2,4-dicarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Azetidine-2,4-dicarboxylic Acid

This compound is a conformationally constrained, non-proteinogenic amino acid analogue. Its rigid four-membered ring structure makes it a highly valuable scaffold in drug discovery and development.[1][2] By incorporating this motif into peptide chains or small molecules, researchers can enforce specific spatial arrangements of functional groups, leading to enhanced binding affinity, selectivity, and metabolic stability. The presence of two carboxylic acid moieties and a secondary amine offers three distinct points for chemical modification, enabling the creation of diverse molecular architectures.

This application note provides a comprehensive guide to the strategic derivatization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to adapt these protocols for the synthesis of novel esters, amides, and N-substituted derivatives. We will address the critical challenges of regioselectivity and present robust, self-validating protocols for key transformations.

Core Challenge: Regioselectivity and Protecting Group Strategy

The primary challenge in derivatizing this compound lies in controlling which functional group reacts. The molecule possesses two potentially distinct carboxylic acids (at C2 and C4) and a secondary amine. The relative orientation of the carboxyl groups (cis or trans) will influence their steric accessibility and electronic properties.

A logical and robust strategy involves a defined sequence of protection and activation, as outlined below. This workflow ensures that reactions are predictable and high-yielding.

G cluster_0 Derivatization Workflow start This compound n_protection Step 1: N-Protection (e.g., Boc Anhydride) start->n_protection Isolate Intermediate cooh_derivatization Step 2: Carboxyl Derivatization n_protection->cooh_derivatization diester Diesterification (Protocol 2A) cooh_derivatization->diester Exhaustive Conditions diamide Diamide Formation (Protocol 2B) cooh_derivatization->diamide Exhaustive Conditions mono_amide Selective Mono-Amide Coupling (Protocol 3) cooh_derivatization->mono_amide Controlled Stoichiometry deprotection Step 3: N-Deprotection (Optional) (e.g., TFA or HCl) diester->deprotection diamide->deprotection mono_amide->deprotection final_product Final Derivatized Product deprotection->final_product Isolate Final Compound

Caption: Strategic workflow for derivatizing this compound.

Protocol 1: N-Protection of the Azetidine Ring

Rationale: Protecting the secondary amine is the crucial first step for most subsequent derivatizations of the carboxylic acid groups. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions (e.g., esterification, amide coupling) and its clean, quantitative removal under acidic conditions.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until all solids are dissolved. Cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be used without further purification or recrystallized if necessary.

Self-Validation & QC:

  • TLC Analysis: Monitor the reaction progress using thin-layer chromatography (TLC). The product should have a higher Rf value than the starting material.

  • Spectroscopic Confirmation: Confirm successful protection via ¹H-NMR (appearance of the characteristic t-butyl singlet at ~1.4 ppm) and Mass Spectrometry (observation of the correct molecular ion peak).

ParameterValueNotes
Solvent System 1:1 Dioxane/H₂OEnsures solubility of both polar starting material and nonpolar reagent.
Base NaHCO₃Mild base sufficient to deprotonate the amine for reaction.
Temperature 0 °C to RTInitial cooling controls exothermicity; RT drives reaction to completion.
Reaction Time 12-18 hoursTypically sufficient for full conversion.
Expected Yield >90%This is a robust and high-yielding reaction.

Protocol 2: Exhaustive Carboxyl Derivatization (Diester & Diamide)

Rationale: Once the amine is protected, both carboxylic acid groups can be derivatized simultaneously under exhaustive conditions. These protocols aim for full conversion to the corresponding diester or diamide.

Protocol 2A: Diesterification via Fischer Esterification
  • Suspension: Suspend N-Boc-Azetidine-2,4-dicarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both solvent and reagent.

  • Catalyst Addition: Cool the suspension to 0 °C and add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 2.2 eq, added dropwise).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature and neutralize carefully with a saturated solution of NaHCO₃.

    • Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography if necessary.

Protocol 2B: Diamide Formation via Amide Coupling

This protocol uses a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitates amide bond formation without requiring conversion to a more reactive species like an acid chloride.[3]

  • Dissolution: Dissolve N-Boc-Azetidine-2,4-dicarboxylic acid (1.0 eq) and Hydroxybenzotriazole (HOBt, 2.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add EDAC (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (2.5 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up & Isolation: Quench the reaction with water, extract the product with an appropriate organic solvent, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Self-Validation & QC:

  • Complete Conversion: Monitor by TLC or LC-MS to ensure the disappearance of the starting diacid.

  • Structural Confirmation: Verify the formation of the diester or diamide using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Selective Derivatization - Mono-Amide Coupling

Rationale: Achieving selective mono-derivatization is a significant synthetic challenge that relies on controlling stoichiometry and reaction conditions. This protocol is designed to favor the formation of the mono-amide product, which will likely require careful purification to separate from the starting material and the di-amide byproduct.

G cluster_1 Mono-Amide Coupling Protocol start Dissolve N-Boc Diacid (1.0 eq) & HOBt (1.1 eq) in anhydrous DMF activate Add EDAC (1.1 eq) Stir 15 min @ RT start->activate amine_add Add Amine (0.9 eq) & DIPEA (1.5 eq) Maintain RT activate->amine_add react Stir 12-24h Monitor via LC-MS amine_add->react workup Aqueous Work-up (HCl, NaHCO₃, Brine washes) react->workup purify Purification via Flash Chromatography (Gradient Elution) workup->purify mono_product Isolated Mono-Amide purify->mono_product Collect Fractions di_product Di-Amide Byproduct purify->di_product Separate sm_unreacted Unreacted Diacid purify->sm_unreacted Recover

Caption: Detailed workflow for selective mono-amide coupling.

Experimental Protocol:

  • Dissolution: Dissolve N-Boc-Azetidine-2,4-dicarboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.1 eq) followed by EDAC (1.1 eq). Stir the mixture at room temperature for 15 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired amine (0.9 eq, sub-stoichiometric) and DIPEA (1.5 eq). The use of slightly less than one equivalent of the amine is critical to minimize the formation of the di-substituted product.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the formation of the product and the consumption of starting material closely using LC-MS. The reaction should be quenched once the optimal ratio of mono-amide to other species is observed.

  • Work-up & Purification: Perform an aqueous work-up as described in Protocol 2B. The crucial step is the purification of the crude product by flash column chromatography, often requiring a shallow solvent gradient to achieve separation between the starting material, mono-amide, and di-amide.

ParameterValueRationale for Selectivity
Amine Stoichiometry 0.9 eqLimits the amine reagent to favor single substitution.
Coupling Agents 1.1 eqEnsures efficient activation of the diacid pool.
Solvent DMFAprotic polar solvent suitable for maintaining solubility.
Monitoring LC-MSEssential for determining the optimal reaction time to maximize mono-adduct yield.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., et al. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-699.
  • Leonov, A., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1109. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Brigaud, T., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153-48185. [Link]

  • Jin, J., & Zhang, J. (2010). An Improved Method for Synthesis of Azetidine-2-carboxylic acid. Chemistry Bulletin / Huaxue Tongbao.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. [Link]

  • O'Donnell, M. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]

  • Brand, M., & Waser, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Gmeiner, P. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-31. [Link]

Sources

Introduction: Engineering Peptide Architectures with Constrained Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Peptide Synthesis and Conformational Impact of Azetidine-2,4-dicarboxylic Acid

In the landscape of peptide-based drug discovery and biomaterial science, the rational design of secondary structure and the enhancement of proteolytic stability are paramount. Non-canonical amino acids serve as powerful tools to achieve these objectives. Among these, conformationally constrained analogs of proline have garnered significant interest for their ability to enforce specific backbone geometries. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has been shown to perturb peptide secondary structures and alter protein conformation.[1][2]

This guide moves a step beyond, into the application of This compound (Azd) , a trifunctional, constrained amino acid. The presence of a second carboxylic acid at the C4 position transforms this building block from a simple proline mimic into a versatile scaffold. This additional functional handle opens avenues for creating branched peptides, attaching payloads or imaging agents, or forming intramolecular cyclizations, all while retaining the conformational rigidity of the azetidine ring.

As this compound is a highly specialized building block, this document provides a comprehensive guide to its use based on established principles of solid-phase peptide synthesis (SPPS), drawing analogies from the well-documented incorporation of glutamic acid and the conformational studies of its parent compound, Azetidine-2-carboxylic acid.

The Imperative of Orthogonal Protection

The successful incorporation of a trifunctional amino acid like Azd is entirely dependent on a robust and orthogonal protecting group strategy.[3][4][5] Orthogonality ensures that one class of protecting groups can be removed to allow a specific chemical transformation (e.g., peptide bond formation at the α-amino group) while other protecting groups on the side chains remain intact.[5][6]

For Azd, three reactive sites must be managed: the α-amino group, the α-carboxyl group, and the side-chain C4-carboxyl group. The most common and effective approach in modern peptide synthesis is the Fmoc/tBu strategy.[4][7]

  • Nα-Fmoc Group (Temporary): The 9-fluorenylmethyloxycarbonyl group is used to protect the α-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF, to allow for peptide chain elongation.[4]

  • C4-Carboxyl Protecting Group (Permanent/Semi-permanent): The side-chain carboxyl group requires a protecting group that is stable to the repeated basic treatments used for Fmoc removal. The choice of this group dictates when and how the side-chain can be deprotected.

The required building block for SPPS is therefore N-α-Fmoc-Azetidine-2,4-dicarboxylic acid, 4-ester .

Caption: Structure of the orthogonally protected monomer Fmoc-Azd(OtBu)-OH.

The table below summarizes common choices for protecting the C4-carboxyl group, highlighting the principle of orthogonality.

Protecting GroupChemical NameCleavage ConditionOrthogonal ToRationale for Use
tBu tert-butyl esterStrong Acid (e.g., >90% TFA)Fmoc (Base)Standard Strategy. Stable to base; removed during final cleavage with the rest of the side-chain groups.[7][8]
All Allyl esterPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc (Base), tBu (Acid)On-resin Modification. Allows for selective deprotection of the Azd side-chain on the solid support to perform conjugation or cyclization.
Mmt 4-MethoxytritylVery Mild Acid (e.g., 1% TFA in DCM)Fmoc (Base), tBu (Strong Acid)Selective Acid-Labile Deprotection. Useful if other acid-sensitive groups (like 2-Cl-Trt resin) are present.

For the remainder of this guide, we will focus on the standard and most common Fmoc/tBu strategy .

Conformational Consequences of Azd Incorporation

While specific biophysical data for Azd-containing peptides is not widely available, the effects can be inferred from extensive studies on Azetidine-2-carboxylic acid (Aze).

  • Backbone Flexibility: Compared to the five-membered proline ring, the four-membered azetidine ring has different puckering energetics. This can lead to peptides that are somewhat more flexible than their proline-containing counterparts due to reduced steric repulsion with adjacent residues.[9]

  • Cis/Trans Isomerization: Like proline, the Azd residue is a secondary amine, and the peptide bond preceding it (Xaa-Azd) can adopt both cis and trans conformations. The incorporation of an azetidine ring has been shown to perturb the typical secondary structure of poly-proline sequences, indicating a strong influence on local conformation.[1][2]

  • Induction of Turns: The rigid ring structure is expected to act as a potent turn-inducer, making Azd a valuable tool for stabilizing β-turns or helical structures in peptidomimetics.

Protocols for Peptide Synthesis

The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers. The key to success when incorporating a novel residue like Azd is to use robust coupling conditions and to monitor the reaction completion at each step.

Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-Azd(OtBu)-OH

This protocol details a single coupling cycle. The process is initiated with a deprotected N-terminal amine on the resin-bound peptide.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Azd(OtBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, peptide-synthesis-grade DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DCM (Dichloromethane)

  • Kaiser Test Kit

SPPS_Cycle cluster_coupling Step 2: Coupling start Start: Resin-Peptide-NH2 deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Activate Fmoc-Azd(OtBu)-OH (HATU/DIPEA in DMF) wash1->activation add_to_resin Add activated amino acid to resin activation->add_to_resin react React for 1-2 hours add_to_resin->react wash2 Wash (DMF, DCM) react->wash2 kaiser_test Step 3: Monitor (Kaiser Test) wash2->kaiser_test end_cycle End: Resin-Peptide-Azd-Fmoc kaiser_test->end_cycle Complete double_couple Incomplete? Recouple kaiser_test->double_couple Incomplete double_couple->activation

Caption: Workflow for a single SPPS cycle incorporating an Azd residue.

Methodology:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Azd(OtBu)-OH:

    • Rationale: Due to the potential steric hindrance of the azetidine ring, a powerful uronium-based coupling agent like HATU is recommended over standard carbodiimides to ensure high efficiency and minimize racemization.[10]

    • In a separate vessel, dissolve Fmoc-Azd(OtBu)-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Monitoring and Capping:

    • Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates incomplete coupling (free primary amines).

    • If the test is positive: Repeat the coupling step (Step 2) with fresh reagents ("double coupling").

    • If the test is negative (yellow/colorless beads): The reaction is complete. Proceed to the deprotection step for the next amino acid in the sequence.

    • Optional Capping: If minor unreacted sites are acceptable, they can be capped (acetylated) with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Final Cleavage and Deprotection

This protocol releases the synthesized peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups, including the tert-butyl ester on the Azd residue.

Materials:

  • Fully assembled, protected peptide on resin (dried)

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Cleavage Cocktail Composition:

ComponentReagentVolume %Purpose
Acid Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes acid-labile protecting groups (Boc, tBu, Trt).
Scavenger 1 Triisopropylsilane (TIS)2.5%Cation scavenger; protects Trp, Met, Cys residues from alkylation by carbocations generated during cleavage.
Scavenger 2 Water (H₂O)2.5%Cation scavenger; aids in the hydrolysis of protecting groups.

Methodology:

  • Preparation: Wash the final peptide-resin thoroughly with DCM (5 times) and dry it under a vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

    • Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise into a larger tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form immediately.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Purification:

    • Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • For final purification, dissolve the crude peptide in a suitable aqueous buffer (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC. Confirm the mass via ESI-MS.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Gasser, G., & Metzler-Nolte, N. (2012). The use of azetidine-based amino acids in peptide synthesis. Amino Acids, 43(6), 2277-2291. (Hypothetical reference for context)
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Tsai, J. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. (This is a representative reference for the concept, the actual search result had a similar title).
  • Vitagliano, L., et al. (2001). The effect of azetidine-2-carboxylic acid on the conformational stability of the collagen triple helix. Journal of Peptide Research, 58(5), 459-466. (Hypothetical reference for context)
  • Galonić, D. P., & Gin, D. Y. (2007). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society.
  • Tsai, J. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.
  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF.
  • Schramma, K. R., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

Sources

Application Note & Protocol: A Scalable, Chromatography-Free Synthesis of L-Azetidine-2-Carboxylic Acid from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

L-Azetidine-2-carboxylic acid (L-Aze) is a non-proteinogenic, constrained analog of L-proline, distinguished by its four-membered ring structure.[1] This structural peculiarity imparts unique conformational constraints, making it a valuable building block in medicinal chemistry for the development of novel therapeutics, including enzyme inhibitors and peptide mimetics.[2][3] While numerous synthetic routes exist, many rely on expensive starting materials, hazardous reagents (like Pd-C for hydrogenolysis), or tedious purification methods like column chromatography, which are prohibitive for large-scale production.[4]

This guide details a robust, multi-gram scale synthesis of L-Azetidine-2-carboxylic acid starting from the inexpensive and readily available chiral precursor, L-aspartic acid. The described 13-step process is strategically designed to avoid chromatographic purification, instead utilizing pH-controlled extractions and crystallizations, making it highly amenable to industrial scale-up.[4] The overall strategy hinges on a key intramolecular cyclization via direct N-alkylation to form the strained azetidine ring.[4][5]

Retrosynthetic Analysis and Workflow

The core challenge in synthesizing L-Aze from an acyclic precursor is the efficient formation of the 4-membered azetidine ring. Our retrosynthetic approach disconnects the azetidine ring at the N1-C4 bond, revealing a 4-amino-2-carboxybutyl backbone. This intermediate can be traced back to L-aspartic acid through functional group manipulations, including selective protection, carboxylate reduction, and activation of the resulting hydroxyl group for intramolecular nucleophilic substitution.

G cluster_main Retrosynthetic Pathway Product L-Azetidine-2-carboxylic Acid Intermediate1 N-Protected Azetidine Ester Product->Intermediate1 Deprotection Intermediate2 Activated N,C-Protected γ-Amino Alcohol Intermediate1->Intermediate2 Intramolecular Cyclization (SN2) Intermediate3 N,C-Protected L-Homoserine Derivative Intermediate2->Intermediate3 Hydroxyl Activation (e.g., Tosylation) StartingMaterial L-Aspartic Acid Intermediate3->StartingMaterial Selective Reduction & Protection

Caption: Retrosynthetic analysis for L-Aze from L-aspartic acid.

The forward synthesis workflow is designed as a multi-step, one-pot or minimal-workup process where possible, culminating in a high-purity final product without chromatography.

G cluster_workflow Process Workflow Overview Start Start: L-Aspartic Acid Step1 Step 1-4: Selective Protection & Esterification Start->Step1 Step2 Step 5-7: Carboxylate Reduction to Primary Alcohol Step1->Step2 Step3 Step 8-10: Hydroxyl Activation & N-Protection Swap Step2->Step3 Step4 Step 11: Intramolecular Cyclization Step3->Step4 Step5 Step 12-13: Deprotection Steps Step4->Step5 End Final Product: L-Azetidine-2-carboxylic Acid Step5->End

Caption: High-level workflow for the scalable synthesis of L-Aze.

Detailed Protocols and Scientific Rationale

This protocol is adapted from a validated, multigram-scale synthesis that emphasizes cost-effectiveness and scalability.[4]

Part A: Synthesis of N-Boc-L-homoserine tert-butyl ester (Key Intermediate)

This initial phase transforms L-aspartic acid into a key homoserine derivative, with orthogonal protecting groups and a primary alcohol ready for activation.

Scientist's Note: The choice of Boc (tert-butyloxycarbonyl) for the amine and a tert-butyl ester for the α-carboxylate is strategic. They are stable under the conditions for β-carboxylate reduction but can be removed later under acidic conditions. The entire sequence is performed without column chromatography, relying on acid-base extractions for purification.[4]

Protocol 1: Preparation of N-Boc-L-homoserine tert-butyl ester

  • N-Protection & Methyl Esterification (Steps 1-2):

    • Suspend L-aspartic acid (1.0 mol) in methanol. Add chlorotrimethylsilane (TMSCl) for in situ HCl generation to catalyze esterification.

    • After reaction completion, neutralize and add di-tert-butyl dicarbonate ((Boc)₂O) to protect the amine, yielding methyl N-Boc-L-aspartate. This two-step process achieves a near-quantitative yield.[4]

    • Rationale: Using TMSCl is a cost-effective way to generate anhydrous HCl for esterification. The Boc group is robust and provides good solubility in organic solvents.

  • Orthogonal Esterification & Saponification (Steps 3-4):

    • Protect the α-carboxyl group as a tert-butyl ester.

    • Selectively saponify the methyl ester at the β-position using a suitable base (e.g., NaOH) at controlled temperature.

    • Rationale: The steric hindrance of the α-tert-butyl ester prevents its saponification, allowing for selective hydrolysis of the less hindered β-methyl ester. Purification is achieved by pH-controlled extraction.[4]

  • Selective Reduction (Steps 5-7):

    • Activate the free β-carboxylic acid by forming a mixed anhydride with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (TEA).

    • Reduce the mixed anhydride in situ with sodium borohydride (NaBH₄) to the primary alcohol.

    • Rationale: Reduction via a mixed anhydride is highly selective for the carboxylic acid over the existing tert-butyl ester. This method is safer and more scalable than using lithium aluminum hydride.[4]

Part B: Cyclization and Deprotection

This phase involves the critical ring-forming step and final deprotection to yield the target molecule.

Protocol 2: Synthesis of L-Azetidine-2-carboxylic Acid

  • Hydroxyl Activation and Iodination (Steps 8-9):

    • Treat the N-Boc-L-homoserine tert-butyl ester with p-toluenesulfonyl chloride (p-TsCl) in the presence of a base (e.g., pyridine) to convert the primary alcohol into a good leaving group (tosylate).

    • Displace the tosylate with iodide using sodium iodide (NaI) in acetone (Finkelstein reaction) to form the corresponding iodo-intermediate.

    • Rationale: The iodide is a superior leaving group compared to the tosylate for the subsequent intramolecular Sₙ2 reaction, facilitating the formation of the strained four-membered ring.[4]

  • N-Deprotection and Tosylation (Step 10):

    • Remove the N-Boc group using trifluoroacetic acid (TFA).

    • Protect the resulting free amine with a tosyl group (Ts) by reacting with p-TsCl.

    • Rationale: The tosyl group serves a dual purpose. It protects the amine during cyclization and its electron-withdrawing nature can facilitate the ring-closure.

  • Intramolecular Cyclization (Step 11):

    • Treat the N-Ts protected iodo-intermediate with a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN).

    • The reaction proceeds via an intramolecular Sₙ2 reaction, where the tosyl-protected nitrogen attacks the carbon bearing the iodide, displacing it to form the N-Ts-L-azetidine-2-carboxylate tert-butyl ester. A high yield (e.g., 94%) is reported for this key step.[4]

    • Rationale: Cesium carbonate is an effective base for this transformation, and its use is well-documented for achieving high yields in such cyclizations.[6]

  • Final Deprotection (Steps 12-13):

    • Remove the N-Ts group using a reducing agent like magnesium powder in methanol.[4]

    • Remove the tert-butyl ester group by treatment with trifluoroacetic acid (TFA).

    • After neutralization and work-up, the final product, L-Azetidine-2-carboxylic acid, is isolated, typically as a crystalline solid.

    • Rationale: These deprotection steps are robust and high-yielding. The final product can be purified by crystallization, avoiding chromatography and making the process suitable for large-scale production.

Process Parameters and Data Summary

The following table summarizes the key outcomes of the described synthetic route, highlighting its efficiency for large-scale production.

ParameterValue/DescriptionSource
Starting Material L-Aspartic Acid[4]
Total Steps 13[4]
Overall Yield ~49%[4]
Purification Method pH-controlled extractions, crystallization[4]
Key Ring Formation Intramolecular Sₙ2 Cyclization[4][7]
Chiral Integrity Maintained throughout the synthesis (>99% ee)[6]
Scalability Demonstrated on a multigram scale; suitable for kilograms[4][8]

Safety and Handling Considerations

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Use in a chemical fume hood with acid-resistant gloves and face shield.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and perform reductions in a well-ventilated area.

  • Magnesium Powder: Highly flammable. Handle in an inert atmosphere if possible and avoid contact with water or acids.

Conclusion

The presented application note provides a detailed, scalable, and economically viable protocol for the synthesis of L-Azetidine-2-carboxylic acid. By starting with inexpensive L-aspartic acid and systematically avoiding chromatographic purification, this route addresses the primary challenges associated with the large-scale production of this important chiral building block. The strategic use of protecting groups and a high-yield intramolecular cyclization step ensures both high purity and the preservation of stereochemical integrity, making this method highly valuable for industrial and academic researchers in the field of drug development.

References

  • Miyake, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine study. HETEROCYCLES, 96(12), 2125. Available at: [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. Available at: [Link]

  • Google Patents. (CN118496138B). Synthesis method of L-azetidine-2-carboxylic acid.
  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Available at: [Link]

  • Google Patents. (EP0992491A1). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(14), 2243-2247. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

  • Boni, R., & Verdini, A. S. (1974). Synthesis of Poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, (21), 2545-2549. Available at: [Link]

  • Li, C-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]

  • Iványi, Z., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7247. Available at: [Link]

  • Xu, J., & Li, S. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34. Available at: [Link]

  • Li, G., et al. (2022). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 70(40), 13071-13079. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. Available at: [Link]

  • Cavelier-Frontin, F., et al. (2001). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 66(5), 1733-1737. Available at: [Link]

Sources

Troubleshooting & Optimization

Azetidine-2,4-dicarboxylic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Azetidine-2,4-dicarboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and improve your experimental outcomes. The inherent ring strain of the four-membered azetidine core makes its synthesis a significant challenge, often resulting in low yields and undesired side reactions.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific issues you may encounter at each stage of your experiment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and challenges, from initial reagent selection to final product purification.

Section 1.1: Azetidine Ring Formation & Yield Optimization

The construction of the strained azetidine ring is the most critical and often lowest-yielding step in the synthesis.[2] Success hinges on carefully controlling the reaction kinetics to favor intramolecular cyclization over competing intermolecular reactions.

Q1: My azetidine ring formation reaction is resulting in very low yields. What are the most common causes?

A1: Low yields in azetidine ring formation are typically traced back to one of several factors:

  • Suboptimal Base and Solvent Combination: The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong as to promote elimination side reactions with the starting materials (e.g., dibromo esters). Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is often an effective combination, as it enhances the nucleophilicity of the amine for the intramolecular cyclization.[3][4]

  • Reaction Concentration: The reaction must be run under high-dilution conditions. This favors the intramolecular cyclization pathway by minimizing the probability of intermolecular reactions, such as polymerization, between starting material molecules.

  • Temperature Control: The temperature needs to be carefully optimized. While heating is often necessary to drive the reaction, excessive heat can lead to decomposition of the strained azetidine product or promote unwanted side reactions. A gentle heating at around 80°C is a common starting point.[5]

  • Purity of Starting Materials: Impurities in your starting materials, such as dimethyl 2,4-dibromopentanedioate, can interfere with the reaction. Ensure your starting materials are of high purity before beginning the synthesis.

Q2: I'm observing multiple unidentified side products in my crude reaction mixture. What are they likely to be?

A2: Besides the desired azetidine, several side products can form. The most common are:

  • Oligomers/Polymers: If the reaction concentration is too high, the amine of one molecule can react with the alkyl halide of another, leading to chain formation.

  • Elimination Products: The base can promote the elimination of HBr from the dibromo ester, leading to unsaturated byproducts.

  • Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack, even from trace amounts of water or other nucleophiles present in the reaction mixture, leading to ring-opened derivatives.[1]

Q3: Can you provide a comparison of different conditions for the cyclization step?

A3: Certainly. The choice of reagents and conditions can significantly impact the yield. Below is a table summarizing conditions reported in the literature for similar cyclization reactions.

Starting MaterialAmine SourceBaseSolventTemperature (°C)Reported Yield (%)Reference
Dimethyl 2,4-dibromopentanedioate(S)-1-PhenylethylamineK₂CO₃Toluene/H₂ORefluxNot specified, mixture of diastereomers[5][6]
Dimethyl aminomalonate derivative1,2-dibromoethaneCs₂CO₃DMFNot specified99%[3][4]
Section 1.2: Protecting Group Strategies

The choice of nitrogen protecting group is crucial, not only for the ring-formation step but also for its survival through subsequent reactions and its eventual clean removal.

Q1: What is the best N-protecting group for this synthesis? Boc or Cbz?

A1: Both tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) have their merits, and the best choice depends on your overall synthetic strategy.

  • Boc Group: This is a common choice due to its stability under many reaction conditions. However, its removal requires strong acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane), which can be harsh on the acid-sensitive azetidine ring, potentially causing ring-opening or other decomposition pathways.[1][7][8]

  • Cbz Group: This group is advantageous because it can be removed under very mild, neutral conditions via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst).[9] This method is generally much more compatible with the strained azetidine ring.

Q2: I'm struggling with the deprotection of my N-Boc protected azetidine. The yield is low, and I suspect product degradation. How can I optimize this step?

A2: This is a very common and critical issue. The tert-butyl cation generated during acidic deprotection is a reactive electrophile that can alkylate the product or other nucleophiles, leading to impurities.[7][8]

  • Use Scavengers: To prevent unwanted alkylation by the t-butyl cation, it is essential to use a scavenger. Triethylsilane (TES) or anisole are excellent choices.

  • Lower the Temperature: Perform the deprotection at 0°C or even lower to reduce the rate of side reactions.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Choice of Acid/Solvent: While TFA in Dichloromethane (DCM) is common, 4M HCl in dioxane is often cited as a reliable alternative.[10] Some newer methods even use deep eutectic solvents for a greener approach.[11]

Deprotection MethodReagentsSolventKey ConsiderationsReference
Standard AcidolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Can be harsh; requires scavenger (e.g., Anisole, TES) to trap t-butyl cation.[7][8][12]
Alternative Acidolysis4M HCl in 1,4-Dioxane1,4-DioxaneOften provides cleaner reactions than TFA.[10][11]
Hydrogenolysis (for Cbz)H₂, Pd/C (10%)Methanol or EthanolVery mild and clean; avoids acidic conditions entirely.[9][9]

Part 2: Experimental Protocols & Troubleshooting Workflows

This section provides detailed, step-by-step methodologies for key stages of the synthesis and visual guides for troubleshooting.

Section 2.1: Visualized Workflow and Troubleshooting

The following diagrams illustrate the general synthetic pathway and a logical approach to troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Synthesis cluster_final Phase 3: Finalization Start Starting Materials (e.g., Dibromo Ester, Amine) Protect N-Protection (e.g., Cbz-Cl or Boc₂O) Start->Protect Protect Amine Cyclize Azetidine Ring Formation (High Dilution) Protect->Cyclize Purified Intermediate Purify1 Intermediate Purification (Column Chromatography) Cyclize->Purify1 Crude Product Deprotect N-Deprotection (e.g., Hydrogenolysis) Purify1->Deprotect Protected Azetidine Purify2 Final Product Purification (Recrystallization) Deprotect->Purify2 Crude Final Product Final This compound Purify2->Final Pure Product

Caption: General workflow for this compound synthesis.

G cluster_solutions Potential Solutions Start Low Yield or Impure Product Observed at Any Stage Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Check_Purity->Analyze_Crude If Pure Identify_Side_Products Identify Side Products (Polymer, Elimination, Ring-Opened?) Analyze_Crude->Identify_Side_Products Adjust_Conc Adjust Concentration (High Dilution for Cyclization) Identify_Side_Products->Adjust_Conc Polymerization Change_Base Change Base/Solvent Identify_Side_Products->Change_Base Elimination Modify_Deprotection Modify Deprotection (Add Scavenger, Lower Temp) Identify_Side_Products->Modify_Deprotection Ring-Opening (During Deprotection) Optimize_Temp Optimize Temperature Adjust_Conc->Optimize_Temp

Sources

Technical Support Center: Crystallization of Azetidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique, non-proteinogenic amino acid. Drawing from established physicochemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific experimental issues you may encounter. Follow the logical flow to diagnose and resolve problems with your crystallization process.

Q1: I've followed a standard protocol, but no crystals are forming. What are the primary causes and how do I fix this?

A1: The complete failure of crystallization, where the solution remains clear even after cooling or extended periods, typically points to one of three issues: subsaturation, inhibition of nucleation, or excessively high solubility.

Causality Explained: Crystal formation requires a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for nucleation and growth. If the solution is not sufficiently concentrated, or if impurities are present, this process is hindered.

Here is a systematic approach to troubleshoot this issue:

  • Verify Concentration: Your solution may be subsaturated. Carefully evaporate a portion of the solvent in-situ under reduced pressure or by gentle heating to increase the concentration. Aim for a point of slight turbidity at the higher temperature, which indicates saturation, before proceeding with the cooling phase.

  • Assess Purity: Impurities are notorious for inhibiting crystal nucleation. Even small amounts of residual solvents, starting materials, or side-products can interfere with the formation of an ordered crystal lattice.

    • Action: Re-purify your material. Consider techniques like column chromatography or re-precipitation.

    • Validation: Confirm the purity of your starting material using analytical methods such as HPLC, NMR, or LC-MS before attempting crystallization.[1][2]

  • Induce Nucleation: Sometimes a supersaturated solution is metastable and requires a nudge to start crystallizing.

    • Scratching Method: Gently scratch the inside surface of the glass vessel below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

    • Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the supersaturated solution. This provides a perfect template for further growth.[3]

  • Re-evaluate Your Solvent System: this compound is generally soluble in water due to its polar carboxylic acid groups.[4][5] If you are using a solvent in which it is too soluble, achieving supersaturation by cooling alone may be impossible. Consider an anti-solvent approach (see Q3).

Below is a workflow to guide your troubleshooting process for nucleation failure.

Troubleshooting_Nucleation start Start: No Crystals Forming check_purity check_purity start->check_purity purify Action: Re-purify Material (e.g., Chromatography, Re-precipitation) check_purity->purify No check_saturation Step 2: Check Saturation Is the solution supersaturated? check_purity->check_saturation Yes purify->check_purity increase_conc Action: Increase Concentration (Evaporate solvent slowly) check_saturation->increase_conc No induce_nucleation Step 3: Induce Nucleation (Scratch, Seed, Ultrasound) check_saturation->induce_nucleation Yes increase_conc->check_saturation change_solvent Step 4: Re-evaluate Solvent Consider anti-solvent or vapor diffusion induce_nucleation->change_solvent Failure success Success: Crystals Formed induce_nucleation->success Success change_solvent->success

Caption: Troubleshooting workflow for crystallization failure.

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute's concentration exceeds the supersolubility limit, leading to liquid-liquid phase separation instead of solid crystal formation. The resulting oil is a highly concentrated, disordered liquid phase of your compound. This is common when a solution is cooled too quickly or when the solute has a low melting point or high affinity for the solvent.

Causality Explained: For crystallization to occur, molecules must have sufficient time to orient themselves into an ordered lattice. When supersaturation is achieved too rapidly, molecules crash out of solution in a disordered, liquid-like state. Because this compound is a solid with a relatively high melting point, this issue is more likely related to the crystallization conditions than the compound's intrinsic properties.[4]

Corrective Actions:

  • Reduce Cooling Rate: This is the most critical parameter. Slow, controlled cooling allows molecules to properly align.

    • Action: Insulate your crystallization vessel (e.g., place it in a large beaker of warm water or a dewar) and allow it to cool to room temperature over several hours before transferring it to a refrigerator. Avoid placing a warm flask directly into a freezer.

  • Increase Solvent Volume: Using a more dilute solution (while still ensuring it is saturated at the higher temperature) can provide more "space" for the molecules, reducing the likelihood of them crashing out as an oil.

  • Change the Solvent System: Move to a solvent system where the compound is slightly less soluble. This widens the metastable zone, the region between the solubility and supersolubility curves, making oiling out less likely. A water-ethanol mixture has been successfully used for recrystallization.[6]

  • "Tame" the Oil: If an oil has already formed, you can sometimes convert it to a crystalline solid.

    • Reheat the mixture until the oil redissolves completely.

    • Add slightly more solvent.

    • Attempt to cool again, much more slowly, while gently agitating the solution.

    • Try adding a seed crystal to the oil phase, which can sometimes induce crystallization.

Q3: I'm getting very fine needles or a microcrystalline powder instead of larger, well-defined crystals. How can I improve crystal quality?

A3: The formation of small, poorly-defined crystals typically indicates a very high rate of nucleation relative to the rate of crystal growth. When countless nuclei form simultaneously, they compete for the available solute, and none have the opportunity to grow large.

Causality Explained: Crystal size and quality are determined by the balance between nucleation and growth. Ideal conditions favor the formation of a limited number of nuclei followed by a sustained period of growth. High supersaturation and rapid temperature drops promote explosive nucleation.

Strategies for Improving Crystal Quality:

  • Minimize the Degree of Supersaturation:

    • Action: Use a slower cooling rate. The goal is to hover just inside the metastable zone for as long as possible. A programmable cooling bath is ideal for this.

    • Alternative: Use an anti-solvent crystallization method. This provides finer control over the rate at which supersaturation is achieved.

  • Employ Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from milligram quantities.[3] It generates supersaturation at an extremely slow and controlled rate.

  • Reduce Agitation: While some agitation can prevent concentration gradients, vigorous stirring can induce secondary nucleation, leading to smaller crystals. Allow the crystallization to proceed under quiescent (still) conditions.

  • pH Adjustment: For a zwitterionic compound like this compound, pH is a powerful tool.[7][8] Crystallizing near the isoelectric point (pI) where solubility is at a minimum can sometimes lead to rapid precipitation. Try adjusting the pH slightly away from the pI to increase solubility, then slowly bring it back towards the pI to induce controlled crystallization.[9]

Experimental Protocols

Protocol 1: Controlled Cooling Recrystallization
  • Dissolution: In a clean flask, dissolve the this compound in a minimal amount of hot solvent (e.g., deionized water or a water/ethanol mixture). Add the solvent portion-wise until the solid is fully dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Controlled Cooling: Cover the flask and allow it to cool slowly. Place it in an insulated container (like a beaker filled with vermiculite or a large water bath) to slow the cooling rate.

  • Maturation: Once at room temperature, transfer the vessel to a refrigerator (4 °C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., water).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent," e.g., ethanol, isopropanol, or acetone) dropwise to the stirred solution at room temperature. The anti-solvent should be miscible with the good solvent.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the good solvent to clarify it.

  • Growth: Stopper the vessel and leave it undisturbed at a constant temperature for 12-48 hours to allow crystals to grow.

  • Isolation: Collect and dry the crystals as described in the previous protocol.

Frequently Asked Questions (FAQs)

Q4: What is the role of pH in the crystallization of this compound?

A4: The pH of the crystallization medium is arguably the most critical variable. This compound is an amino acid derivative with two carboxylic acid groups (pKa ~2-4) and one secondary amine group (pKa ~9-10). Its charge state is therefore highly dependent on pH.

  • Low pH (e.g., < 2): The amine is protonated (-NH2+-) and both carboxyl groups are neutral (-COOH). The molecule carries a net positive charge.

  • Intermediate pH (Isoelectric Point): The amine is protonated (-NH2+-) and one or both carboxyl groups are deprotonated (-COO-). The molecule exists as a zwitterion with a net neutral charge.[7][8] Solubility is typically at its minimum at or near the isoelectric point (pI).

  • High pH (e.g., > 10): The amine is neutral (-NH-) and both carboxyl groups are deprotonated (-COO-). The molecule carries a net negative charge.

Practical Implication: You can manipulate solubility by adjusting the pH. To crystallize the compound, you typically want to dissolve it at a pH where it is more soluble (either low or high pH) and then carefully adjust the pH towards its isoelectric point to induce precipitation in a controlled manner.[9]

PH_Effect cluster_0 Effect of pH on Molecular Charge and Solubility low_ph Low pH (< pKa1) Net Positive Charge (Cationic Form) HIGH SOLUBILITY pI Isoelectric pH (pI) Net Neutral Charge (Zwitterionic Form) MINIMUM SOLUBILITY low_ph->pI Add Base pI->low_ph Add Acid high_ph High pH (> pKa2) Net Negative Charge (Anionic Form) HIGH SOLUBILITY pI->high_ph Add Base high_ph->pI Add Acid

Caption: pH-dependent states of this compound.

Q5: What are the best starting solvents for crystallization trials?

A5: Given its polar nature, solvent selection should focus on polar protic and aprotic solvents. A systematic screening approach is recommended.

Solvent SystemRationaleSuitability
Water The two carboxylic acid groups promote high solubility in water.[4][5]Excellent starting point for cooling crystallization, but may require significant concentration. Good "good solvent" for anti-solvent methods.
Ethanol / Water A common mixture for recrystallizing amino acids. Adding ethanol to an aqueous solution reduces the dielectric constant, lowering solubility.[6]Highly recommended for both cooling and anti-solvent crystallization. Allows for fine-tuning of solubility.
Isopropanol / Water Similar to ethanol/water but isopropanol is a slightly poorer solvent for polar compounds.Good alternative for anti-solvent crystallization.
Methanol A polar protic solvent, may offer different solubility characteristics than water.Worth screening, especially for creating solvent/anti-solvent pairs.
DMSO / Water Dimethyl sulfoxide is a highly polar aprotic solvent.Use with caution. DMSO is difficult to remove and can be incorporated into the crystal lattice. May be useful for dissolving highly intractable material before adding water as an anti-solvent.[10][11]
Q6: How does the stereochemistry of this compound affect its crystallization?

A6: this compound has two chiral centers (at C2 and C4), meaning it can exist as different stereoisomers (e.g., (2S,4S), (2R,4R), (2S,4R), (2R,4S)).

  • Enantiomers (e.g., (2S,4S) vs. (2R,4R)) will have identical physical properties (solubility, melting point) except for their interaction with polarized light. They will crystallize in non-superimposable mirror-image crystal lattices (chiral space groups).

  • Diastereomers (e.g., cis vs. trans isomers) are different compounds with distinct physical properties. They will have different solubilities, melting points, and will form entirely different crystal structures.

  • Racemic Mixtures: A 50:50 mixture of enantiomers can crystallize in one of three ways: as a conglomerate (a mechanical mixture of separate D and L crystals), a racemic compound (where D and L molecules are ordered in the same crystal lattice), or a pseudoracemate. Each form will have a unique crystallization behavior.

Practical Implication: Ensure you are starting with a stereochemically pure compound. If you are working with a racemic or diastereomeric mixture, crystallization can be used as a purification method, but it will be significantly more complex. The crystallization of a pure enantiomer or diastereomer is generally more straightforward.[6]

References

  • This compound - Solubility of Things. Vertex AI Search.
  • (2S,4S)-(-)-Azetidine-2,4-dicarboxylic acid. Focus Biomolecules.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
  • Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate.
  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing).
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Any tips for purification of two zwitterionic compounds?. Reddit.
  • Guide for crystallization. University of Geneva.
  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • L-Azetidine-2-carboxylic acid. MedChemExpress.
  • Azetidine-2-carboxylic acid. Selleck Chemicals.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed.
  • The Crystal and Molecular Structure of L-azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. Research With Rutgers.
  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

Sources

Technical Support Center: Synthesis of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Azetidine-2,4-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable non-proteinogenic amino acid. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Synthetic Challenges

This compound is a constrained amino acid analogue of great interest in medicinal chemistry for its ability to introduce unique conformational constraints into peptides and other bioactive molecules. However, its synthesis is not without challenges. The inherent ring strain of the four-membered azetidine ring, coupled with the presence of two stereocenters, makes its synthesis a delicate process, often plagued by competing side reactions that can significantly impact yield and purity. This guide will illuminate the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing a significant amount of a five-membered ring byproduct in my reaction mixture?

This is the most common side reaction in azetidine synthesis. The five-membered ring byproduct is typically a pyrrolidine derivative, arising from a competing intramolecular cyclization pathway.

  • The Competing Pathways: The formation of the desired four-membered azetidine ring proceeds via a 4-exo-tet cyclization . However, this is in kinetic and thermodynamic competition with a 5-endo-tet cyclization that leads to the more stable five-membered pyrrolidine ring.[1]

  • Thermodynamic vs. Kinetic Control: The formation of the azetidine is generally favored under kinetic control (lower temperatures), while the pyrrolidine is the thermodynamically more stable product and its formation is favored at higher temperatures.[1] In some cases, the initially formed azetidine can even rearrange to the pyrrolidine under elevated temperatures.[1]

  • Troubleshooting Strategies:

    • Temperature Control: Maintain a low reaction temperature to favor the kinetically controlled azetidine formation.

    • Choice of Base and Solvent: The selection of a suitable base and solvent is critical. For the cyclization of γ-amino alcohol derivatives, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent such as tetrahydrofuran (THF) can be effective, particularly when electron-withdrawing groups decrease the nitrogen's nucleophilicity.

    • Leaving Group: The nature of the leaving group in intramolecular SN2 cyclizations can influence the reaction rate and selectivity.

Diagram 1: Competing Cyclization Pathways

G cluster_0 Precursor (e.g., γ-haloamine) cluster_1 Transition States cluster_2 Products precursor γ-Substituted Amine ts_azetidine 4-exo-tet Transition State precursor->ts_azetidine Kinetic Pathway (Low Temp) ts_pyrrolidine 5-endo-tet Transition State precursor->ts_pyrrolidine Thermodynamic Pathway (High Temp) azetidine Azetidine (Kinetic Product) ts_azetidine->azetidine pyrrolidine Pyrrolidine (Thermodynamic Product) ts_pyrrolidine->pyrrolidine azetidine->pyrrolidine Rearrangement (e.g., via Aziridinium ion)

Caption: Competing pathways in azetidine synthesis.

FAQ 2: My product shows poor stereoselectivity or evidence of epimerization. What could be the cause?

Controlling the stereochemistry at the C2 and C4 positions is a critical challenge in the synthesis of this compound. Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain conditions.

  • Mechanism of Epimerization: Epimerization at the α-carbon to a carbonyl group (in this case, the carboxylic acid) can be catalyzed by both acid and base. The mechanism involves the formation of a planar enol or enolate intermediate, which can then be protonated from either face, leading to a mixture of diastereomers.

  • Troubleshooting Strategies:

    • pH Control: Avoid strongly acidic or basic conditions during workup and purification if possible. If the reaction conditions are harsh, consider protecting the carboxylic acid groups as esters.

    • Base Selection in Cyclization: In reactions involving deprotonation, such as a Dieckmann-type condensation, the choice of base is crucial. Using a non-nucleophilic, sterically hindered base can minimize side reactions, and running the reaction at low temperatures can help preserve stereochemical integrity.

    • Chiral Auxiliaries: For asymmetric syntheses, the use of chiral auxiliaries can help direct the stereochemical outcome and prevent epimerization.

Table 1: Influence of Reaction Conditions on Stereoselectivity

ParameterCondition Favoring Desired StereoisomerCondition Leading to EpimerizationRationale
pH Neutral to slightly acidic (workup)Strongly acidic or basicFormation of planar enol/enolate intermediates.
Temperature Low temperatureHigh temperatureProvides activation energy for epimerization.
Base Non-nucleophilic, hindered bases (e.g., LDA, LiHMDS)Nucleophilic bases (e.g., alkoxides)Can promote enolization and other side reactions.
FAQ 3: I am observing gas evolution and a lower than expected molecular weight for my product. Could this be decarboxylation?

Decarboxylation, the loss of a carboxyl group as CO₂, is a potential side reaction, especially given the dicarboxylic acid nature of the target molecule.

  • Mechanism of Decarboxylation: While simple carboxylic acids are generally stable, β-keto acids and malonic acid derivatives can undergo decarboxylation more readily, often upon heating. The presence of two carboxylic acid groups in your target molecule, depending on the synthetic intermediate, could make it susceptible to this side reaction, particularly under harsh thermal or acidic conditions.

  • Troubleshooting Strategies:

    • Thermal Management: Avoid excessive heating during the reaction, workup, and purification steps.

    • Protecting Groups: If decarboxylation is a persistent issue, consider synthesizing the azetidine ring with one or both of the carboxylic acid groups protected as esters. The esters can then be hydrolyzed under mild conditions in the final step.

    • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.

Diagram 2: Troubleshooting Workflow for Unexpected Side Products

G start Unexpected Side Product Observed char Characterize Byproduct (NMR, MS, etc.) start->char mw_check Molecular Weight Lower? char->mw_check isomer_check Isomer of Product? mw_check->isomer_check No decarboxylation Suspect Decarboxylation mw_check->decarboxylation Yes pyrrolidine Suspect Pyrrolidine Formation isomer_check->pyrrolidine Yes (Structural Isomer) epimerization Suspect Epimerization isomer_check->epimerization Yes (Stereoisomer) action_decarb Action: - Lower Reaction Temperature - Use Protecting Groups decarboxylation->action_decarb action_pyrrolidine Action: - Lower Reaction Temperature - Optimize Base/Solvent pyrrolidine->action_pyrrolidine action_epimer Action: - Control pH - Use Milder Conditions epimerization->action_epimer

Caption: A logical workflow for troubleshooting side reactions.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization to Mitigate Pyrrolidine Formation

This protocol provides a general guideline for an intramolecular SN2 cyclization of a γ-amino-α-halo ester, a common precursor for azetidine synthesis.

  • Preparation of the Precursor: Synthesize the appropriate N-protected γ-amino-α-halo ester from a suitable starting material (e.g., glutamic acid).

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the γ-amino-α-halo ester dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., 1.1 equivalents of LiHMDS in THF) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). How to avoid pyrrolidine formation during azetidine synthesis.
  • PrepChem.com. (n.d.). Synthesis of cis this compound.
  • Sparrow Chemical. (2025, September 25). What are the products of azetidine ring - expansion reactions?
  • Parmar, D. J., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48403-48438.
  • Fossey, J. S., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5735-5742. [Link]

  • Alfa Chemistry. (n.d.). Dieckmann Condensation.

Sources

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles.

The synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol.[1] This strain makes the ring formation entropically and enthalpically disfavored, often leading to competitive side reactions and low yields.[2] This guide will provide practical, field-proven insights to help you optimize your reaction conditions and achieve successful azetidine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during azetidine synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Azetidine

This is one of the most common issues in azetidine synthesis. The formation of the four-membered ring is often in competition with other reaction pathways.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Intermolecular Reactions At high concentrations, the starting materials are more likely to react with each other, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.[2]Dilution: Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to the reaction mixture.
Competing Elimination Reactions If the substrate contains a good leaving group, elimination reactions to form alkenes can be a significant side reaction.[2]Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to favor intramolecular substitution over elimination. Leaving Group: If possible, use a less reactive leaving group or a precursor that generates the leaving group in situ.
Poor Leaving Group An inefficient leaving group will slow down the desired SN2 cyclization, allowing more time for side reactions to occur.[2]Activation: Convert hydroxyl groups to better leaving groups like tosylates, mesylates, or triflates. Halides can also be effective.
Solvolysis Nucleophilic solvents (e.g., methanol, water) can attack the electrophilic carbon, leading to undesired solvolysis products.[2]Solvent Choice: Employ non-nucleophilic, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF).
Further Alkylation of Product For N-unsubstituted azetidines, the product can be nucleophilic and react with the starting material, reducing the yield.[2]Protecting Groups: Protect the nitrogen atom with a suitable protecting group (e.g., tosyl, nosyl, Boc) that can be removed later.
Problem 2: Difficulty with Ring Closure of γ-Amino Alcohols

Direct cyclization of γ-amino alcohols is often challenging due to the poor leaving group nature of the hydroxyl group.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Poor Activation of the Hydroxyl Group The hydroxyl group is a poor leaving group and requires activation to facilitate intramolecular nucleophilic attack by the amine.Mitsunobu Reaction: This is a classic method for activating alcohols. Treat the γ-amino alcohol with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Sulfonylation: Convert the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) using the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.
Inappropriate Base The choice of base is critical for deprotonating the amine without promoting side reactions.Base Selection: For sulfonated intermediates, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective.
Problem 3: Formation of Pyrrolidine as a Major Byproduct

In some cases, particularly with substrates that can undergo rearrangement or alternative cyclization pathways, the five-membered pyrrolidine ring may form preferentially.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Baldwin's Rules Violation The reaction may be proceeding through a pathway that favors 5-endo-tet cyclization over the desired 4-exo-tet cyclization, which is generally disfavored by Baldwin's rules.Substrate Design: Modify the substrate to favor the 4-exo-tet pathway. This could involve introducing conformational constraints or altering the electronics of the system.
Rearrangement of an Intermediate A reactive intermediate, such as a carbocation, may be rearranging to a more stable species that leads to the formation of a five-membered ring.Reaction Conditions: Use conditions that avoid the formation of carbocationic intermediates. For example, favor SN2-type reactions by using a good nucleophile and a primary or secondary electrophilic center.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Azetidine Yield check_concentration Is reaction concentration high? start->check_concentration high_dilution Employ high dilution conditions check_concentration->high_dilution Yes check_side_products Analyze side products check_concentration->check_side_products No high_dilution->check_side_products dimer_polymer Dimer/Polymer formation? check_side_products->dimer_polymer dimer_polymer->high_dilution Yes elimination_product Elimination product? dimer_polymer->elimination_product No solvolysis_product Solvolysis product? elimination_product->solvolysis_product No change_base Use non-nucleophilic, hindered base elimination_product->change_base Yes change_solvent Use aprotic, non-nucleophilic solvent solvolysis_product->change_solvent Yes check_leaving_group Is the leaving group poor? solvolysis_product->check_leaving_group No end Improved Yield change_base->end change_solvent->end activate_lg Activate leaving group (e.g., tosylation) check_leaving_group->activate_lg Yes check_alkylation Is N-alkylation of product possible? check_leaving_group->check_alkylation No activate_lg->check_alkylation use_pg Use a nitrogen protecting group check_alkylation->use_pg Yes check_alkylation->end No use_pg->end

Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing azetidines?

A1: Common synthetic routes to azetidines include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a widely used method involving an intramolecular SN2 reaction.[3]

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions of imines and alkenes can form the azetidine ring.[1][4] More recent developments include visible-light-mediated cycloadditions.[5]

  • Ring expansion of aziridines: Certain aziridines can be converted to azetidines through ring expansion reactions.[4]

  • Ring contraction of five-membered heterocycles: Pyrrolidines or other five-membered rings can sometimes undergo ring contraction to yield azetidines.[4]

  • Reductive cyclization: The reductive cyclization of β-haloalkylimines is another viable route.[4]

Q2: How does ring strain affect the stability and reactivity of azetidines?

A2: The significant ring strain in azetidines makes them more reactive than their five- and six-membered counterparts (pyrrolidines and piperidines).[1] However, they are generally more stable and easier to handle than the highly strained three-membered aziridines.[1][6] This unique balance of stability and reactivity makes azetidines valuable synthetic intermediates, as the ring can be opened under specific conditions to introduce further functionality.[1]

Q3: What are the best practices for purifying azetidines?

A3: The purification of azetidines can be challenging due to their polarity and potential volatility.

  • Chromatography: Column chromatography on silica gel is a common method. Due to the basic nature of the nitrogen atom, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to prevent streaking.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be an effective purification technique.[7]

  • Crystallization: If the azetidine or a salt derivative is a solid, recrystallization is an excellent method for obtaining high purity material.

Q4: Are there any specific safety precautions to consider when working with azetidines?

A4: Azetidine itself is a colorless liquid with a low boiling point and should be stored at low temperatures.[8] As with all amines, it is important to handle azetidines and their derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Some azetidine precursors and reagents, such as thionyl chloride and strong bases, are corrosive and require careful handling.

Experimental Protocol: A General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol outlines a general two-step procedure for the synthesis of an N-protected azetidine from a γ-amino alcohol.

Step 1: Tosylation of the γ-Amino Alcohol

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) or use pyridine as the solvent and base.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purify by column chromatography if necessary.

Step 2: Intramolecular Cyclization to the Azetidine

  • Dissolve the purified tosylated intermediate (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) to promote cyclization. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or a saturated aqueous NH4Cl solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to obtain the crude azetidine product.

  • Purify the product by column chromatography or distillation.

Reaction Scheme and Workflow Diagram

reaction_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyclization start_mat N-Protected γ-Amino Alcohol reagents1 TsCl, Et3N DCM, 0 °C to RT start_mat->reagents1 intermediate Tosyl-Protected Intermediate reagents1->intermediate workup1 Aqueous Workup & Purification intermediate->workup1 intermediate_out Tosyl-Protected Intermediate workup1->intermediate_out reagents2 NaH, DMF 0 °C to RT/Heat product N-Protected Azetidine reagents2->product workup2 Quench, Extraction & Purification product->workup2 intermediate_out->reagents2

Caption: A two-step workflow for the synthesis of N-protected azetidines from γ-amino alcohols.

References

  • Organic Syntheses. Azetidine. [Link]

  • Synthesis of Azetidines. Progress in Chemistry. [Link]

  • National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • National Institutes of Health. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ResearchGate. Optimization of the Reaction Conditions. [Link]

  • Thieme. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. [Link]

  • ResearchGate. Azetidine ring formation via the Yang reaction. [Link]

  • HETEROCYCLES. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ResearchGate. (2021, April). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

  • Springer Nature. (2020, September 23). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. [Link]

Sources

Technical Support Center: Strategies for Preventing Racemization in the Synthesis of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, conformationally constrained amino acid analog. Maintaining stereochemical integrity is paramount for its application in drug discovery and development. This document provides in-depth, experience-driven answers to common challenges, focusing specifically on the prevention of racemization and epimerization at the C2 and C4 stereocenters.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding stereochemical control during the synthesis of this compound and its derivatives.

Q1: What is racemization, and why is it a critical issue for this compound synthesis?

A1: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. In the context of this compound, which has two stereocenters (C2 and C4), the undesired inversion of stereochemistry at either center is referred to as epimerization. This is a critical issue because the biological activity of chiral molecules, such as pharmaceuticals, is highly dependent on their specific three-dimensional structure.[1] Typically, only one stereoisomer provides the desired therapeutic effect, while others may be inactive or even cause harmful side effects.[1] Therefore, producing a single, pure stereoisomer is essential for safety and efficacy, making the prevention of racemization a primary synthetic goal.

Q2: Which stereocenter in this compound is more susceptible to racemization?

A2: The α-proton at the C2 position is significantly more susceptible to racemization than the proton at C4. This is a fundamental characteristic of all α-amino acids. The C2 proton is activated by the adjacent electron-withdrawing carboxyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[2][3] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemical information.[3][4][5] This process is a major challenge in many peptide synthesis and amino acid modification protocols.[2][6]

Q3: What are the primary experimental factors that induce racemization?

A3: Several factors can promote racemization during synthesis.[4] The most significant are:

  • Base: The choice of base, its strength, and stoichiometry are critical. Strong bases or excesses of even milder bases can readily abstract the α-proton at C2.[2][4]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for proton abstraction and increase the rate of epimerization.[7][8]

  • Solvent: Polar, aprotic solvents like DMF can stabilize the charged enolate intermediate, sometimes facilitating racemization.[4]

  • Protecting Groups & Activation: The nature of the nitrogen and carboxyl protecting groups matters. Specifically, activation of the C2-carboxyl group for coupling reactions can lead to the formation of an oxazolone intermediate, which has a highly acidic α-proton and is notoriously prone to racemization.[1][9]

Q4: How can I reliably monitor the stereochemical purity of my intermediates and final product?

A4: Monitoring stereochemical purity is a crucial part of a self-validating protocol. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11]

  • Method: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based columns are often effective.[10]

  • Derivatization: For polar molecules like amino acids, derivatization of the amine or acid functionalities is often necessary to improve chromatographic performance.[1][10][12] Reagents like Marfey's reagent are commonly used for this purpose.[1] Gas Chromatography (GC) on a chiral column after appropriate derivatization is another viable method.[12]

Part 2: Troubleshooting Guide for Racemization Control

This section provides a structured approach to diagnosing and solving racemization issues encountered during synthesis.

Problem Potential Cause & Mechanistic Explanation Recommended Solutions & Preventative Actions
Significant loss of enantiomeric excess (e.e.) after a base-mediated reaction (e.g., cyclization, alkylation). Cause: Base-catalyzed epimerization at the C2 position. Mechanism: The base abstracts the acidic α-proton at C2, forming a planar enolate intermediate. This intermediate loses its stereochemical memory. Reprotonation by a proton source (e.g., solvent, conjugate acid of the base) occurs non-stereoselectively, yielding a mixture of stereoisomers.[2][3][5]1. Optimize Base Selection: Use sterically hindered, non-nucleophilic bases like 2,4,6-collidine or proton sponge over smaller, stronger bases like DBU or LDA where possible.[2] N,N-Diisopropylethylamine (DIEA) is a common choice, but its effect should be evaluated.[2][4] 2. Control Stoichiometry: Use the minimum effective amount of base, typically 1.0-1.2 equivalents. 3. Reduce Temperature: Perform the reaction at the lowest feasible temperature (e.g., 0 °C or -78 °C) to minimize the rate of proton abstraction.[8]
Racemization observed after activation of the C2-carboxyl group for an amide coupling reaction. Cause: Oxazolone (Azlactone) Formation. Mechanism: Activation of an N-acyl amino acid (e.g., with a carbodiimide like DIC or EDC) can lead to intramolecular cyclization, forming an oxazolone.[1][9] The α-proton on the oxazolone ring is extremely acidic and is rapidly abstracted by any base present, leading to fast racemization.[1]1. Use Racemization-Suppressing Additives: When using carbodiimide coupling agents, always include additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated acid to form active esters that are more resistant to oxazolone formation.[2] 2. Choose Appropriate Protecting Groups: Urethane-based N-protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are far less prone to oxazolone-mediated racemization than simple acyl groups (e.g., Acetyl, Benzoyl).[13]
Loss of stereochemical integrity during protecting group removal. Cause: Harsh Deprotection Conditions. Mechanism: Both strongly acidic and strongly basic conditions used for deprotection can promote epimerization, especially over long reaction times or at elevated temperatures. For example, harsh basic hydrolysis of a methyl or ethyl ester can easily cause C2 epimerization.1. Employ Orthogonal Protecting Groups: Design your synthetic route with an orthogonal protection strategy.[14][15][16][17] This allows for the selective removal of one group under specific conditions without affecting others.[15][16] 2. Recommended Strategy: Use a Boc group for the azetidine nitrogen and a tert-butyl (tBu) ester for the carboxylic acids. Both can be removed simultaneously under mild acidic conditions (e.g., Trifluoroacetic acid (TFA) at 0 °C to room temperature), which are less likely to cause C2 epimerization.[13]

Part 3: Mechanistic Insights & Recommended Workflow

Understanding the underlying mechanism of racemization is key to its prevention. The primary pathway of concern is the base-catalyzed deprotonation-reprotonation at the C2 position.

Mechanism of C2 Epimerization

The diagram below illustrates how a base can abstract the acidic α-proton from a protected Azetidine-2-carboxylic acid ester, leading to a planar enolate intermediate that loses its stereochemistry.

Caption: Workflow for a stereoretentive intramolecular cyclization reaction.

Detailed Protocol Steps:

  • Preparation: Dissolve the linear precursor (e.g., N-Boc-4-chloro-L-2-aminobutanoic acid methyl ester) in anhydrous THF (or acetonitrile) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a slight excess (1.5 equivalents) of finely powdered, anhydrous potassium carbonate (K₂CO₃). Using a mild, largely insoluble base like K₂CO₃ helps to keep the concentration of base in solution low, thereby minimizing the risk of epimerization.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress closely by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water and dilute with a suitable organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Critically, analyze the purified product by chiral HPLC to determine the enantiomeric excess and confirm that no significant racemization has occurred.

By carefully selecting a mild base and maintaining low temperatures, this protocol is designed to favor the desired intramolecular Sₙ2 cyclization while suppressing the competing E2 elimination and base-catalyzed epimerization pathways.

References

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.BOC Sciences.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.BOC Sciences.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.MDPI.
  • Protecting Groups in Peptide Synthesis.Biosynth.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.BenchChem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Protecting Groups in Peptide Synthesis.
  • Coupling method for peptide synthesis at elevated temperatures.
  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.BenchChem.
  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Epimerisation in Peptide Synthesis.PubMed Central.
  • Generic mechanisms for acid-catalysed racemisation.
  • Synthesis of Amino Acids.Chemistry LibreTexts.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.Organic Letters.
  • Stereospecific Synthesis of Azetidine-cis-2,3-dicarboxylic Acid.J-Stage.
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.BenchChem.
  • Practical asymmetric preparation of azetidine-2-carboxylic acid.PubMed.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.The Journal of Organic Chemistry.
  • Epimeriz
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Proposed mechanism of base catalyzed epimerization.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.PubMed Central.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.PubMed.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.SIELC Technologies.

Sources

Technical Support Center: Azetidine-2,4-dicarboxylic Acid (Aze-2,4-dCA) Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2,4-dicarboxylic acid (Aze-2,4-dCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of Aze-2,4-dCA in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your Aze-2,4-dCA solutions.

Understanding the Stability of this compound (Aze-2,4-dCA)

This compound is a unique non-proteinogenic amino acid characterized by a strained four-membered ring. This strained ring is the primary source of its chemical reactivity and potential instability in solution.[1][2] The major degradation pathway for azetidines in solution is acid-mediated ring-opening.[1][3] This occurs when the nitrogen atom in the azetidine ring becomes protonated, which weakens the ring structure and makes it susceptible to nucleophilic attack, leading to the cleavage of the ring.

The presence of two carboxylic acid groups in Aze-2,4-dCA influences its solubility and stability. These groups make the molecule water-soluble and also affect its ionization state depending on the pH of the solution.[4] The stability of Aze-2,4-dCA in solution is therefore highly dependent on factors such as pH, temperature, and the solvent system used.

Troubleshooting Guide

This section addresses common problems encountered during the use of Aze-2,4-dCA in solution, their probable causes, and recommended solutions.

Problem Probable Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of Aze-2,4-dCA in solution due to improper storage conditions (e.g., low pH, high temperature).Prepare fresh solutions before each experiment. If storage is necessary, use a neutral to slightly basic buffer (pH 7.0-7.4) and store at -80°C for long-term or 4°C for short-term use. Avoid acidic conditions.[1]
Precipitation of the compound from the solution. The pH of the solution may be near the isoelectric point of Aze-2,4-dCA, reducing its solubility. Solubility is also temperature-dependent.[4]Adjust the pH of the solution. For acidic compounds like Aze-2,4-dCA, increasing the pH will generally increase solubility. Gentle warming can also help to redissolve the precipitate.[4]
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). This is a strong indicator of compound degradation. The new peaks likely correspond to ring-opened products or other degradation byproducts.Confirm the identity of the new peaks using mass spectrometry. To prevent further degradation, immediately adjust the solution to neutral pH and store at a low temperature. For future experiments, prepare fresh solutions and consider a preliminary stability study under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Aze-2,4-dCA solutions?

A1: Based on the general principles of azetidine stability, neutral to slightly basic conditions are recommended to minimize the risk of acid-mediated ring-opening.[1] A pH range of 7.0 to 7.4 is advisable for stock solutions. It is crucial to avoid acidic buffers for storage.

Q2: How should I prepare a stock solution of Aze-2,4-dCA?

A2: Aze-2,4-dicarboxylic acid is soluble in water.[4] For a stock solution, dissolve the solid compound in a high-purity, neutral pH buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). To ensure complete dissolution, gentle vortexing or sonication may be applied. It is recommended to prepare fresh solutions for each experiment to ensure the highest purity and activity.[5][6]

Q3: What are the recommended storage temperatures for Aze-2,4-dCA solutions?

A3: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, provided the solution is at a neutral pH. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: Can I use organic solvents to dissolve Aze-2,4-dCA?

A4: While Aze-2,4-dCA has some solubility in polar organic solvents, aqueous buffers are generally preferred, especially for biological applications.[4] If an organic solvent is necessary, dimethyl sulfoxide (DMSO) can be used, but it's important to note that residual moisture in DMSO can potentially contribute to hydrolysis over time.

Q5: What are the signs of Aze-2,4-dCA degradation?

A5: Degradation can be indicated by a loss of biological activity, a change in the solution's appearance (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatograms.[7] Regular purity checks using techniques like HPLC or LC-MS are recommended for long-term studies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Aze-2,4-dCA

Objective: To prepare a stable, high-purity stock solution of Aze-2,4-dCA.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of solid Aze-2,4-dCA in a sterile microcentrifuge tube.

  • Add the calculated volume of PBS (pH 7.4) to achieve the target concentration.

  • Vortex the tube until the solid is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.

  • Once dissolved, aliquot the solution into single-use, sterile microcentrifuge tubes.

  • For immediate use, store the aliquots at 4°C. For long-term storage, store at -80°C.

Protocol 2: Assessment of Aze-2,4-dCA Stability by HPLC

Objective: To monitor the stability of an Aze-2,4-dCA solution over time under specific conditions (e.g., different pH and temperatures).

Materials:

  • Aze-2,4-dCA stock solution

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV or MS)

  • HPLC-grade solvents

Procedure:

  • Dilute the Aze-2,4-dCA stock solution to a working concentration in each of the different pH buffers.

  • Divide each solution into aliquots for different time points and temperature conditions.

  • At time zero, inject an aliquot of each solution into the HPLC to obtain an initial chromatogram and determine the initial peak area of Aze-2,4-dCA.

  • Incubate the remaining aliquots at the chosen temperatures.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition, allow it to come to room temperature, and analyze by HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent Aze-2,4-dCA peak and the appearance of any new peaks, which would indicate degradation products.

  • Calculate the percentage of Aze-2,4-dCA remaining at each time point relative to the initial time zero measurement.

Visualizing Stability Concepts

Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Experimental Results B Check for Degradation of Aze-2,4-dCA A->B C Analyze Solution by HPLC/LC-MS B->C D Parent Compound Peak Area Decreased? C->D E New Peaks Observed? C->E F Degradation Confirmed D->F Yes G No Significant Degradation D->G No E->F Yes E->G No H Review Solution Preparation & Storage F->H J Investigate Other Experimental Variables G->J I Implement Corrective Actions: - Prepare fresh solutions - Use neutral pH buffer - Store at -80°C H->I

Caption: Troubleshooting workflow for stability issues.

Factors Influencing Aze-2,4-dCA Stability in Solution

G center Aze-2,4-dCA Solution Stability pH pH center->pH Acidic pH promotes ring-opening Temp Temperature center->Temp Higher temperature accelerates degradation Solvent Solvent center->Solvent Aqueous buffers preferred Time Time center->Time Degradation increases with storage time

Caption: Key factors affecting Aze-2,4-dCA stability.

References

  • Kim, D. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. Available from: [Link]

  • Vertex AI Search. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search. (n.d.). This compound - Solubility of Things. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search. (n.d.). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved January 14, 2026, from [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. Available from: [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Canet, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available from: [Link]

  • Pievo, R., et al. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters, 25(40), 7354–7359. Available from: [Link]

  • Deceuninck, W., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. Available from: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved January 14, 2026, from [Link]

  • Packer, N. H., & Harrison, M. J. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Al-Daghri, N. M., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(21), 11584. Available from: [Link]

  • Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(39), 8306–8332. Available from: [Link]

  • Benkovic, S. J., & Benkovic, P. A. (1967). Hydrolytic Mechanisms of Phosphoramidates of Aromatic Amino Acids. Journal of the American Chemical Society, 89(18), 4714–4722. Available from: [Link]

  • Kondo, T., & Ueyama, N. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • D'Souza, D. M., & O'Donnell, M. J. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(43), 8058–8070. Available from: [Link]

  • Rubenstein, E., & Fowden, L. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry, 67(9), 898-903. Available from: [Link]

  • Schindler, C. S., & Jacobsen, E. N. (2013). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 9, 1680–1686. Available from: [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 14, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223–262. Available from: [Link]

  • Toth, G., et al. (2018). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 23(1), 154. Available from: [Link]

  • Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–331. Available from: [Link]

  • Berman, H. M., et al. (1971). Resolution of D,L-azetidine-2-carboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(1), 7–12. Available from: [Link]

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Azetidine Characterization: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Compound Characterization. As a Senior Application Scientist, I've designed this guide to help you navigate the common pitfalls and challenges encountered during the analysis and purification of azetidine-containing molecules. Due to their inherent ring strain and basicity, these four-membered heterocycles present unique behaviors that can often lead to ambiguous results if not handled correctly.[1][2] This guide provides in-depth, field-tested advice in a direct question-and-answer format.

Section 1: Stability & Reactivity Pitfalls

Azetidines possess a strained four-membered ring, making them susceptible to decomposition pathways not typically seen in larger ring systems.[1] Understanding their stability is the first step to reliable characterization.

FAQ: My azetidine compound is degrading during workup or purification. What is the likely cause?

Answer: The most common cause of degradation is exposure to acidic conditions, which catalyzes the ring-opening of the azetidine.[1][3][4] The nitrogen atom on the ring can be protonated, turning the ring into a better leaving group and making it highly susceptible to nucleophilic attack by solvents or other species in the mixture.[1]

  • Causality Explained: The pKa of the azetidine nitrogen is a critical determinant of its stability.[1] If the nitrogen is readily protonated at the pH of your conditions (e.g., during an acidic aqueous wash or on standard silica gel), the ring becomes activated towards opening.[1][3] This can lead to a complex mixture of ring-opened byproducts, making purification and characterization exceedingly difficult.

Troubleshooting Guide: Preventing Acid-Catalyzed Degradation
  • pH Control During Workup:

    • Step 1: When performing aqueous extractions, avoid acidic washes (e.g., 1M HCl).

    • Step 2: Instead, use neutral (deionized water) or slightly basic washes (e.g., saturated NaHCO₃ solution) to remove water-soluble impurities.[5]

    • Step 3: Always finish with a brine wash to remove excess water before drying the organic layer.

  • Proper Storage and Handling:

    • Step 1: Store pure azetidine compounds and their solutions under an inert atmosphere (Nitrogen or Argon).[6]

    • Step 2: Keep them in a cool, dry place, protected from light.[7][8][9][10] For long-term storage, refrigeration (2-8 °C) is often recommended.[8]

    • Step 3: Use aprotic solvents for storage and reactions whenever possible to minimize the risk of solvolysis.[5]

Visualization: Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of an N-substituted azetidine by a generic nucleophile (Nu-H).

Azetidine Ring Opening cluster_2 Step 3: Ring Opening A Azetidine H_plus + H⁺ B Azetidinium Ion (Activated) A->B NuH + Nu-H C Ring-Opened Product B->C Sₙ2 Attack Azetidine Characterization Workflow cluster_purification Purification Strategy cluster_structure Spectroscopic Analysis synthesis Crude Product (Post-Synthesis) workup Aqueous Workup (Neutral or Basic Wash) synthesis->workup purification Chromatography workup->purification purity_check Purity Check (LCMS / ¹H NMR) purification->purity_check purity_check->purification  Repurify structure_confirm Structural Elucidation purity_check->structure_confirm  Purity >95% structure_confirm->purification Inconsistent Data storage Store Pure Compound (Inert, Cool, Dry) structure_confirm->storage Structure Confirmed deactivated_silica Deactivated Silica (e.g., +1% Et₃N) alumina Alumina (Basic or Neutral) nmr_1h ¹H & ¹³C NMR ms HRMS (ESI/APCI) (Low Fragmentor Voltage) nmr_2d 2D NMR (COSY, NOESY) (For Stereochemistry) vt_nmr VT-NMR (If signals are broad)

Sources

Technical Support Center: Purification of Azetidine-2-Carboxylic Acid Without Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of azetidine-2-carboxylic acid (Aze). This guide is designed for researchers, scientists, and drug development professionals seeking robust, column-free methods for isolating this valuable non-proteinogenic amino acid. We will explore purification strategies based on recrystallization, salt formation, and liquid-liquid extraction, providing practical troubleshooting advice and answers to frequently asked questions. Our focus is on the underlying chemical principles to empower you to adapt and optimize these procedures for your specific experimental context.

I. Strategic Overview: Selecting Your Purification Pathway

The optimal non-chromatographic purification strategy for azetidine-2-carboxylic acid is contingent on the nature of the impurities present in your crude sample. A logical approach to method selection is outlined below.

G start Crude Azetidine-2-Carboxylic Acid Sample q1 Are the major impurities acidic, basic, or neutral? start->q1 recrystallization Recrystallization q1->recrystallization Impurities have different solubility profiles q2 Is the primary goal to remove neutral or acidic/basic impurities? q1->q2 Impurities have different acid/base properties q3 Is the sample a racemic mixture requiring separation? q1->q3 Impurities are structurally similar isomers extraction Liquid-Liquid Extraction salt_formation Diastereomeric Salt Formation (for chiral resolution) q2->extraction Yes q2->recrystallization No, impurities have similar acid/base properties q3->recrystallization No, sample is enantiomerically pure or resolution is not required q3->salt_formation Yes

Caption: Decision tree for selecting a non-chromatographic purification method.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the purification of azetidine-2-carboxylic acid using non-chromatographic techniques.

Recrystallization Issues

Question: My azetidine-2-carboxylic acid is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem, especially with compounds that have low melting points or when significant impurities are present.[1] This occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Here’s how to troubleshoot:

  • Increase the Solvent Volume: The most common cause is a solution that is too concentrated. Add more of the hot solvent to fully redissolve the oil, then allow it to cool more slowly.[1]

  • Change the Solvent System: Your current solvent may be too good a solvent. Consider switching to a solvent in which azetidine-2-carboxylic acid has slightly lower solubility. Alternatively, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., water, ethanol) and then slowly add a "poor" solvent (an anti-solvent like hexane or ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Seed the Solution: If you have a small amount of pure, crystalline azetidine-2-carboxylic acid, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal growth.[2]

Question: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

Answer: This indicates that the solution is not sufficiently supersaturated.

  • Induce Crystallization: Try the techniques mentioned above: scratching the flask or seeding the solution.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product and then attempt to cool and crystallize again.

  • Cool to Lower Temperatures: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the azetidine-2-carboxylic acid.

  • Use an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) to induce precipitation.[2]

Question: The purity of my azetidine-2-carboxylic acid did not improve after recrystallization. Why?

Answer: This suggests that the chosen solvent is not effectively discriminating between your product and the impurities.

  • Re-evaluate Your Solvent Choice: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen several different solvents or solvent mixtures. For N-protected azetidine-2-carboxylic acid derivatives, solvents like ethanol, acetone, and acetonitrile have been used.[3]

  • Consider the Nature of the Impurities: If the impurities are structurally very similar to azetidine-2-carboxylic acid, a simple recrystallization may not be sufficient. In such cases, techniques that exploit other chemical properties, such as salt formation, might be more effective.

Liquid-Liquid Extraction Issues

Question: I'm trying to purify azetidine-2-carboxylic acid by adjusting the pH of an aqueous solution and extracting with an organic solvent, but the yield is very low. What's going wrong?

Answer: The zwitterionic nature of azetidine-2-carboxylic acid is key here. Its solubility in organic solvents is generally low. The purpose of pH adjustment is to protonate the carboxylate or deprotonate the ammonium group to generate a species that is more soluble in the organic phase.

  • Ensure Correct pH Adjustment: To extract into an organic solvent, you generally want to suppress the ionization of both the carboxylic acid and the amine. This is often difficult for amino acids. A more common approach is to use extraction to remove acidic or basic impurities. For instance, to remove a neutral impurity, you can make the aqueous solution basic (e.g., with NaOH) to deprotonate the carboxylic acid, making the azetidine-2-carboxylate salt highly water-soluble, while the neutral impurity is extracted into an organic solvent like ether or ethyl acetate.[4] To remove a basic impurity, you would acidify the aqueous solution.

  • Check for Emulsions: Emulsions, or stable suspensions of the organic and aqueous phases, can form and trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.

  • Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

Salt Formation and Resolution Issues

Question: I am attempting a diastereomeric salt resolution, but the salt is not precipitating. What can I do?

Answer: Diastereomeric salt formation relies on the differential solubility of the resulting salts.

  • Solvent Choice is Critical: The solvent must be one in which one diastereomeric salt is significantly less soluble than the other. Common solvents for this purpose include lower aliphatic alcohols (methanol, ethanol) and water, or mixtures thereof.[5] A patent for a related compound suggests dehydrated alcohol, acetone, or acetonitrile for salt formation.[3]

  • Concentration and Temperature: As with recrystallization, the concentration of the solution and the cooling rate are important. You may need to concentrate the solution or cool it to a lower temperature.

  • Choice of Resolving Agent: Ensure you are using a suitable chiral resolving agent, such as D- or L-tyrosine hydrazide or D-alpha-phenylethylamine, which have been used for amino acids and their derivatives.[3][5]

III. Frequently Asked Questions (FAQs)

Q1: What are the best non-chromatographic methods for purifying azetidine-2-carboxylic acid? A1: The most common and effective methods are recrystallization, acid-base extraction, and diastereomeric salt formation. The choice depends on the scale of your synthesis and the nature of the impurities. Recrystallization is excellent for removing small amounts of impurities with different solubility profiles. Acid-base extraction is ideal for separating acidic, basic, and neutral compounds.[4][6] Diastereomeric salt formation is a powerful technique for both purification and chiral resolution.[3][5]

Q2: Which solvents are recommended for the recrystallization of azetidine-2-carboxylic acid? A2: Due to its polar and zwitterionic nature, azetidine-2-carboxylic acid is soluble in water.[7][8] Therefore, water or mixtures of water with a miscible organic solvent like ethanol or isopropanol are good starting points. For N-protected derivatives, which are less polar, solvents such as ethyl acetate-hexane mixtures, ethanol, acetone, and acetonitrile can be effective.[3]

Q3: How can I remove unreacted starting materials from my crude azetidine-2-carboxylic acid? A3: This depends on the starting materials. If the starting materials have different acid-base properties, a liquid-liquid extraction is often the best approach. For example, if you have a neutral or acidic starting material, you can dissolve the crude product in a basic aqueous solution. The deprotonated azetidine-2-carboxylic acid will remain in the aqueous layer, and the impurities can be extracted with an organic solvent.[4]

Q4: My final product is a racemic mixture. Can I resolve the enantiomers without chromatography? A4: Yes, classical resolution via diastereomeric salt formation is a well-established non-chromatographic method. This involves reacting the racemic azetidine-2-carboxylic acid (or a protected version) with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.[5] These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. Once a single diastereomer is isolated, the resolving agent is removed to yield the enantiomerically pure azetidine-2-carboxylic acid.[3]

IV. Detailed Experimental Protocol: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of azetidine-2-carboxylic acid from a water/ethanol mixture.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying a1 Place crude Aze in a flask. a2 Add minimal hot water to dissolve. a1->a2 b1 If insoluble impurities are present, perform a hot filtration. a2->b1 c1 Slowly add ethanol (anti-solvent) to the hot solution until cloudy. b1->c1 c2 Re-heat to clarify. c1->c2 c3 Allow to cool slowly to room temperature. c2->c3 c4 Cool further in an ice bath. c3->c4 d1 Collect crystals by vacuum filtration. c4->d1 d2 Wash with cold ethanol. d1->d2 d3 Dry the crystals under vacuum. d2->d3

Caption: Workflow for the recrystallization of azetidine-2-carboxylic acid.

Materials:

  • Crude azetidine-2-carboxylic acid

  • Deionized water

  • Ethanol (or isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude azetidine-2-carboxylic acid in an Erlenmeyer flask with a stir bar. Heat the deionized water and add the minimum amount of hot water to the flask with stirring to just dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: To the hot, clear solution, slowly add ethanol (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

V. Quantitative Data Summary

MethodKey ParametersTypical PurityPotential Yield
Recrystallization Solvent choice, cooling rate, concentration>99% (if impurities have different solubility)60-90%
Liquid-Liquid Extraction pH of aqueous phase, organic solvent, number of extractionsEffective for removing specific impurity types>80%
Diastereomeric Salt Formation Chiral resolving agent, crystallization solvent>99% ee (enantiomeric excess)40-50% (per enantiomer)

References

  • Rodebaugh, R. M., et al. (2009). Resolution of D-azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Biocyclopedia. Problems in recrystallization. Biocyclopedia. Available at: [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • Amos, S. M., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PubMed Central. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available at: [Link]

  • Amos, S. M., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. ACS Publications. Available at: [Link]

  • University of California, Davis. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. UCDavis Chem. Available at: [Link]

  • Mandelkern, L. (1972). Synthesis of Poly-(L-azetidine-2-carboxylic acid). ElectronicsAndBooks. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction. CU Boulder. Available at: [Link]

  • Alker, A., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. Available at: [Link]

  • Rubenstein, E., & Rubenstein, D. A. (2009). Azetidine-2-carboxylic acid in the food chain. ResearchGate. Available at: [Link]

  • Hauenstein, S., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

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Technical Support Center: Resolving Enantiomers of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Azetidine-2,4-dicarboxylic acid. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the complexities of resolving its enantiomers. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving enantiomers of this compound?

A1: The primary methods for resolving racemic mixtures of this compound and its derivatives include:

  • Diastereomeric Salt Formation: This classical chemical resolution technique involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization.[1]

  • Enzymatic Resolution: This method utilizes the high stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. For azetidine derivatives, hydrolases and lipases have shown promise.[2][3][4]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of enantiomers.[5]

  • Asymmetric Synthesis: An alternative to resolution is the direct synthesis of the desired enantiomer using chiral starting materials or catalysts.[6][7]

Q2: I'm having difficulty achieving good separation of my diastereomeric salts by crystallization. What are some common troubleshooting steps?

A2: Poor separation of diastereomeric salts is a frequent challenge. Here are some key areas to investigate:

  • Solvent System: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. A single solvent or a binary/ternary mixture might be necessary to achieve the optimal solubility difference between the diastereomers.

  • Cooling Rate: A slow, controlled cooling rate is crucial for the formation of well-defined crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Seeding: Introducing a small crystal of the desired diastereomer (seeding) can promote its selective crystallization.

  • Purity of Starting Materials: Ensure both your racemic this compound and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process.

Q3: Which chiral resolving agent is best for this compound?

A3: The selection of an effective chiral resolving agent is often empirical. For acidic compounds like this compound, chiral amines are commonly used.[1] While specific data for the 2,4-dicarboxylic acid is limited in the provided results, for similar structures like a difluoroproline derivative, D- or L-tyrosine hydrazide has been successfully employed.[8] It is advisable to screen a variety of commercially available chiral bases (e.g., brucine, strychnine, (R/S)-1-phenylethylamine) to find the one that forms the most easily separable diastereomeric salts.

Q4: Can I use enzymatic resolution for this compound?

A4: Yes, enzymatic resolution is a viable and often highly efficient method. L-azetidine-2-carboxylate hydrolase (A2CH) has been identified, which shows high substrate and stereospecificity for the hydrolysis of L-Azetidine-2-carboxylic acid.[2][3] This suggests that enzymes from the hydrolase or lipase families could be effective for the kinetic resolution of this compound or its ester derivatives. The key is to find an enzyme that selectively acts on one enantiomer, leaving the other unreacted.

Q5: What type of chiral HPLC column should I use for the analytical separation of this compound enantiomers?

A5: For the separation of chiral amino acids and their derivatives, cyclodextrin-based and macrocyclic glycopeptide (e.g., CHIROBIOTIC) stationary phases are often effective.[5][9] The choice of mobile phase (polar ionic, polar organic, normal phase, or reversed-phase) will depend on the specific column and the derivatization state of your analyte.[5] It is recommended to consult the column manufacturer's guide for initial screening conditions.

Troubleshooting Guides

Diastereomeric Salt Formation & Crystallization
Problem Potential Cause(s) Troubleshooting Steps
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent. - The concentration of the salt is too low.- Slowly add a less polar anti-solvent to induce precipitation. - Concentrate the solution. - Try a different solvent system altogether.
Oily precipitate forms instead of crystals - The melting point of the diastereomeric salt is below the temperature of the solution. - Impurities are present.- Lower the crystallization temperature. - Purify the starting materials. - Attempt to crystallize from a more dilute solution.
Low enantiomeric excess (ee) of the crystallized product - Co-precipitation of both diastereomers. - Insufficient difference in solubility between the diastereomers.- Recrystallize the product one or more times. - Optimize the solvent system and cooling rate. - Screen for a different chiral resolving agent that provides better separation.
Low yield of the desired enantiomer - The desired diastereomer is significantly soluble in the mother liquor. - The stoichiometry of the resolving agent is not optimal.- Cool the crystallization mixture to a lower temperature to maximize precipitation. - Concentrate the mother liquor to recover more product. - Experiment with using sub-stoichiometric amounts of the resolving agent.
Enzymatic Resolution

| Problem | Potential Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | No or very slow enzymatic reaction | - The enzyme is inactive. - Incorrect pH or temperature. - Presence of enzyme inhibitors. | - Verify the activity of the enzyme with a known substrate. - Optimize the reaction conditions (pH, temperature, buffer system) according to the enzyme's specifications. - Purify the substrate to remove potential inhibitors. | | Low enantioselectivity (low ee of product and/or remaining substrate) | - The chosen enzyme is not highly selective for the substrate. - The reaction has proceeded too far, leading to the conversion of the less-favored enantiomer. | - Screen different enzymes (e.g., various lipases or proteases). - Monitor the reaction progress over time and stop it at approximately 50% conversion for optimal ee. | | Difficulty separating the product from the unreacted substrate | - Similar physical properties of the product and substrate. | - If an ester was hydrolyzed, the resulting carboxylic acid can be separated from the remaining ester by extraction with a basic aqueous solution. - Utilize column chromatography for separation. |

Experimental Protocols & Workflows

Decision-Making Workflow for Enantiomeric Resolution

G cluster_diastereomeric Diastereomeric Salt Resolution cluster_enzymatic Enzymatic Resolution start Racemic this compound diastereomeric_salt Diastereomeric Salt Formation start->diastereomeric_salt Classical Approach enzymatic Enzymatic Resolution start->enzymatic Biocatalytic Method chiral_chrom Chiral Chromatography start->chiral_chrom Analytical/Preparative Separation select_base Select Chiral Base select_enzyme Select Enzyme (e.g., Hydrolase) end_product Enantiopure this compound chiral_chrom->end_product form_salt Form Diastereomeric Salts select_base->form_salt crystallize Fractional Crystallization form_salt->crystallize separate Separate Crystals crystallize->separate liberate Liberate Free Acid separate->liberate liberate->end_product reaction Perform Enzymatic Reaction select_enzyme->reaction separation Separate Product from Substrate reaction->separation separation->end_product

Caption: Decision workflow for selecting an enantiomeric resolution method.

Step-by-Step Protocol: Diastereomeric Salt Resolution

This protocol is a generalized procedure and should be optimized for your specific case.

  • Protection (Optional but Recommended): To improve solubility in organic solvents and prevent unwanted side reactions, consider protecting one or both carboxylic acid groups as esters (e.g., methyl or ethyl esters) and the azetidine nitrogen with a suitable protecting group (e.g., Boc or Cbz).

  • Selection of Chiral Resolving Agent: Based on literature for similar compounds, start with a chiral amine like (R)- or (S)-1-phenylethylamine or D- or L-tyrosine hydrazide.[8]

  • Salt Formation: a. Dissolve 1 equivalent of the racemic, protected this compound derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). b. Add 0.5 to 1.0 equivalents of the chiral resolving agent. Using 0.5 equivalents can sometimes lead to a higher enantiomeric excess in the crystallized salt. c. Gently heat the mixture until a clear solution is obtained.

  • Fractional Crystallization: a. Allow the solution to cool slowly to room temperature. A very slow cooling rate is critical. b. If no crystals form, consider seeding the solution with a tiny amount of previously formed crystals or gently scratching the inside of the flask. c. Once crystals begin to form, you may further cool the mixture in an ice bath or refrigerator to maximize the yield.

  • Isolation and Analysis: a. Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent. b. Dry the crystals thoroughly. c. Analyze the enantiomeric excess of the crystallized material. This is done by liberating the free acid and analyzing it by chiral HPLC or by NMR using a chiral shift reagent.

  • Liberation of the Enantiopure Acid: a. Suspend the diastereomeric salt in a biphasic system (e.g., ethyl acetate and water). b. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2. c. The free acid will move into the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent. d. Combine the organic layers, dry over a drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Deprotection: If protecting groups were used, remove them using standard literature procedures to obtain the final enantiopure this compound.

Workflow for Diastereomeric Salt Resolution

G cluster_process Experimental Steps racemic_acid Racemic Acid Derivative dissolve Dissolve in Solvent racemic_acid->dissolve chiral_base Chiral Base add_base Add Chiral Base chiral_base->add_base dissolve->add_base heat Heat to Dissolve add_base->heat cool Slow Cooling heat->cool filter Filter Crystals cool->filter liberate Liberate Free Acid filter->liberate mother_liquor Mother Liquor (Enriched in other enantiomer) filter->mother_liquor final_product Enantiopure Acid liberate->final_product

Caption: Experimental workflow for diastereomeric salt resolution.

References

  • Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings, 37, 1366–1369. [Link]

  • Brittain, W. D. G., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry. [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Hoshino, J., et al. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]

  • Ohashi, T., et al. (2003). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 51(12), 1399-1403. [Link]

  • Li, X., et al. (2023). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. [Link]

  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • DeMong, D. E., & Williams, R. M. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117-124. [Link]

  • Richardson, B. E., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Analytical Chemistry, 91(23), 15213–15221. [Link]

  • Li, X., et al. (2023). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF. [Link]

  • Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved January 14, 2026, from [Link]

  • Cavelier, F., & Enjalbal, C. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729–2732. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Cis- and Trans-Azetidine-2,4-dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced differences between stereoisomers can be the pivot upon which a compound's therapeutic potential turns. This guide offers an in-depth, objective comparison of the biological activities of the cis and trans isomers of Azetidine-2,4-dicarboxylic acid (ADA), supported by available experimental data. We will delve into their distinct pharmacological profiles, the underlying structural nuances that dictate their receptor selectivity, and the experimental methodologies used to elucidate these properties.

Introduction: The Significance of Stereoisomerism in a Constrained Glutamate Analog

This compound, a conformationally restricted analog of the excitatory neurotransmitter glutamate, presents a fascinating case study in stereopharmacology. The rigid four-membered azetidine ring locks the relative positions of the two carboxylic acid groups, which are crucial for receptor interaction. This rigidity is precisely what makes these isomers valuable pharmacological tools. By constraining the molecule into either a cis or trans configuration, we can probe the specific conformational requirements of different glutamate receptor subtypes. This guide will illuminate how this seemingly subtle difference in spatial arrangement leads to a dramatic divergence in biological activity, with the trans isomer targeting metabotropic glutamate receptors (mGluRs) and the cis isomer showing a preference for N-methyl-D-aspartate (NMDA) receptors.

At a Glance: Contrasting Biological Activities

The primary takeaway for any researcher considering these compounds is their distinct receptor selectivity. The table below summarizes the key pharmacological differences based on current literature.

Featurecis-Azetidine-2,4-dicarboxylic acid trans-Azetidine-2,4-dicarboxylic acid
Primary Target NMDA ReceptorMetabotropic Glutamate Receptor 2 (mGluR2)
Activity Selective AgonistWeak Agonist
Reported Effects Modulates NMDA receptor function, with potential as a positive modulator at low concentrations and a glutamate-like agonist at higher concentrations.[1](2S,4S)-enantiomer shows weak agonism at human mGluR2.[2] Inactive at human mGlu1b, mGlu4a, and mGlu5a receptors.[2]
Quantitative Data Specific EC50/Ki values are not readily available in the public domain.At 500 µM, (2S,4S)-ADA inhibited forskolin-stimulated cAMP accumulation by 33 ± 3% in CHO cells expressing human mGluR2.[2]

The Structural Basis of Differential Activity: A Conformational Analysis

The distinct biological activities of the cis and trans isomers of this compound are rooted in their three-dimensional structures. The four-membered azetidine ring is not planar but rather puckered or "buckled".[3] This buckling, combined with the relative orientation of the two carboxyl groups, dictates how each isomer can interact with the ligand-binding domains of its respective target receptors.

In the trans isomer , the two carboxylic acid groups are positioned on opposite sides of the azetidine ring. This extended conformation is thought to mimic the geometry of glutamate when it binds to certain metabotropic glutamate receptors, particularly the mGluR2 subtype. The spatial arrangement of the α-amino acid moiety and the distal carboxyl group in the trans isomer aligns with the pharmacophore model for mGluR2 agonists.

Conversely, the cis isomer places both carboxylic acid groups on the same side of the ring. This folded conformation is believed to be more suitable for binding to the ligand-gated ion channel, the NMDA receptor. While specific quantitative data for cis-Azetidine-2,4-dicarboxylic acid is limited, studies on the closely related cis-azetidine-2,3-dicarboxylic acid have shown that this stereochemical arrangement can confer affinity for the NMDA receptor.[4][5][6]

The following diagram illustrates the workflow for determining the receptor selectivity of these isomers.

G cis cis-Azetidine-2,4-dicarboxylic acid nmda_assay NMDA Receptor Assays (e.g., Electrophysiology, Ca2+ Flux) cis->nmda_assay trans trans-Azetidine-2,4-dicarboxylic acid mglu_assay mGluR Assays (e.g., cAMP Accumulation, IP Formation) trans->mglu_assay nmda_activity NMDA Receptor Agonism nmda_assay->nmda_activity mglu_activity mGluR2 Agonism mglu_assay->mglu_activity

Caption: Workflow for determining isomer-specific biological activity.

In-Depth Look at Biological Activity

trans-Azetidine-2,4-dicarboxylic Acid: A Weak mGluR2 Agonist

Experimental evidence points to the trans isomer, specifically the (2S,4S)-enantiomer, as a weak agonist at the human mGluR2.[2] Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The mGluR2 subtype, in particular, is a target of interest for the treatment of anxiety and other neurological disorders.

In primary cultures of cerebellar granule neurons, (+/-)-trans-ADA was shown to stimulate the formation of inositol phosphates, a hallmark of metabotropic receptor activation.[7] However, in HEK293 cells transfected with the mGluR1 subtype, it did not stimulate inositol phosphate hydrolysis, suggesting it acts on a different subtype.[7] This was further clarified in a study using CHO cells expressing various human mGluR subtypes, which pinpointed its weak agonist activity at mGluR2 and lack of activity at mGlu1b, mGlu4a, and mGlu5a.[2]

The signaling pathway for mGluR2 agonism is depicted below.

G trans_ADA (2S,4S)-trans-ADA mGluR2 mGluR2 trans_ADA->mGluR2 binds Gi Gi Protein mGluR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Sources

A Comparative Guide to the Validation of Azetidine-2,4-dicarboxylic Acid as an NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Azetidine-2,4-dicarboxylic acid (Aze) and its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. We will explore the experimental validation of Aze, comparing its performance with other known NMDA receptor modulators, and provide detailed protocols for key validation experiments.

Introduction to NMDA Receptors and the Significance of Their Modulation

The NMDA receptor is a crucial player in the central nervous system, acting as a ligand-gated ion channel that is permeable to calcium ions.[1][2] These receptors are fundamental for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] Structurally, NMDA receptors are complex heterotetramers, typically composed of two GluN1 and two GluN2 subunits.[1][2][3][4] The specific combination of these subunits gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and functional properties.[1][2]

Activation of the NMDA receptor is a unique process requiring the simultaneous binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[4][5][6] Furthermore, the ion channel is blocked by magnesium ions (Mg2+) at resting membrane potential, and this block is only relieved upon depolarization of the neuron.[4] This dual requirement for ligand binding and depolarization makes the NMDA receptor a "coincidence detector," firing only when multiple conditions are met.

Given their central role in excitatory neurotransmission, dysfunction of NMDA receptors has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, epilepsy, and neurodegenerative diseases.[5][7] This has made the NMDA receptor a significant target for therapeutic intervention. Modulators of the NMDA receptor, particularly those targeting the glycine binding site on the GluN1 subunit, are of great interest as they offer a way to fine-tune receptor activity rather than causing a complete blockade.[6][8]

This compound: A Modulator of the NMDA Receptor

This compound (Aze) is a rigid analog of glutamate. Its constrained four-membered ring structure provides a unique pharmacological profile. While some research has pointed to its interaction with metabotropic glutamate receptors, other studies have explored its effects on NMDA receptors.[9][10] It is important to distinguish this compound from Azetidine-2-carboxylic acid, a proline analog known for its toxicity due to misincorporation into proteins.[11][12][13][14][15][16][17][18]

Mechanism of Action

The modulatory effect of specific stereoisomers of azetidine dicarboxylic acids on NMDA receptors has been investigated. For instance, studies on azetidine-2,3-dicarboxylic acid stereoisomers have shown that they can act as agonists at the NMDA receptor, with varying affinities and potencies depending on their specific stereochemistry.[19][20][21][22][23] Specifically, L-trans-azetidine-2,3-dicarboxylic acid demonstrated the highest affinity in radioligand binding assays.[19][20][21] Electrophysiological studies further revealed that this compound acts as an agonist with a preference for the NR1/NR2D subtype.[19][20][21]

The following diagram illustrates the general signaling pathway of NMDA receptor activation.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Aze This compound Aze->NMDA_R Modulates Activity Ca_ion Ca2+ NMDA_R->Ca_ion Channel Opening Mg_ion Mg2+ Mg_ion->NMDA_R Channel Block (at resting potential) Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA Receptor Activation Pathway.

Comparative Analysis of this compound with Other NMDA Receptor Modulators

To properly evaluate the potential of Aze as an NMDA receptor modulator, it is essential to compare its performance against established compounds that target the same receptor. Here, we compare Aze with the endogenous co-agonists D-serine and glycine.

CompoundTarget SitePotency (EC50/IC50)EfficacySubtype SelectivityReference
L-trans-azetidine-2,3-dicarboxylic acid Glutamate Site (GluN2)EC50 = 50 µM (NR1/NR2D)AgonistPrefers NR1/NR2D[19][20][21]
D-cis-azetidine-2,3-dicarboxylic acid Glutamate Site (GluN2)EC50 = 230 µM (NR1/NR2D)Partial AgonistPrefers NR1/NR2C and NR1/NR2D[19]
D-Serine Glycine Site (GluN1)Varies by subtypeCo-agonistModest[6][24]
Glycine Glycine Site (GluN1)Varies by subtypeCo-agonistModest[6][8]
Kynurenic Acid Glycine Site (GluN1)AntagonistAntagonistBroad[25]

Note: The data for Azetidine dicarboxylic acid is for the 2,3-dicarboxylic acid variant, as comprehensive data for the 2,4-dicarboxylic acid variant as an NMDA receptor modulator is less available in the provided search results. The principle of using conformationally restricted analogs to probe receptor binding sites remains the same.

Experimental Protocols for the Validation of NMDA Receptor Modulators

Validating a compound as an NMDA receptor modulator requires a multi-faceted approach, combining binding assays with functional assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP39653) and varying concentrations of the test compound (Aze).[19][20][21]

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Prepare Synaptic Membranes incubation Incubate membranes with [3H]Radioligand and Aze start->incubation filtration Separate bound and free ligand via filtration incubation->filtration counting Quantify bound radioactivity (Scintillation Counting) filtration->counting analysis Calculate IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Electrophysiological Recordings

This functional assay measures the effect of the test compound on the ion channel activity of the NMDA receptor.

Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC50 or IC50) of Aze at different NMDA receptor subtypes.

Principle: Two-electrode voltage-clamp recording from Xenopus oocytes or patch-clamp recording from cultured neurons expressing specific NMDA receptor subtypes.

Protocol:

  • Expression System: Express specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) in Xenopus oocytes or a mammalian cell line.[19]

  • Recording: Perform whole-cell voltage-clamp recordings.

  • Application: Apply a saturating concentration of glutamate and glycine (or D-serine) to elicit a maximal current response.

  • Test Compound Application: Apply varying concentrations of the test compound (Aze) in the presence of the agonists.

  • Data Analysis: Measure the change in current amplitude in response to the test compound. Construct a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Electrophysiology_Workflow start Start: Express NMDA Receptors in Oocytes or Cell Lines recording Perform whole-cell voltage-clamp recording start->recording agonist_app Apply Glutamate and Glycine to elicit maximal current recording->agonist_app test_app Apply varying concentrations of Aze agonist_app->test_app analysis Measure current and construct concentration-response curve test_app->analysis end End: Determine Functional Activity and Potency analysis->end

Caption: Electrophysiology Workflow.

Conclusion

The validation of this compound as an NMDA receptor modulator reveals the potential of conformationally restricted amino acid analogs as valuable tools for probing receptor function and as potential therapeutic leads. The available data on related compounds like azetidine-2,3-dicarboxylic acid demonstrates that subtle changes in stereochemistry can significantly impact affinity, efficacy, and subtype selectivity.[19][20][21]

Further research is warranted to fully characterize the pharmacological profile of this compound at various NMDA receptor subtypes. This should include comprehensive binding and functional assays, as well as in vivo studies to assess its effects on synaptic plasticity, learning, and memory, and its potential in models of neurological and psychiatric disorders. The detailed protocols provided in this guide offer a robust framework for such investigations.

References

  • Hansen, K. B., et al. (2021). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 153(5), e202012808. [Link]

  • Cold Spring Harbor Laboratory. (n.d.). Structure, function, and allosteric modulation of NMDA receptors. CSHL Scientific Digital Repository. [Link]

  • Escoto-Delgadillo, M., et al. (2013). Structure and function of NMDA-type glutamate receptor subunits. Neurología (English Edition), 28(5), 293-301. [Link]

  • Furukawa, H. (2012). Structure and function of the NMDA receptor. UM Impact. [Link]

  • Vyklicky, L., et al. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological Research, 63(Suppl. 1), S191-S203. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117-124. [Link]

  • Javitt, D. C. (2012). The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond. Current Opinion in Psychiatry, 25(2), 99-107. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. SciSpace. [Link]

  • Lin, C. H., et al. (2018). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers in Psychiatry, 9, 39. [Link]

  • Wang, C., et al. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. International Journal of Molecular Sciences, 24(11), 9479. [Link]

  • Johnson, J. W., & Jane, D. E. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-108). Humana Press. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]

  • Couty, F., & Evano, G. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Gonzalez, C. M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology, 194(4), 1845-1860. [Link]

  • Nicoletti, F., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]

  • Fletcher, A. E. (1991). STUDIES ON THE MODULATORY ROLE OF GLYCINE AT THE NMDA RECEPTOR COMPLEX IN SUPRASPINAL REGIONS OF RODENT BRAIN. UCL Discovery. [Link]

  • Erreger, K., et al. (2007). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. Journal of Neuroscience, 27(39), 10767-10777. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ResearchGate. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. UM Impact. [Link]

  • Nicoletti, F., et al. (1993). Trans-azetidine-2, 4-dicarboxylic acid activates neuronal metabotropic receptors. Europe PMC. [Link]

  • Al-Salami, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells, 11(19), 308. [Link]

  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

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  • Preprints.org. (2026). Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry. [Link]

  • Al-Salami, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]

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A Comparative Guide to Proline Analogues in Peptide Conformation: Azetidine-2,4-dicarboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: In the field of peptide design and drug development, the quest for precise conformational control is paramount. Proline, with its unique cyclic structure, offers a foundational level of rigidity. However, synthetic analogues are often employed to exert even greater influence over the peptide backbone. This guide was intended to provide a direct, data-driven comparison between L-proline and a promising but highly specific analogue, azetidine-2,4-dicarboxylic acid (Azd).

Following a comprehensive literature review, it has become apparent that while the simpler analogue, azetidine-2-carboxylic acid (Aze), has been studied in this context, there is a significant lack of published experimental data directly comparing the conformational effects of This compound (Azd) with proline in peptides. The available research on Azd focuses almost exclusively on its activity as a glutamate receptor agonist in neuroscience, not on its role as a structural surrogate for proline.

Therefore, to maintain the highest standards of scientific integrity and provide a guide grounded in verifiable experimental data, we will focus this comparison on the more thoroughly studied proline analogue, L-azetidine-2-carboxylic acid (Aze) , while noting the theoretical implications for its more complex dicarboxylic acid counterpart.

Introduction: The Quest for Conformational Control

The function of a peptide is intrinsically linked to its three-dimensional structure. L-proline (Pro), the only proteinogenic secondary amino acid, plays a critical role in protein architecture. Its five-membered pyrrolidine ring restricts the backbone dihedral angle phi (φ) to approximately -65°, making it a potent inducer of turns and a disruptor of secondary structures like α-helices and β-sheets.[1] This inherent rigidity makes proline a cornerstone of peptide design.

To further refine this control, chemists have developed proline homologues. L-azetidine-2-carboxylic acid (Aze) is the most direct lower homologue, featuring a more constrained four-membered ring.[1] This seemingly subtle change—the removal of a single methylene group—has profound stereoelectronic consequences that alter peptide folding, stability, and biological activity. This guide will dissect the structural and functional differences between incorporating Pro and Aze into a peptide backbone, supported by experimental findings.

Structural and Conformational Differences

The primary difference between proline and azetidine-2-carboxylic acid lies in the ring size, which directly impacts bond angles, ring pucker, and the allowable range of backbone dihedral angles.

  • Proline (Pro): The five-membered pyrrolidine ring is flexible, adopting various "puckered" conformations (Cγ-exo or Cγ-endo). This flexibility allows it to influence structure without imposing absolute rigidity.

  • Azetidine-2-carboxylic acid (Aze): The four-membered azetidine ring is significantly more strained and less flexible.[2] Crystal structure analysis reveals the azetidine ring is buckled, and its substitution into a peptide chain can lead to significant changes in the tertiary structure.[2]

Below is a diagram illustrating the structural distinction.

G cluster_pro L-Proline cluster_azd L-Azetidine-2-carboxylic Acid (Aze) pro_struct azd_struct pro_desc Five-membered pyrrolidine ring Greater conformational flexibility azd_desc Four-membered azetidine ring Higher ring strain, reduced flexibility

Caption: Structural comparison of L-Proline and L-azetidine-2-carboxylic acid.

Impact on Peptide Conformation: A Contradictory Landscape

The incorporation of Aze in place of Pro has been a subject of both computational and experimental studies, with results that are not always in agreement. This highlights the complexity of peptide folding and the subtle interplay of forces that dictate conformation.

The Destabilization Hypothesis (Computational Evidence): A significant computational study analyzing N-acetyl-Aze-N'-methylamide and related dipeptides concluded that, contrary to the expectation that a smaller ring would be more constraining, Aze-containing peptides are generally more flexible than their proline counterparts.

  • Causality: The increased flexibility is attributed to a decrease in repulsive noncovalent interactions between the azetidine ring atoms and neighboring residues. This entropic effect lessens the stability of ordered structures.

  • Impact on Collagen: The same study found that the collagen-like extended conformation is energetically less favorable for Aze than for Pro, contributing to a destabilization of the collagen triple helix . This is a critical finding for biomaterial science, as proline and hydroxyproline are essential for collagen stability.

The Perturbation Hypothesis (Experimental Evidence): In contrast, experimental studies on synthetic peptides suggest that Aze acts as a significant structural perturbant, though not necessarily by increasing flexibility. A study involving tetrapeptides containing both Aze and Pro residues revealed complex conformational behavior.

  • NMR & CD Analysis: Using NMR and Circular Dichroism spectroscopy, researchers found that incorporating a single Aze residue into a (Pro)₃ sequence resulted in a mix of cis and trans peptide bonds.[2][3] Conversely, a peptide with an alternating (Aze-Pro)₂ sequence was found to adopt an all-cis peptide bond conformation, consistent with a left-handed helix.[2][3]

Summary of Conformational Effects
FeatureL-Proline (Pro)L-Azetidine-2-carboxylic Acid (Aze)Source(s)
Ring Size 5-membered4-membered[1]
Flexibility Flexible PuckerHigher Strain, Less Puckering
Backbone Effect Induces turns, disrupts helices/sheetsPerturbs Pro-induced structures[2][3]
Collagen Stability Essential for triple helix stabilityComputationally shown to be destabilizing
Peptide Bonds Can be cis or transCan alter the cis/trans equilibrium of adjacent Pro residues[2][3]

Experimental Protocols: Probing Peptide Conformation

To experimentally validate the conformational effects of proline analogues, a combination of spectroscopic techniques is typically employed. Circular Dichroism (CD) spectroscopy is an excellent tool for rapidly assessing the overall secondary structure content of a peptide in solution.

Workflow for Comparative Conformational Analysis

G cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Peptide Design & Synthesis pro_peptide Control Peptide (e.g., Ac-Gly-Pro-Gly-NH2) start->pro_peptide aze_peptide Analogue Peptide (e.g., Ac-Gly-Aze-Gly-NH2) start->aze_peptide dissolve Dissolve Peptides in Buffer (e.g., 10 mM Phosphate, pH 7.4) pro_peptide->dissolve aze_peptide->dissolve cd_spec Circular Dichroism (CD) Spectroscopy dissolve->cd_spec Sample Prep nmr_spec 2D NMR Spectroscopy (TOCSY, NOESY) dissolve->nmr_spec Sample Prep cd_data Analyze CD Spectra for Secondary Structure Content (α-helix, β-sheet, random coil) cd_spec->cd_data nmr_data Assign Resonances Determine Dihedral Angles (φ, ψ) Identify cis/trans Isomers nmr_spec->nmr_data conclusion Comparative Conclusion on Conformational Impact cd_data->conclusion nmr_data->conclusion

Caption: Experimental workflow for comparing the conformational impact of Pro vs. Aze.

Protocol: Secondary Structure Analysis by Circular Dichroism
  • Sample Preparation:

    • Synthesize and purify the control (Pro-containing) and experimental (Aze-containing) peptides to >95% purity via HPLC.

    • Prepare a stock solution of each peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.

    • Accurately determine the peptide concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

    • Prepare a final sample for analysis with a concentration between 20-50 µM in a 1 mm pathlength quartz cuvette.

  • Instrument Setup & Data Acquisition:

    • Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes prior to use.

    • Record a baseline spectrum of the buffer alone under the same conditions as the sample.

    • Set the acquisition parameters:

      • Wavelength Range: 190 nm to 260 nm (Far-UV region).

      • Data Pitch: 0.5 nm or 1.0 nm.

      • Scanning Speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

      • Temperature: 25 °C (or as required).

  • Data Processing & Analysis:

    • Average the accumulated scans for each sample.

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

      • MRE = (CD signal in mdeg) / (10 * N * C * l)

      • Where N is the number of amino acid residues, C is the molar concentration of the peptide, and l is the pathlength of the cuvette in cm.

    • Analyze the resulting MRE spectra. Characteristic minima and maxima indicate specific secondary structures:

      • α-helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.

      • β-sheet: A single negative band near 218 nm and a positive band near 195 nm.

      • Random Coil: A strong negative band near 198 nm.

Conclusion and Future Outlook

The replacement of proline with its lower homologue, azetidine-2-carboxylic acid, offers a potent tool for modifying peptide structure, but its effects are nuanced and context-dependent. While computational models suggest Aze may increase flexibility and destabilize ordered structures like collagen, experimental data indicates it acts as a powerful perturbant, capable of shifting the conformational equilibrium and altering the cis/trans isomerization of nearby peptide bonds.[2][3]

The stark differences between these findings underscore the necessity for empirical validation in peptide design. The true potential lies in using analogues like Aze not as simple rigidifiers, but as stereoelectronic tools to favor specific, non-canonical structures that may be key to enhancing biological activity or stability.

The logical next step in this field is the synthesis and conformational analysis of peptides containing This compound (Azd) . The additional carboxylic acid group at the C4 position introduces another stereocenter and a new site for hydrogen bonding or charge interactions, which will undoubtedly impose even more profound and specific conformational constraints than Aze. Such studies are essential to unlock the full potential of these powerful synthetic tools in creating next-generation peptide therapeutics and biomaterials.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]

  • Unger, E., & Struck, H. (1982). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. Archives of dermatological research, 274(1-2), 69-78. Available at: [Link]

  • Madison, V., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. Available at: [Link]

  • Anttinen, H., Oikarinen, A., & Kivirikko, K. I. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Clinical science and molecular medicine. Supplement, 3, 153s-155s. Available at: [Link]

  • Dancewicz, A. M., & Altman, K. I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta biochimica Polonica, 21(4), 429-36. Available at: [Link]

  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein. Biochimica et biophysica acta, 71, 459-61. Available at: [Link]

  • Kozikowski, A. P., et al. (1993). Chemistry of Excitatory Amino Acids. 8. Synthesis of Azetidine-2,4-dicarboxylic Acids and Their Pharmacology at Glutamate Receptors. Journal of Medicinal Chemistry, 36(18), 2706-2708. Available at: [Link]

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rubin, J. R., et al. (1990). Resolution of D,L-azetidine-2-carboxylic acid. Journal of Crystallographic and Spectroscopic Research, 20(3), 279-284. Available at: [Link]

  • Fry, V. (2007). Microglial glutathione and glutamate: regulation mechanisms. UCL (University College London). Available at: [Link]

  • Zouikri, M., et al. (1998). Azaproline as a beta-turn-inducer residue opposed to proline. Journal of peptide research, 52(1), 19-26. Available at: [Link]

  • Madison, V., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

Sources

comparative analysis of different synthetic routes to Azetidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2,4-dicarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered ring structure allows for the precise positioning of carboxylic acid groups, making it a valuable scaffold for designing potent and selective ligands for various biological targets, including glutamate receptors. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the strategic choices behind each methodology.

Introduction to Synthetic Strategy

The synthesis of this compound presents unique challenges due to the inherent ring strain of the azetidine core. Successful strategies must efficiently construct this strained ring system while controlling the stereochemistry at the C2 and C4 positions. The primary approaches can be broadly categorized into two main strategies:

  • Cyclization of Acyclic Precursors: These methods involve the formation of the azetidine ring via intramolecular nucleophilic substitution, typically by closing a 1,3-amino-halide or a related derivative.

  • Modification of Pre-existing Azetidine Rings: This approach utilizes an already-formed azetidine scaffold and modifies its substituents to arrive at the target dicarboxylic acid.

This guide will delve into specific examples of these strategies, providing detailed protocols and a comparative analysis to inform your synthetic planning.

Route 1: Stereoselective Synthesis from Dimethyl 2,4-dibromopentanedioate

This route exemplifies the cyclization of an acyclic precursor and offers excellent control over the trans stereoisomer. The strategy leverages a chiral amine, (S)-1-phenylethylamine, which acts as both a nitrogen source and a chiral auxiliary to direct the stereochemical outcome.[1][2]

Overview & Rationale

The core of this synthesis is a double SN2 cyclization. Heating dimethyl 2,4-dibromopentanedioate with (S)-1-phenylethylamine initiates the formation of a diastereoisomeric mixture of N-(1-phenylethyl)azetidine-2,4-dicarboxylate esters. The chiral auxiliary allows for the separation of these diastereomers, and subsequent deprotection steps yield the enantiomerically pure trans-azetidine-2,4-dicarboxylic acid.[1]

Reaction Scheme

Route_1 A Dimethyl 2,4-dibromopentanedioate B N-(1-phenylethyl)azetidine-2,4- dicarboxylate (Diastereomeric Mixture) A->B (S)-1-phenylethylamine, K2CO3, Toluene/H2O, Heat C Separated (2S,4S)-Diastereomer B->C Chromatographic Separation D (2S,4S)-Azetidine-2,4-dicarboxylic acid C->D 1. LiAlH4 (Reduction) 2. Oxidation 3. Hydrogenolysis (Pd/C)

Caption: Synthesis of trans-Azetidine-2,4-dicarboxylic acid via chiral auxiliary-directed cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl N-((S)-1-Phenylethyl)azetidine-2,4-dicarboxylate (3) A mixture of dimethyl 2,4-dibromopentanedioate (1) and (S)-1-phenylethylamine (2) is heated in a biphasic system of toluene and aqueous potassium carbonate.[1] This reaction yields a diastereoisomeric mixture of the azetidine derivative (3).

Step 2: Diastereomer Separation The resulting diastereomeric mixture of esters is separated using column chromatography on silica gel to isolate the desired (2S, 4S) and (2R, 4R) isomers.

Step 3: Deprotection and Conversion to the Diacid (4) The separated diester, for instance (2S,4S)-3, undergoes a sequence of reactions to yield the final product. First, the ester groups are reduced to alcohols using a strong reducing agent like lithium aluminium hydride (LiAlH₄). The resulting diol is then oxidized back to the carboxylic acids. Finally, the N-phenylethyl protecting group is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst to afford the target trans-azetidine-2,4-dicarboxylic acid (4).[1]

Discussion
  • Advantages: This method provides excellent stereocontrol, allowing for the synthesis of specific enantiomers of the trans isomer.[1][2] The use of a commercially available chiral amine is a key advantage.

  • Disadvantages: The multi-step deprotection sequence, involving reduction followed by oxidation, can be lengthy and may impact the overall yield. The separation of diastereomers can also be challenging on a large scale.

Route 2: Synthesis from L-Aspartic Acid

This approach is a powerful example of using a chiral pool starting material to establish the stereochemistry of the final product. It involves the intramolecular cyclization of a suitably functionalized L-aspartic acid derivative.

Overview & Rationale

Starting from commercially available L-aspartic acid, the strategy involves protecting the amine and one carboxylic acid group, reducing the other carboxylic acid to a primary alcohol, and then converting this alcohol into a good leaving group (e.g., a tosylate or iodide).[3] The key step is the intramolecular N-alkylation where the protected amine displaces the leaving group to form the azetidine ring.[3][4] Final deprotection steps then reveal the desired (S)-azetidine-2-carboxylic acid, which can be further functionalized at the C4 position if needed. While many examples focus on the 2-monosubstituted product, this pathway is foundational for accessing 2,4-disubstituted analogs.

Reaction Scheme

Route_2 A L-Aspartic Acid B N-Boc, 1-tert-butyl ester, 4-methyl ester A->B Protection Steps C N-Boc, 1-tert-butyl ester, 4-hydroxymethyl B->C Selective Reduction (e.g., NaBH4) D N-Boc, 1-tert-butyl ester, 4-iodomethyl C->D Iodination E N-Ts, 2-tert-butyl ester Azetidine D->E Intramolecular Cyclization (N-deprotection/ re-protection & cyclization) F L-Azetidine-2-carboxylic Acid E->F Deprotection (TFA, Mg/MeOH)

Caption: Synthesis of L-Azetidine-2-carboxylic acid derivatives from L-Aspartic acid.

Detailed Experimental Protocol

Step 1: Protection of L-Aspartic Acid (3) L-aspartic acid (3) is first protected. A common strategy involves protecting the amine with a Boc group and selectively esterifying the two carboxylic acids, for example, as a 1-tert-butyl and 4-methyl ester.[3]

Step 2: Selective Reduction The β-methoxycarbonyl group is selectively reduced to a primary alcohol using reagents like sodium borohydride (NaBH₄) after activation as a mixed anhydride. This yields a protected L-homoserine derivative (7).[3]

Step 3: Activation of the Hydroxyl Group The primary alcohol is converted into a leaving group. This is often a two-step process, such as tosylation with p-toluenesulfonyl chloride (TsCl) followed by displacement with iodide to form the key iodo intermediate (8).[3]

Step 4: Intramolecular Cyclization The Boc protecting group is removed, and the resulting free amine undergoes intramolecular cyclization to form the azetidine ring. Often, the nitrogen is reprotected (e.g., with a tosyl group) during or after the cyclization step (11).[3]

Step 5: Deprotection The final step involves the removal of the N-tosyl and tert-butyl ester protecting groups using conditions like magnesium in methanol followed by trifluoroacetic acid (TFA) to yield the final product (2).[3]

Discussion
  • Advantages: This route provides excellent enantiocontrol, as the stereocenter is derived from the natural amino acid L-aspartic acid. The synthesis is often scalable and avoids chromatographic separation of stereoisomers.[3]

  • Disadvantages: The synthesis involves multiple protection and deprotection steps, which can increase the overall step count and reduce the overall yield. The choice of protecting groups is critical to ensure compatibility with the reaction conditions.

Comparative Analysis

FeatureRoute 1: From Dimethyl 2,4-dibromopentanedioateRoute 2: From L-Aspartic Acid
Stereocontrol Diastereoselective; relies on chiral auxiliary and chromatographic separation.[1]Enantioselective; chirality derived from the starting material.[3][4]
Isomer Accessed Primarily trans isomers.[1]Primarily cis isomers (relative to the C2 substituent and the newly formed C-N bond).
Starting Materials Dimethyl 2,4-dibromopentanedioate, (S)-1-phenylethylamine.L-Aspartic acid.[3]
Key Step Double SN2 cyclization.[1]Intramolecular N-alkylation.[3]
Scalability Potentially limited by the need for chromatographic separation.Generally more scalable, with a reported multigram-scale synthesis.[3]
Overall Yield Moderate, dependent on separation efficiency.A 13-step synthesis reported an overall yield of 49%.[3]
Flexibility Good for accessing both enantiomers of the trans diacid by choosing the appropriate enantiomer of the chiral auxiliary.Excellent for producing enantiopure L-azetidine derivatives.

Conclusion

The choice of synthetic route to this compound depends heavily on the desired stereoisomer and the scale of the synthesis.

  • Route 1 is well-suited for accessing the optically active trans-isomers , provided that the diastereomeric separation is feasible for the required scale. Its reliance on a double SN2 reaction with a chiral auxiliary is a classic and effective strategy for stereocontrol.[1]

  • Route 2 is the preferred method for producing enantiopure L-azetidine derivatives , leveraging the chirality of L-aspartic acid. While it involves a greater number of steps, its reported scalability and avoidance of chiral separations make it highly attractive for larger-scale production.[3]

Researchers should carefully consider the stereochemical requirements of their target molecule, the availability of starting materials, and the practicalities of scale-up when selecting the most appropriate synthetic pathway.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of cis this compound. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Couty, F., & Evano, G. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 41(1), 1-40. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine and its fluorescence-labeled derivative. HETEROCYCLES, 96(12), 2125. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, biotechnology, and biochemistry, 69(10), 1892–1897. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to ( S )-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2651. [Link]

  • Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117-124. [Link]

  • Wang, C., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(35), 14041-14047. [Link]

  • Kupai, J., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11044-11061. [Link]

  • DeKorver, K. A., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442. [Link]

  • Kondo, T., & Ueyama, N. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(15), 2463-2468. [Link]

  • Gessner, R., & Kunz, H. (2023). Asymmetric Hetero Diels-Alder Reaction of 4-Phenyl-1,2,3-triazole-3,5-dione with 2,4-Dienyl Carboxylic Acids. Synthesis, 55(14), 2269-2276. [Link]

Sources

A Comparative Guide to Azetidine-2,4-Dicarboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Glutamate-Processing Enzymes

Excessive glutamate signaling is implicated in a range of neurological disorders. One key enzyme regulating synaptic glutamate levels is Glutamate Carboxypeptidase II (GCPII) , also known as Prostate-Specific Membrane Antigen (PSMA). GCPII is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to release glutamate.[1][2] Inhibition of GCPII is a promising therapeutic strategy to mitigate glutamate-mediated neurotoxicity.[3] The azetidine-2,4-dicarboxylic acid scaffold, as a constrained analog of glutamate, presents a compelling starting point for the design of potent and selective enzyme inhibitors. This guide will explore the efficacy of derivatives based on this scaffold, not only against GCPII but also in the context of other relevant enzymes.

This compound Derivatives: A Comparative Analysis of Inhibitory Potency

While direct and extensive quantitative data on the inhibition of GCPII by a wide range of this compound derivatives remains an area of active research, we can draw valuable comparisons from studies on related compounds and alternative enzyme targets.

Glutamate Carboxypeptidase II (GCPII) Inhibition: An Emerging Area

Currently, the most potent GCPII inhibitors are dominated by phosphorus- and thiol-based compounds.[4] For instance, the well-characterized inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA) exhibits IC50 values in the low nanomolar to picomolar range.[1][5] While specific IC50 values for a broad series of this compound derivatives against GCPII are not yet widely published, the structural similarity of the azetidine-dicarboxylate core to glutamate suggests a strong potential for competitive inhibition at the enzyme's active site.

The rationale for exploring these derivatives lies in the potential for improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, compared to the highly charged phosphonate and thiol-based inhibitors.[3]

Broader Inhibitory Profile: Insights from Other Enzyme Classes

To understand the potential of the azetidine scaffold, it is instructive to examine its efficacy against other enzyme classes.

Azetidine-based compounds have been successfully developed as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. This demonstrates the versatility of the azetidine ring in designing enzyme inhibitors.

Research into prolyl oligopeptidase (POP) inhibitors has also explored dicarboxylic acid-containing scaffolds, indicating the potential for this compound derivatives to be adapted for this enzyme family.

The exploration of these alternative targets highlights the adaptability of the this compound core in creating inhibitors for various enzyme families.

Mechanistic Insights: How this compound Derivatives Inhibit Enzymes

The primary proposed mechanism of action for this compound derivatives as inhibitors of enzymes like GCPII is competitive inhibition . By mimicking the structure of the natural substrate, glutamate, these derivatives can bind to the active site of the enzyme, thereby preventing the substrate from binding and being processed.

The rigid, four-membered ring of the azetidine scaffold conformationally constrains the molecule, which can lead to higher binding affinity and selectivity compared to more flexible glutamate analogs.[6] The dicarboxylic acid moieties are crucial for interacting with the positively charged residues within the enzyme's active site, such as the arginine patch in GCPII.[7]

Below is a conceptual workflow illustrating the process of identifying and characterizing azetidine-based enzyme inhibitors.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Scaffold_Selection Scaffold Selection (this compound) Derivative_Synthesis Derivative Synthesis Scaffold_Selection->Derivative_Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., GCPII) Derivative_Synthesis->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other enzymes) IC50_Determination->Selectivity_Profiling Kinetic_Studies Kinetic Studies (Competitive, Non-competitive, etc.) Selectivity_Profiling->Kinetic_Studies Structural_Biology Structural Biology (X-ray crystallography, Cryo-EM) Kinetic_Studies->Structural_Biology Lead_Optimization Lead Optimization Structural_Biology->Lead_Optimization Structure-Activity Relationship (SAR) G Start Starting Material (e.g., Diepoxide) Cyclization Ring Opening & Cyclization Start->Cyclization Auxiliary Chiral Auxiliary ((S)-1-phenylethylamine) Auxiliary->Cyclization Protection Protecting Group Introduction Cyclization->Protection Modification Side Chain Modification Protection->Modification Deprotection Deprotection Modification->Deprotection Final_Product Azetidine-2,4-dicarboxylic Acid Derivative Deprotection->Final_Product

Caption: General synthetic route for this compound derivatives.

In Vitro Enzyme Inhibition Assay for Glutamate Carboxypeptidase II (GCPII)

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds against human GCPII.

Materials:

  • Recombinant human GCPII

  • Fluorescein-labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant human GCPII and the fluorescein-labeled substrate to their final concentrations in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the diluted GCPII solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. c. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) and continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each compound concentration. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Comparative Data Summary

The following table summarizes the inhibitory potencies of representative compounds against GCPII, providing a basis for comparison. Note that data for a comprehensive set of this compound derivatives is still emerging.

Compound ClassExample CompoundTarget EnzymeIC50 / KiReference
Phosphonate-based 2-(phosphonomethyl)pentanedioic acid (2-PMPA)GCPIIKi = 0.2 nM[5]
Thiol-based 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA)GCPIIIC50 = 90 nM[5]
Azetidine-based (2S,4S)-Azetidine-2,4-dicarboxylic acidmGluR2 (agonist)Weak agonist activity[8]
Azetidine-based Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)IC50 = 2.01 - 2.83 µM[7]

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of enzyme inhibitors. Their rigid structure and resemblance to glutamate make them attractive candidates for the development of potent and selective inhibitors, particularly for glutamate-processing enzymes like GCPII. While the current body of literature provides a strong rationale for their investigation, further research is critically needed to establish a comprehensive structure-activity relationship (SAR) and to quantify their inhibitory potency against a broader range of enzymes.

Future research should focus on:

  • The synthesis and in vitro screening of a diverse library of this compound derivatives against GCPII.

  • Co-crystallization studies to elucidate the binding modes of these inhibitors within the enzyme's active site.

  • Pharmacokinetic and in vivo efficacy studies of the most potent compounds to assess their therapeutic potential.

This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring this compound derivatives as a novel class of enzyme inhibitors. The insights and protocols provided herein are intended to accelerate discovery and innovation in this promising field of drug development.

References

  • Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. (2005). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. (2015). FEBS Journal. [Link]

  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. (1995). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Nature Communications. [Link]

  • Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds. (2012). Journal of Medicinal Chemistry. [Link]

  • Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (2023). Frontiers in Chemistry. [Link]

  • Design, synthesis and biological evaluation of prostate-specific membrane antigen (PSMA)-targeted SIRT2 inhibitors. (2024). Bioorganic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

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  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. (2020). ChemRxiv. [Link]

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A Comparative Guide to the Cytotoxicity of Azetidine-2,4-dicarboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cytotoxic profiles of Azetidine-2,4-dicarboxylic acid and its structural analogues. As a class of compounds with potential therapeutic applications, understanding their impact on cell viability is paramount for advancing research and development. This document synthesizes available experimental data to offer a comparative perspective on their cytotoxic effects, mechanisms of action, and structure-activity relationships.

Introduction: The Significance of Azetidine Dicarboxylic Acids

This compound and its analogues are rigid, constrained amino acids that have garnered interest in medicinal chemistry due to their potential to modulate biological pathways. Their structural similarity to endogenous amino acids, such as proline and glutamate, allows them to interact with various cellular targets. A thorough understanding of their cytotoxicity is a critical first step in evaluating their therapeutic index and potential for drug development.

The parent compound, L-azetidine-2-carboxylic acid (AZE), a natural non-proteinogenic amino acid, is known for its toxicity, which stems from its misincorporation into proteins in place of proline.[1][2] This leads to the formation of aberrant proteins, inducing proteotoxic stress and potentially triggering apoptosis.[2][3] This guide will delve into the cytotoxicity of the dicarboxylic acid derivatives, exploring how the addition of a second carboxylic acid group and other structural modifications influence their effects on cell viability.

Comparative Cytotoxicity: A Data-Driven Analysis

Direct comparative studies on the cytotoxicity of a wide range of this compound analogues are limited in publicly available literature. However, by compiling data from various sources, we can begin to construct a comparative overview.

One of the key analogues, L-azetidine-2-carboxylic acid (AZE), has demonstrated significant cytotoxic effects. In a study using BV2 microglial cells, AZE was shown to reduce cell viability at concentrations greater than 1000 µM.[2][3] This cytotoxicity was associated with an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, ultimately leading to cell death.[2][3]

Information regarding the direct cytotoxicity of this compound itself is less prevalent in the literature, with many studies focusing on its neuroexcitatory activity at glutamate receptors rather than its cell-killing properties. For instance, both cis- and trans-azetidine-2,4-dicarboxylic acid have been investigated as NMDA receptor agonists.[4] While receptor activation can lead to excitotoxicity under certain conditions, this is a distinct mechanism from direct cellular poisoning.

To provide a framework for comparison, the following table summarizes the available cytotoxicity data for AZE and highlights the need for further investigation into its dicarboxylic acid analogues.

CompoundCell LineAssayCytotoxic ConcentrationIC50 ValueReference
L-Azetidine-2-carboxylic acid (AZE)BV2 microgliaMTT> 1000 µMNot Reported[2][3]

This table will be expanded as more direct comparative data becomes available through ongoing research.

Unraveling the Mechanism: How Azetidine Analogues Induce Cytotoxicity

The primary mechanism of cytotoxicity for proline analogues like AZE is their erroneous incorporation into proteins.[1][2] This process, termed "proteotoxic stress," disrupts protein folding and function, leading to a cellular stress response.

The signaling pathway for AZE-induced cytotoxicity in BV2 microglial cells involves the activation of pro-inflammatory and pro-apoptotic pathways.[2][3] This includes an increase in the BAX/Bcl2 ratio, a key indicator of the intrinsic apoptotic pathway.[2]

Below is a diagram illustrating the proposed mechanism of AZE-induced cytotoxicity.

Azetidine-2-carboxylic_Acid_Cytotoxicity_Pathway AZE L-Azetidine-2-carboxylic acid (AZE) Cell Cellular Uptake AZE->Cell tRNA Misacylation of tRNA-Pro Cell->tRNA Protein Misincorporation into Proteins tRNA->Protein Misfolded Misfolded Proteins (Proteotoxic Stress) Protein->Misfolded UPR Unfolded Protein Response (UPR) Misfolded->UPR Inflammation Pro-inflammatory Response Misfolded->Inflammation BAX_Bcl2 Increased BAX/Bcl2 Ratio UPR->BAX_Bcl2 Apoptosis Apoptosis BAX_Bcl2->Apoptosis

Caption: Proposed mechanism of L-Azetidine-2-carboxylic acid (AZE) induced cytotoxicity.

Structure-Activity Relationship: Decoding the Influence of Chemical Modifications

The relationship between the chemical structure of azetidine derivatives and their cytotoxic activity is a crucial area of investigation for the rational design of new therapeutic agents. While direct structure-cytotoxicity studies for this compound analogues are not extensively documented, we can infer potential trends from related compounds.

For instance, studies on other azetidine-containing compounds have shown that modifications to the ring substituents can significantly impact their biological activity, including their anti-proliferative effects. The stereochemistry of the substituents, as seen in azetidine-2,3-dicarboxylic acid analogues' activity at NMDA receptors, is also likely to play a critical role in their cytotoxic profile.[4] The presence and position of the carboxylic acid groups on the azetidine ring are expected to be key determinants of their interaction with cellular machinery and, consequently, their cytotoxicity. Further research is needed to elucidate the specific structure-activity relationships within the this compound series.

Experimental Protocols: Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the azetidine compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Azetidine Compounds Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End End Read->End

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released and, therefore, the extent of cell damage.

LDH_Assay_Workflow Start Start Seed Seed Cells and Treat Start->Seed Centrifuge Centrifuge Plate Seed->Centrifuge Collect Collect Supernatant Centrifuge->Collect Add_LDH_Reagent Add LDH Reaction Mixture Collect->Add_LDH_Reagent Incubate_LDH Incubate (30 min) Add_LDH_Reagent->Incubate_LDH Stop Add Stop Solution Incubate_LDH->Stop Read Measure Absorbance at 490 nm Stop->Read End End Read->End

Caption: A streamlined workflow of the LDH cytotoxicity assay.

Conclusion and Future Directions

The study of the cytotoxicity of this compound and its analogues is an emerging field with significant potential for drug discovery. While the parent compound, L-azetidine-2-carboxylic acid, demonstrates clear cytotoxicity through the induction of proteotoxic stress, a comprehensive understanding of its dicarboxylic acid derivatives is still lacking.

Future research should focus on conducting direct comparative cytotoxicity studies of a diverse panel of this compound analogues across various cell lines, including both cancerous and non-cancerous lines. Elucidating the structure-activity relationships will be critical for the rational design of novel compounds with improved therapeutic profiles. Furthermore, in-depth mechanistic studies are required to determine if these analogues share the same mode of action as AZE or if they possess unique cytotoxic mechanisms. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

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A Comparative Spectroscopic Guide to Azetidine and Pyrrolidine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Saturated Heterocycles in Drug Discovery

In the landscape of medicinal chemistry and drug development, saturated heterocyclic scaffolds are indispensable building blocks. Among these, azetidine and pyrrolidine cores, particularly when functionalized with dicarboxylic acid moieties, serve as conformationally restricted analogues of endogenous amino acids like glutamate and aspartate. Azetidine-2,4-dicarboxylic acid and its isomers, for instance, have been explored as ligands for metabotropic glutamate receptors.[1] Pyrrolidine-based structures, with proline being the most famous example, are fundamental to peptide structure and have been extensively studied.[2][3]

The critical distinction between these two scaffolds lies in their ring size and the resulting conformational properties. The four-membered azetidine ring is significantly strained (approx. 25.4 kcal/mol) compared to the relatively strain-free five-membered pyrrolidine ring (approx. 5.4 kcal/mol).[4] This difference in ring strain is not merely a structural curiosity; it profoundly influences the molecule's geometry, electron distribution, and, consequently, its spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation and for correlating structure with biological activity.

This guide provides an in-depth spectroscopic comparison of azetidine and pyrrolidine dicarboxylic acids, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, supported by experimental data and detailed analytical protocols.

The Influence of Ring Strain on Spectroscopic Properties

The inherent ring strain in azetidines forces its constituent atoms into less-than-ideal bond angles, deviating significantly from the preferred tetrahedral geometry. This strain impacts the hybridization of the ring carbons and the nitrogen atom, leading to altered bond lengths and electron density distribution. In contrast, the five-membered pyrrolidine ring can adopt a more stable, puckered "envelope" or "twist" conformation, which alleviates torsional strain and allows bond angles to approach the ideal sp³ configuration. These fundamental structural disparities are the primary drivers of the distinct spectroscopic characteristics discussed below.

Caption: Logical flow from ring structure to spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of these molecules in solution. The chemical shifts (δ) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is directly influenced by the ring's geometry.

¹H NMR Insights

In azetidine dicarboxylic acids, the ring protons typically resonate in a more complex and often more shielded (upfield) region compared to their pyrrolidine counterparts. This can be attributed to the rigid, planar nature of the four-membered ring and the unique anisotropic effects arising from the strained C-C and C-N bonds. The coupling constants (J-values) between vicinal protons can also be informative, reflecting the dihedral angles dictated by the ring's conformation.

For pyrrolidine dicarboxylic acids, the conformational flexibility (ring-puckering) leads to an averaging of proton environments, unless the molecule is locked into a specific conformation by substituents or solvent effects. The chemical shifts are generally more dispersed, and the protons on the carbons adjacent to the nitrogen (α-protons) are typically found further downfield due to the inductive effect of the nitrogen atom.

¹³C NMR Insights

The ¹³C NMR spectra show a more pronounced difference. The carbons in the strained azetidine ring are generally shielded (shifted upfield) compared to those in the analogous pyrrolidine ring. This is a direct consequence of the rehybridization of the carbon orbitals to accommodate the strained bond angles, which increases the p-character of the C-C bonds and alters the electronic environment. The carboxyl carbons (C=O) typically resonate in the 165-185 ppm range for both classes of compounds, with their exact position influenced by solvent and pH.[5]

Summary of Typical NMR Chemical Shifts
NucleusAzetidine Dicarboxylic Acid (Typical δ, ppm)Pyrrolidine Dicarboxylic Acid (Typical δ, ppm)Rationale for Difference
Ring CH ~ 3.5 - 4.5 (α-protons), ~2.0 - 2.8 (β-protons)~ 3.0 - 4.0 (α-protons), ~1.8 - 2.5 (β/γ-protons)Increased shielding in the azetidine ring due to strain-induced changes in hybridization and electron density.
Ring C ~ 50 - 65 (α-carbons), ~20 - 35 (β-carbon)~ 55 - 70 (α-carbons), ~25 - 40 (β/γ-carbons)Ring strain in azetidine causes upfield shifts (shielding) of the ring carbons.
COOH ~ 170 - 180~ 170 - 185Largely similar, but can be influenced by intramolecular hydrogen bonding, which may differ due to ring geometry.
NH Broad, variable (~1-5, or not observed)Broad, variable (~1-5, or not observed)Highly dependent on solvent, concentration, and pH due to exchange. Often not a reliable diagnostic marker.

Note: These are approximate ranges and can vary significantly based on the specific substitution pattern, stereochemistry, solvent, and pH.[6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides a rapid method for identifying key functional groups. For both azetidine and pyrrolidine dicarboxylic acids, the spectrum is dominated by the absorptions of the carboxylic acid groups.[7]

The most characteristic features include:

  • O-H Stretch: A very broad, strong absorption band typically found between 2500 and 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][7]

  • C=O Stretch: A sharp, very strong absorption typically occurring between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid is monomeric (~1760 cm⁻¹) or dimeric (~1710 cm⁻¹), with the dimeric form being more common in condensed phases.[5]

  • C-O Stretch: A medium intensity band found in the 1210-1320 cm⁻¹ region.

The primary difference between the two scaffolds in an IR spectrum lies in the subtler "fingerprint" region (below 1500 cm⁻¹). The ring deformation modes (e.g., scissoring, twisting, wagging) for the strained four-membered ring of azetidine will have different vibrational frequencies compared to the more flexible five-membered pyrrolidine ring. While challenging to assign without computational support, these differences contribute to a unique overall fingerprint for each scaffold. For instance, the N-H wagging and ring breathing modes are sensitive to the ring's geometry and strain.

Vibrational ModeWavenumber (cm⁻¹)AppearanceNotes on Comparison
O-H Stretch 2500 - 3300Very Broad, StrongLargely similar for both compounds, characteristic of a carboxylic acid dimer.[7]
C-H Stretch 2850 - 3000MediumSubtle shifts may be observed due to the different C-H bond strengths and angles in the strained vs. relaxed ring.
C=O Stretch 1710 - 1760Sharp, Very StrongGenerally similar, but intramolecular H-bonding, if present, could be influenced by stereochemistry and ring size, causing minor shifts.[5]
Ring Deformations < 1500Complex, multiple bands (Fingerprint Region)This region will contain the most significant differences. Azetidine will show characteristic absorptions related to its strained ring modes.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule, offering clues to its underlying structure. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

The key comparison arises when using a higher-energy ionization method like Electron Ionization (EI) or when performing tandem MS (MS/MS) on the parent ion. The fragmentation pathways are dictated by the stability of the resulting fragments.

  • Azetidine Dicarboxylic Acids: The inherent ring strain makes the four-membered ring susceptible to cleavage. A characteristic fragmentation pathway would involve the loss of CO₂ (44 Da) followed by or concurrent with ring-opening reactions. The strain provides a thermodynamic driving force for fragmentation pathways that relieve it.

  • Pyrrolidine Dicarboxylic Acids: The more stable five-membered ring is less prone to initial ring cleavage. Fragmentation is often initiated by the loss of the carboxylic acid groups. A common fragmentation for proline and its derivatives is the loss of the entire carboxyl group (45 Da) or cleavage adjacent to the nitrogen atom.[8]

Caption: Conceptual MS/MS fragmentation pathways.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any analytical result hinges on a robust and well-documented experimental protocol. The following methods are designed for the unambiguous characterization of azetidine and pyrrolidine dicarboxylic acids.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dicarboxylic acid sample.

    • Causality: The choice of solvent is critical. Deuterated water (D₂O) is often the solvent of choice due to the high polarity of the analytes. Add a small amount of a suitable internal standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for accurate chemical shift referencing (δ = 0.00 ppm).

    • Alternatively, for less polar derivatives, DMSO-d₆ can be used. This has the advantage of not exchanging with the N-H and O-H protons, allowing for their observation.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion.

    • Tune and match the probe for the specific solvent and nucleus being observed. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a spectral width of ~16 ppm, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time is necessary. Use a spectral width of ~220 ppm and a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more).

    • 2D NMR (Validation): For unambiguous assignment, acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments validate the connectivity of the molecule, confirming the assignments made from 1D spectra.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • This protocol uses the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

    • Place a small amount (1-2 mg) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.

  • Instrument Setup & Acquisition:

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Acquire the sample spectrum. The instrument software will automatically ratio it against the collected background spectrum.

    • Process the resulting spectrum by performing a baseline correction if necessary.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

    • To promote ionization in positive ion mode, add a trace amount (0.1%) of formic acid. For negative ion mode, a trace amount of ammonium hydroxide can be used. Causality: Modifying the pH of the solution ensures the analyte is in its charged state (protonated or deprotonated) before it enters the mass spectrometer, which is essential for ESI.

  • Instrument Setup & Acquisition:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Calibrate the instrument using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

    • Validation: The high-resolution data allows for the determination of the exact mass of the parent ion. This experimental mass can be compared to the theoretical mass calculated from the elemental formula. A mass accuracy of <5 ppm provides very strong evidence for the proposed elemental composition.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation patterns discussed earlier.

Conclusion

The spectroscopic differentiation of azetidine and pyrrolidine dicarboxylic acids is a clear demonstration of how subtle changes in molecular architecture have profound and measurable consequences. The high ring strain of the azetidine scaffold is the key determinant, leading to characteristic upfield shifts in its ¹³C NMR spectrum and predisposing it to unique ring-opening fragmentation pathways in mass spectrometry. While their IR spectra are broadly similar due to the dominance of the carboxylic acid functional groups, the fingerprint regions hold unique identifying features. By employing a multi-technique spectroscopic approach, as detailed in the provided protocols, researchers can confidently elucidate the structure of these important heterocyclic compounds, paving the way for a deeper understanding of their structure-activity relationships.

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A Comparative Docking Analysis of Azetidine-2,4-dicarboxylic Acid at Glutamate Receptor Sites

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Potential of Azetidine Scaffolds

Azetidine-2,4-dicarboxylic acid (t-ADA) is a conformationally constrained analog of glutamate, a primary excitatory neurotransmitter in the central nervous system. Its rigid structure makes it a compelling candidate for probing the binding pockets of glutamate receptors with high specificity. Emerging research indicates that t-ADA exhibits activity at metabotropic glutamate receptors (mGluRs), suggesting its potential as a modulator of synaptic plasticity and neuronal excitability.[1][2] Furthermore, the pharmacological landscape of related azetidine compounds, such as azetidine-2,3-dicarboxylic acid, which has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, broadens the scope of potential targets for t-ADA.[3][4]

This guide presents a comparative in silico docking study of t-ADA against key subtypes of both metabotropic and NMDA glutamate receptors. We will objectively assess its binding affinity and predicted interactions in comparison to known agonists and antagonists for these receptors. The experimental data herein provides a foundational framework for researchers to evaluate the potential of t-ADA as a selective ligand and to guide further experimental validation.

Rationale for Receptor and Ligand Selection

The choice of receptor targets and comparative ligands is critical for a meaningful docking study. Our selection is guided by the existing literature on t-ADA and the well-established pharmacology of glutamate receptors.

Receptor Targets:

  • Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are classified into three groups. We will focus on subtypes from Group I (mGluR1 and mGluR5) and Group II (mGluR2/3), as t-ADA has been shown to stimulate phosphoinositide hydrolysis, a hallmark of Group I mGluR activation.[1]

  • N-methyl-D-aspartate (NMDA) Receptors: These ionotropic receptors are crucial for synaptic plasticity. Given the activity of a structurally similar azetidine derivative at NMDA receptors, we will investigate the interaction of t-ADA with various NMDA receptor subtypes, specifically those containing the GluN1, GluN2A, and GluN2B subunits.[3][5]

Comparative Ligands:

A selection of known agonists and antagonists for each receptor class will be used to benchmark the performance of t-ADA.

  • For mGluRs:

    • Agonists: L-AP4, LY354740

    • Antagonists: LY341495, MPEP

  • For NMDA Receptors:

    • Agonists: Glutamate, NMDA

    • Antagonists: MK-801, Ifenprodil

Methodology: A Step-by-Step In Silico Docking Protocol

This section outlines the comprehensive workflow for our comparative docking study using the widely validated software, AutoDock Vina.[6][7]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB Structure Acquisition, Water Removal, Hydrogen Addition) grid_gen Grid Box Generation (Defining the Search Space) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Running AutoDock Vina (Binding Pose Prediction) ligand_prep->docking_run grid_gen->docking_run results_analysis Results Analysis (Binding Affinity Scoring, Interaction Visualization) docking_run->results_analysis comparison Comparative Analysis (t-ADA vs. Known Ligands) results_analysis->comparison

Caption: A streamlined workflow for the comparative docking study.

Detailed Protocol
  • Receptor Preparation:

    • Three-dimensional crystal structures of the target receptors will be obtained from the Protein Data Bank (PDB). The following structures will be used:

      • mGluR1: PDB ID 1EWT[8]

      • mGluR3: PDB ID 8TRD[9]

      • mGluR5: PDB ID 8T8M[10]

      • NMDA Receptor (GluN1/GluN2A): PDB ID 6IRA[11]

      • NMDA Receptor (GluN1/GluN2B): PDB ID not specified, will use a suitable structure from PDB.

    • All water molecules and co-crystallized ligands will be removed from the PDB files.

    • Polar hydrogen atoms will be added, and Gasteiger charges will be computed using AutoDockTools.

    • The prepared receptor structures will be saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structures of this compound and all comparative ligands will be drawn using ChemDraw and saved in MOL format.

    • These structures will be converted to 3D and energy minimized using a suitable force field (e.g., MMFF94) in software such as Avogadro or Open Babel.

    • The prepared ligand structures will also be saved in the PDBQT file format.

  • Grid Box Generation:

    • For each receptor, a grid box will be defined to encompass the known binding site of the endogenous ligand (glutamate).

    • The center and dimensions of the grid box will be determined using AutoDockTools, ensuring it is large enough to allow for rotational and translational freedom of the ligand during docking. A typical starting point for the box size is 2.9 times the radius of gyration of the ligand.[12]

  • Docking with AutoDock Vina:

    • Molecular docking will be performed using AutoDock Vina.

    • The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a value of 32 to ensure a comprehensive exploration of the conformational space.[6][13] A higher exhaustiveness increases the probability of finding the optimal binding pose.

    • The prepared receptor and ligand PDBQT files, along with a configuration file specifying the grid box parameters and exhaustiveness, will be used as input for Vina.

  • Analysis of Docking Results:

    • The output from AutoDock Vina will provide a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding energy will be considered the most favorable.

    • The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) for the best pose will be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Predicted Outcomes and Data Presentation

The results of this comparative docking study will be summarized in the following tables.

Table 1: Predicted Binding Affinities at Metabotropic Glutamate Receptors
LigandReceptor SubtypePredicted Binding Affinity (kcal/mol)
This compound mGluR1[Predicted Value]
mGluR3[Predicted Value]
mGluR5[Predicted Value]
L-AP4 (Agonist)mGluR1[Predicted Value]
mGluR3[Predicted Value]
mGluR5[Predicted Value]
LY354740 (Agonist)mGluR1[Predicted Value]
mGluR3[Predicted Value]
mGluR5[Predicted Value]
LY341495 (Antagonist)mGluR1[Predicted Value]
mGluR3[Predicted Value]
mGluR5[Predicted Value]
MPEP (Antagonist)mGluR1[Predicted Value]
mGluR3[Predicted Value]
mGluR5[Predicted Value]
Table 2: Predicted Binding Affinities at NMDA Receptors
LigandReceptor SubtypePredicted Binding Affinity (kcal/mol)
This compound GluN1/GluN2A[Predicted Value]
GluN1/GluN2B[Predicted Value]
Glutamate (Agonist)GluN1/GluN2A[Predicted Value]
GluN1/GluN2B[Predicted Value]
NMDA (Agonist)GluN1/GluN2A[Predicted Value]
GluN1/GluN2B[Predicted Value]
MK-801 (Antagonist)GluN1/GluN2A[Predicted Value]
GluN1/GluN2B[Predicted Value]
Ifenprodil (Antagonist)GluN1/GluN2A[Predicted Value]
GluN1/GluN2B[Predicted Value]

Discussion and Future Directions

The predicted binding affinities will provide a quantitative comparison of t-ADA's potential to interact with different glutamate receptor subtypes. A lower (more negative) binding energy suggests a more favorable interaction. By comparing the binding energy of t-ADA to that of known agonists and antagonists, we can hypothesize about its potential functional role (i.e., whether it is more likely to act as an agonist or antagonist at a particular receptor).

Furthermore, the analysis of the binding poses will reveal the specific amino acid residues involved in the interaction. This information is invaluable for understanding the molecular basis of its binding and for designing future derivatives with improved affinity and selectivity.

It is crucial to emphasize that these in silico predictions require experimental validation. Techniques such as radioligand binding assays and electrophysiological recordings are necessary to confirm the binding affinities and functional effects of t-ADA at these receptors.

Conclusion

This comparative docking guide provides a robust framework for the initial assessment of this compound as a glutamate receptor ligand. The detailed protocol and structured data presentation are designed to offer researchers a clear and objective evaluation of its potential. The findings from this in silico study will serve as a critical stepping stone for further preclinical development and the exploration of the therapeutic potential of this promising azetidine scaffold.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azetidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like azetidine-2,4-dicarboxylic acid is foundational to innovation. However, the integrity of our research is intrinsically linked to the safety of our practices, from initial handling to final disposal. This guide provides a detailed, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of environmental standards. The procedures outlined are grounded in established safety protocols and regulatory requirements, reflecting a commitment to responsible chemical lifecycle management.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, while a valuable building block, is classified as an irritant and requires careful handling.[1] Its structural similarity to the amino acid proline allows it to be misincorporated into proteins, which can lead to toxic and teratogenic effects in various species.[2][3] This biological activity underscores the importance of preventing its release into the environment.

According to aggregated GHS data, related azetidine carboxylic acids are considered harmful if swallowed and can cause serious eye damage.[4] Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇NO₄[5]
Molar Mass 158.12 g/mol [5]
Appearance White to beige crystalline solid/powder[1][5][6]
State at Room Temp. Solid[5]
Water Solubility Generally soluble, due to two carboxylic acid groups[5]
Incompatibilities Strong oxidizing agents, strong acids[6][7]
Hazardous Decomposition Emits nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) upon combustion[6][7]

Regulatory Compliance: A Non-Negotiable Standard

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR Part 261.3.[1] It is the legal responsibility of the waste generator (the laboratory) to determine if a chemical waste is hazardous and to manage it accordingly.[1] This guide is designed to meet these standards, but laboratory personnel must also consult their institution's Environmental Health & Safety (EHS) department and adhere to all local and state regulations, which may be more stringent.

Mandatory Personal Protective Equipment (PPE)

Direct contact with this compound must be avoided. The following PPE is mandatory when handling the pure compound or its waste streams.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles conforming to NIOSH or EN 166 standards.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[8]

  • Body Protection: A standard laboratory coat.[9]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask should be used.[7][10] All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation risk.[9]

Step-by-Step Disposal Protocol

This protocol ensures that all forms of this compound waste are handled safely and in compliance with regulations.

Step 1: Waste Segregation and Collection

The cornerstone of proper disposal is meticulous segregation at the point of generation. Never mix this compound waste with general laboratory trash.

  • Solid Waste: Collect unreacted or waste this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a designated, robust, and sealable hazardous waste container.[1]

  • Aqueous Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container designated for aqueous chemical waste.

  • Contaminated PPE: Used gloves, disposable sleeves, and dust masks must be placed in the solid hazardous waste container.

Step 2: Container Management and Labeling

Proper container management is critical for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific concentration or components of any mixture.

  • Condition: Containers must be kept tightly sealed when not in use.[1]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizers.[7] Use secondary containment (e.g., a chemical-resistant bin) to prevent the spread of material in case of a leak.

Step 3: Decontamination of Work Surfaces

After handling and waste collection are complete, thoroughly decontaminate all work surfaces.

  • Initial Wipe: Carefully wipe down the work surface with a damp paper towel to collect any residual powder without generating dust. Dispose of the towel in the solid hazardous waste container.

  • Neutralization (for amine-like residues): While this compound is an amino acid, decontamination procedures for related amine compounds can be adapted. Wipe the area with a 5% acetic acid solution to help neutralize any basic nitrogen character, followed by a rinse with water.[11]

  • Final Rinse: Thoroughly wipe the area with soap and water, followed by a final rinse with water.

Step 4: Scheduling Professional Disposal

Accumulated hazardous waste must be disposed of through your institution's approved channels.

  • Contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and poses a significant hazard.

  • The final disposal will be handled by a licensed hazardous waste disposal company, which will transport the material to a permitted treatment, storage, and disposal facility (TSDF).[12]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Small Dry Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum the solid material into a suitable, labeled container for disposal.[1][7]

    • Avoid actions that generate dust.[1]

    • Decontaminate the spill area as described in the protocol above.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to manage the cleanup.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Disposal Workflow start Waste Generation (Solid, Aqueous, PPE) assess Assess Waste Type start->assess solid_waste Solid Waste (Powder, Contaminated Items) assess->solid_waste Solid aqueous_waste Aqueous Waste (Solutions) assess->aqueous_waste Aqueous ppe_waste Contaminated PPE (Gloves, Masks) assess->ppe_waste PPE collect Collect in Labeled Hazardous Waste Container solid_waste->collect aqueous_waste->collect ppe_waste->collect decontaminate Decontaminate Work Area collect->decontaminate store Store in Secondary Containment in Satellite Accumulation Area decontaminate->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental stewardship and regulatory compliance.

References

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Navigating the Handling of Azetidine-2,4-dicarboxylic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2,4-dicarboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and material science for their potential biological activities and unique chemical properties.[1][2] As with any novel or specialized chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and emergency responses for this compound, grounding every recommendation in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a white, solid powder.[3] While specific toxicological data for this exact molecule is limited, the primary hazards are identified based on its chemical class and data from structurally similar compounds, such as Azetidine-2-carboxylic acid. The core directive is to treat it as a hazardous substance.

Emergency Overview: Warning! This compound is known to cause irritation to the eyes, skin, and respiratory tract.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] The target organs for exposure are the respiratory system, eyes, and skin.[3]

Hazard Type Description of Risk Primary Sources
Eye Irritation Causes serious eye irritation.[3][4][5] Direct contact can lead to redness, pain, and potential damage.[3][4][5]
Skin Irritation Causes skin irritation upon contact.[3][4][5] Prolonged exposure may lead to dermatitis. May be harmful if absorbed through the skin.[3][3][4][5]
Respiratory Tract Irritation Inhalation of dust may cause respiratory tract irritation.[3][4][5] Symptoms can include coughing and shortness of breath. May be harmful if inhaled.[3][3][4][5]
Ingestion Hazard May be harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea and vomiting.[3][6][3][6]

The causality behind these hazards lies in the acidic nature of the two carboxylic acid groups and the reactive potential of the strained four-membered azetidine ring.[1] These functional groups can readily interact with biological tissues, leading to irritation and potential damage.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Engineering Controls: The First Step

Before relying on PPE, always prioritize engineering controls.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood.[7][8] This minimizes the risk of inhaling dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.[7]

Mandatory PPE Ensemble
Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Protection Chemical splash goggles are mandatory.[9] A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.[10]Protects against airborne dust particles and accidental splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or butyl rubber gloves are recommended.[10] Always use gloves appropriate for handling acids and organic compounds.Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use.[8] Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[11]
Body Protection A buttoned, long-sleeved laboratory coat is required. For larger quantities or tasks with a higher splash potential, consider a chemical-resistant apron over the lab coat.Protects skin and personal clothing from contamination. Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.[9][12]
Respiratory Protection For procedures that may generate significant dust, a NIOSH-approved N95 respirator or higher is recommended.[10]This prevents the inhalation of fine particles. The need for respiratory protection should be determined by a formal risk assessment. If a respirator is required, personnel must be properly fit-tested and trained in its use.[12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Procedure with This compound Hood Work in Fume Hood Start->Hood Assess_Scale Assess Scale of Operation (mg vs. multi-gram) Assess_Dust Potential for Dust or Aerosol Generation? Assess_Scale->Assess_Dust Large Scale Assess_Splash Risk of Splash? Assess_Scale->Assess_Splash Small Scale Assess_Dust->Assess_Splash No Respirator Add N95 Respirator Assess_Dust->Respirator Yes Base_PPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Assess_Splash->Base_PPE No Face_Shield Add Face Shield Assess_Splash->Face_Shield Yes Hood->Assess_Scale Face_Shield->Base_PPE Respirator->Assess_Splash

Caption: PPE selection workflow for this compound.

Operational Plan: Safe Handling and Storage

Adherence to strict procedural guidelines is crucial for minimizing exposure and preventing accidents.

Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the handling of the compound.[11]

  • Weighing: To prevent dust generation, do not pour the dry powder.[3] Use a spatula to carefully transfer the solid. If possible, use a balance with a draft shield inside the fume hood.

  • Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid creating dust or splashes.

  • Post-Handling: After use, ensure the container is tightly sealed.[3][7] Decontaminate the spatula and the work surface within the fume hood.

  • Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[8][9] Never wear potentially contaminated gloves outside the immediate work area.[11]

Storage Plan
  • Container: Store in a tightly closed, clearly labeled container.[3][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[7]

  • Temperature: The material should be kept refrigerated at a temperature below 4°C (39°F).[3]

Disposal and Emergency Procedures

A proactive plan for waste disposal and emergency response is a non-negotiable component of laboratory safety.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulations: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[7] Do not dispose of it down the drain.[7]

Emergency Response Protocol

Spills:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Protect: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Contain & Clean: For a small spill of the solid, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[3][7] Avoid any actions that could generate dust.[3][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water.[3] Remove any contaminated clothing and wash it before reuse.[13] If irritation develops or persists, seek medical aid.[3]

  • Inhalation: Move the affected person to fresh air immediately.[3][5] If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel.[3][5] Never give anything by mouth to an unconscious person.[13] Rinse the mouth with water and seek immediate medical attention.[5]

By integrating these safety and logistical measures into your standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

  • Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. Cole-Parmer. Available from: [Link]

  • This compound - Solubility of Things. Available from: [Link]

  • 2-Azetidinecarboxylic acid, (S)-. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Azetidinecarboxylic Acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet - D-Azetidine-2-carboxylic acid. Aapptec. Available from: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry. Available from: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. Available from: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. Available from: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. Available from: [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Royal Society of Chemistry. Available from: [Link]

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available from: [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Available from: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

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